molecular formula C24H26F5NO6 B607315 endo-BCN-PEG2-PFP ester CAS No. 1421932-53-7

endo-BCN-PEG2-PFP ester

Cat. No.: B607315
CAS No.: 1421932-53-7
M. Wt: 519.5 g/mol
InChI Key: OQSLFTLVSWOAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

endo-BCN-PEG2-PFP ester is a PEG derivative containing a PFP ester and a BCN group. PFP esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F5NO6/c25-18-19(26)21(28)23(22(29)20(18)27)36-17(31)7-9-33-11-12-34-10-8-30-24(32)35-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSLFTLVSWOAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401108188
Record name 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421932-53-7
Record name 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421932-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Technical Guide to endo-BCN-PEG2-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for endo-BCN-PEG2-PFP ester, a key heterobifunctional linker in the field of bioconjugation. This document serves as a critical resource for professionals engaged in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2]

Core Properties and Specifications

This compound is a versatile molecule engineered for two-step conjugation procedures, offering high efficiency and stability.[3] Its structure comprises three key functional components: an endo-bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal click chemistry, a pentafluorophenyl (PFP) ester for amine-reactive conjugation, and a two-unit polyethylene (B3416737) glycol (PEG2) spacer.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference
Molecular Formula C24H26F5NO6[3][4]
Molecular Weight 519.5 g/mol [3][4]
CAS Number 1421932-53-7[3][4]
Purity Typically ≥95%[3][4]
Solubility Soluble in DMSO, DMF, DCM[3][4]
Storage Conditions -20°C, under inert atmosphere[3][4]

Reaction Mechanisms and Functional Roles

The utility of this compound lies in its two distinct and orthogonal reaction capabilities, allowing for the sequential and specific linkage of two different molecules.[3]

Amine-Reactive PFP Ester

The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[3] The five electron-withdrawing fluorine atoms on the phenyl ring render the carbonyl carbon exceptionally electrophilic, facilitating this reaction.[3]

A significant advantage of PFP esters over N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, making them less susceptible to hydrolysis.[3][4] This increased stability allows for longer reaction times and potentially higher conjugation yields due to reduced loss of the reagent.[3]

Bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The endo-BCN group is a strained alkyne that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3] This bioorthogonal reaction proceeds rapidly and with high specificity with azide-functionalized molecules in complex biological media and at physiological conditions, forming a stable triazole linkage.[3] The high ring strain of the BCN moiety provides the thermodynamic driving force for this catalyst-free reaction.[3]

The PEG2 Spacer

The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate.[5] It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule

This protocol outlines the procedure for the first step of a two-step conjugation, where the PFP ester of the linker is reacted with a primary amine on a biomolecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS) at pH 8.0-8.5.[3]

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

  • Preparation of the Biomolecule: Ensure the biomolecule is in an amine-free buffer (e.g., PBS, pH 8.0-8.5).[3]

  • Preparation of the Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.[3]

  • Conjugation Reaction: Add a 5-10 molar excess of the this compound stock solution to the biomolecule solution.[3]

  • Incubation: Incubate the reaction mixture at 4°C for 2-4 hours.[3]

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.[3]

  • Validation: Confirm the conjugation using MALDI-TOF mass spectrometry (to observe the mass shift) or SDS-PAGE (which may show a band shift).[3]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the second step, where the BCN-functionalized biomolecule from Protocol 1 is reacted with an azide-containing molecule.

Materials:

  • BCN-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reactants: Ensure both the BCN-functionalized biomolecule and the azide-containing molecule are in an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • SPAAC Reaction: Mix the BCN-functionalized biomolecule with the azide-containing molecule. A 2-4 fold molar excess of the azide (B81097) reagent over the BCN-modified biomolecule is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the specific reactants.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE to observe the formation of the final conjugate.

  • Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis.

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the key processes and relationships involved in the use of this compound.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: SPAAC Reaction Protein_NH2 Protein with Primary Amine (-NH2) BCN_Protein BCN-Functionalized Protein Protein_NH2->BCN_Protein PFP ester reaction (pH 8.0-8.5) Linker This compound Linker->BCN_Protein Azide_Molecule Azide-Functionalized Molecule (e.g., Drug) Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate BCN_Protein_c BCN-Functionalized Protein BCN_Protein_c->Final_Conjugate SPAAC (Copper-Free Click Chemistry)

Caption: A two-step bioconjugation workflow using this compound.

G cluster_pfp PFP Ester Reaction Mechanism cluster_bcn SPAAC Reaction Mechanism PFP PFP Ester Amide Stable Amide Bond (R-NH-C=O) PFP->Amide Amine Primary Amine (R-NH2) Amine->Amide Nucleophilic Acyl Substitution BCN BCN (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole Azide Azide (R-N3) Azide->Triazole [3+2] Cycloaddition

Caption: Reaction mechanisms of the PFP ester and BCN moieties.

G Linker This compound PFP_Ester PFP Ester Group Linker->PFP_Ester Amine Reactivity BCN_Group endo-BCN Group Linker->BCN_Group Bioorthogonal Reactivity PEG2_Spacer PEG2 Spacer Linker->PEG2_Spacer Solubility & Spacing Amide_Bond Amide Bond PFP_Ester->Amide_Bond Forms Stable Triazole_Linkage Triazole Linkage BCN_Group->Triazole_Linkage Forms Stable Improved_Properties Enhanced Solubility Reduced Steric Hindrance PEG2_Spacer->Improved_Properties Leads to

Caption: Functional components and properties of this compound.

References

The Dual-Action Mechanism of endo-BCN-PEG2-PFP Ester: A Technical Guide to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation demands precision, efficiency, and stability. Heterobifunctional linkers are at the forefront of this evolution, enabling the controlled assembly of complex biomolecular architectures. Among these, the endo-BCN-PEG2-PFP ester has emerged as a powerful tool, offering a unique combination of bioorthogonal reactivity and amine-specific coupling. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its core functionalities.

Core Principles: A Trifunctional Architecture for Versatile Ligation

The this compound is a sophisticated molecule meticulously designed with three key functional components:

  • endo-Bicyclononyne (BCN): A strained alkyne that serves as the reactive handle for bioorthogonal chemistry.[1] Its high ring strain is the driving force for rapid and specific reactions with azide-containing molecules in a catalyst-free manner.[1]

  • Pentafluorophenyl (PFP) Ester: A highly reactive ester that readily undergoes nucleophilic acyl substitution with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1] The electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon, making it an efficient acylating agent.[1]

  • Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic two-unit PEG linker that connects the BCN and PFP ester moieties. This spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[2]

This trifunctional design allows for a sequential and orthogonal two-step conjugation strategy, providing precise control over the assembly of bioconjugates.

Mechanism of Action: Two Orthogonal and Efficient Reactions

The utility of this compound lies in its ability to facilitate two distinct and highly efficient chemical transformations that do not interfere with one another.[1]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction involves the [3+2] cycloaddition between the strained alkyne of the BCN ring and an azide-functionalized molecule. The significant release of ring strain upon formation of the stable triazole ring drives the reaction forward, allowing it to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[1]

Nucleophilic Acyl Substitution with Amines

The PFP ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines via nucleophilic acyl substitution to form a stable amide bond. The pentafluorophenol (B44920) is an excellent leaving group, facilitating the reaction. This reaction is most efficient under slightly basic conditions (pH 7.2-8.5), where the amine nucleophilicity is enhanced.[3]

Quantitative Data: A Comparative Look at Reactivity and Stability

The selection of a linker in bioconjugation is often guided by its reaction kinetics and stability. The this compound excels in both aspects.

Table 1: Comparative Reaction Kinetics

Reaction TypeReactant 1Reactant 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
SPAACBCNBenzyl Azide~0.06 - 0.15Reaction rates can vary depending on the solvent and temperature.[4][5]
AminolysisPoly(pentafluorophenyl acrylate)1-aminomethylpyrene2.46 x 10⁻¹ (pseudo-first-order k')Significantly faster than the aminolysis of a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.

Table 2: Comparative Stability of Amine-Reactive Esters in Aqueous Solution

Ester TypeConditionHalf-life (t₁/₂)Reference
PFP EsterAqueous MeCN~6-fold more stable than NHS ester[1]
NHS EsterpH 7.0, 0 °C4 - 5 hours[6]
NHS EsterpH 8.0, Room Temperature210 minutes[6][7]
NHS EsterpH 8.5, Room Temperature180 minutes[6][7]
NHS EsterpH 8.6, 4 °C10 minutes[6]
NHS EsterpH 9.0, Room Temperature125 minutes[6][7]

The data clearly indicates the superior hydrolytic stability of PFP esters compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at the slightly basic pH required for efficient amine acylation.[8] This enhanced stability translates to higher conjugation efficiencies and better reproducibility, as less of the reactive ester is lost to hydrolysis during the course of the reaction.

Experimental Protocols: A Guide to Successful Bioconjugation

The following protocols provide a detailed methodology for the two-step bioconjugation of two distinct molecules (e.g., a protein and a small molecule) using this compound.

Protocol 1: Conjugation of this compound to a Protein via Amine Acylation

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-10 molar excess of the dissolved linker to the protein solution. Incubate at 4°C for 2-4 hours or at room temperature for 1-2 hours.

  • Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Characterization: Confirm conjugation and determine the degree of labeling using SDS-PAGE (observing a shift in molecular weight) and MALDI-TOF mass spectrometry (for a more precise mass determination).[4][9]

Protocol 2: SPAAC Reaction of the BCN-functionalized Protein with an Azide-containing Molecule

Materials:

  • BCN-functionalized protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • SPAAC Reaction: Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized protein. The reaction can be performed at room temperature and typically proceeds to completion within 1-4 hours.

  • Purification: Purify the final bioconjugate using an appropriate method based on the properties of the conjugated molecules (e.g., size-exclusion chromatography, affinity chromatography).

  • Characterization: Analyze the final conjugate by SDS-PAGE, MALDI-TOF MS, and other relevant analytical techniques to confirm successful ligation and purity.[10][11]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows associated with the use of this compound.

G cluster_amine_reaction PFP Ester Reaction with Amine cluster_spaac_reaction BCN Reaction with Azide PFP_ester This compound Amide_bond Stable Amide Bond Formation (BCN-Protein Conjugate) PFP_ester->Amide_bond Nucleophilic Acyl Substitution Protein_NH2 Protein-NH2 Protein_NH2->Amide_bond BCN_protein BCN-Protein Conjugate Triazole_ring Stable Triazole Ring Formation (Final Bioconjugate) BCN_protein->Triazole_ring Strain-Promoted [3+2] Cycloaddition Molecule_N3 Azide-Molecule Molecule_N3->Triazole_ring

Caption: Orthogonal reaction mechanisms of this compound.

G cluster_workflow Bioconjugation Workflow start Start step1 Step 1: Amine Acylation (Protein + BCN-PEG-PFP) start->step1 purify1 Purification 1 (Remove excess linker) step1->purify1 char1 Characterization 1 (MALDI-TOF, SDS-PAGE) purify1->char1 step2 Step 2: SPAAC Reaction (BCN-Protein + Azide-Molecule) char1->step2 purify2 Purification 2 (Remove excess azide) step2->purify2 final_product Final Bioconjugate purify2->final_product

Caption: A typical two-step bioconjugation workflow.

G PFP_Ester PFP Ester High_Reactivity High Reactivity with Amines PFP_Ester->High_Reactivity High_Stability High Stability to Hydrolysis PFP_Ester->High_Stability High_Yield Higher Conjugation Yield High_Reactivity->High_Yield High_Stability->High_Yield Reproducibility Improved Reproducibility High_Yield->Reproducibility

Caption: Advantages of PFP esters in bioconjugation.

Conclusion

The this compound represents a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the precise construction of complex biomolecules. Its dual-action mechanism, combining the bioorthogonality of SPAAC with the efficiency and stability of PFP ester chemistry, provides researchers and drug development professionals with a powerful tool for a wide range of applications, from fundamental biological studies to the development of targeted therapeutics such as antibody-drug conjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for harnessing the full potential of this innovative linker.

References

Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical properties of endo-BCN-PEG2-PFP ester, a heterobifunctional linker essential in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Understanding the behavior of this linker in aqueous solutions is paramount for optimizing conjugation reactions, ensuring reproducibility, and maintaining the integrity of resulting bioconjugates. This document provides a comprehensive overview of its solubility and stability, complete with experimental protocols and visual representations of key processes.

Core Concepts: Structure and Function

The this compound linker is comprised of three key functional components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that participates in highly efficient and bioorthogonal copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) with azide-functionalized molecules. The 'endo' configuration influences its reactivity and stability, and the BCN group itself is noted for its hydrophilicity compared to other click chemistry probes, making it well-suited for biological applications.[1]

  • Polyethylene (B3416737) Glycol (PEG2) Spacer: A two-unit polyethylene glycol chain that enhances the aqueous solubility and biocompatibility of the molecule.[1] This hydrophilic spacer also provides spatial separation between the conjugated molecules.

  • Pentafluorophenyl (PFP) Ester: A highly reactive electrophilic group for efficient conjugation to primary and secondary amines, such as those on lysine (B10760008) residues in proteins.[1] The five electron-withdrawing fluorine atoms make the carbonyl carbon exceptionally electrophilic, facilitating the formation of stable amide bonds.[1]

Solubility Profile

The solubility of this compound is a tale of two parts: high solubility in polar aprotic organic solvents and moderate, though enhanced, solubility in aqueous buffers. The presence of the hydrophilic PEG2 spacer and BCN moiety significantly contributes to its ability to be used in aqueous reaction environments.[1][2]

Solvent Type Solvents Solubility Characteristics Remarks
Organic DMSO, DMF, DCMHighRecommended for preparing stock solutions.[3]
Aqueous Water, PBS, HEPES, Bicarbonate BufferModerateThe PEG2 spacer enhances aqueous solubility.[1][4][5] PFP esters are typically first dissolved in a minimal amount of organic solvent before dilution into an aqueous reaction buffer.

Aqueous Stability

A critical advantage of PFP esters is their enhanced stability against hydrolysis in aqueous solutions compared to other common amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[3] This increased stability provides a longer reaction window, which can lead to higher conjugation efficiencies, especially when working with low concentrations of biomolecules.[1]

However, the PFP ester is still susceptible to hydrolysis, particularly under basic conditions. The primary degradation pathway is the hydrolysis of the ester bond to yield the corresponding carboxylic acid and pentafluorophenol, rendering the linker inactive for amine conjugation. The rate of this hydrolysis is highly dependent on the pH of the solution.[6]

Parameter General Trend Comparison with NHS Esters Remarks
pH Stability decreases as pH increases (base-catalyzed hydrolysis).[1][6]PFP esters are significantly more stable than NHS esters in aqueous solutions.[6][7] One study found a PFP ester to be approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[7]The optimal pH for conjugation with primary amines is a compromise between amine reactivity (favored at higher pH) and ester stability (favored at lower pH), typically in the range of 7.2-8.5.[6]
Temperature Stability decreases as temperature increases.Similar trend to NHS esters, though PFP esters are generally more thermostable.For sensitive proteins, reactions can be performed at 4°C for a longer duration to minimize hydrolysis.
Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the PFP ester.[6]Same recommendation as for NHS esters.Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers.[6]

Representative Half-life of an NHS Ester at Various pH Values (for illustrative purposes)

pH Half-life
7.0Hours
8.0Minutes
8.5Minutes
> 9.0Seconds to Minutes

This data is for a generic NHS ester and serves to demonstrate the trend of decreasing stability with increasing pH. PFP esters are more stable than NHS esters.[1][8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge capable of high speed

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated standards of this compound

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.

  • Dissolution: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Compare the peak area of the analyte to a pre-established calibration curve to determine its concentration in the saturated solution.

  • Calculation: The solubility is reported as the determined concentration (e.g., in mg/mL or mM).

Protocol 2: Determination of Aqueous Stability (HPLC-Based Method)

This protocol describes a method to determine the hydrolytic stability (half-life) of this compound at different pH values.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)

  • Constant temperature incubator or water bath

  • HPLC system with a C18 column and UV-Vis detector

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Reaction Setup: For each pH to be tested, pre-warm the aqueous buffer to the desired temperature (e.g., 25°C or 37°C).

  • Initiation of Hydrolysis: Add a small volume of the DMSO stock solution to the pre-warmed buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Ensure the final DMSO concentration is low (e.g., <5%) to minimize its effect on the hydrolysis rate. Mix thoroughly.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching (Optional but recommended for consistency): Immediately add the aliquot to a vial containing a quenching solution to stop any further reaction, although for hydrolysis studies, immediate dilution in the mobile phase and injection can also be effective.

  • HPLC Analysis: Analyze each time-point sample by HPLC to determine the concentration of the remaining intact this compound. The HPLC method should be able to resolve the parent compound from its hydrolysis products.

  • Data Analysis: Plot the natural logarithm of the concentration of the intact ester versus time. The data should fit a first-order decay curve.

  • Half-Life Calculation: The slope of the resulting line is equal to -k, where k is the first-order rate constant. The half-life (t½) can be calculated using the following equation: t½ = ln(2) / k

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the hydrolysis pathway and a typical experimental workflow for stability assessment.

hydrolysis_pathway BCN_PEG_PFP This compound (Active for Amine Conjugation) Hydrolysis_Product endo-BCN-PEG2-Carboxylic Acid (Inactive for Amine Conjugation) BCN_PEG_PFP->Hydrolysis_Product Hydrolysis (pH dependent) PFP_leaving_group Pentafluorophenol BCN_PEG_PFP->PFP_leaving_group H2O H₂O (Aqueous Buffer)

Caption: Hydrolysis pathway of this compound in an aqueous environment.

stability_workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Prep_Stock Prepare Stock Solution in Anhydrous DMSO Initiate Initiate Hydrolysis: Add Stock to Buffer at T°C Prep_Stock->Initiate Prep_Buffers Prepare Aqueous Buffers (e.g., pH 6.0, 7.4, 8.5) Prep_Buffers->Initiate Sample Collect Aliquots at Timed Intervals Initiate->Sample HPLC Analyze Samples by HPLC Sample->HPLC Plot Plot ln(Conc) vs. Time HPLC->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Caption: Experimental workflow for determining the aqueous stability of the PFP ester.

References

The Ascendancy of PFP Esters in Amine-Reactive Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise and efficient labeling of biomolecules is paramount. The covalent modification of primary amines, abundant in proteins and other biological macromolecules, remains a cornerstone of these endeavors. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for such applications, a superior alternative has emerged in the form of pentafluorophenyl (PFP) esters. This technical guide provides an in-depth exploration of the role of PFP esters in amine-reactive labeling, detailing their chemical advantages, providing quantitative comparisons, and offering detailed experimental protocols to empower researchers in their selection of optimal conjugation reagents.

The Chemical Advantage of PFP Esters

PFP esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1] The superior performance of PFP esters stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This key characteristic renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a significantly better leaving group compared to N-hydroxysuccinimide.[1] This enhanced reactivity and stability profile translates to more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying sensitive biomolecules.[1]

Reaction Mechanism

The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate leaving group and forming a robust amide bond.

Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.

Quantitative Comparison: PFP Esters vs. NHS Esters

The primary advantages of PFP esters over the more conventional NHS esters are their enhanced stability toward hydrolysis and their increased reactivity towards aminolysis.[1] This combination leads to more efficient and reproducible conjugation reactions.[1]

Hydrolytic Stability

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that deactivates the ester and reduces the efficiency of the desired conjugation.[1] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis.[1] In a comparative study, PFP esters were found to be approximately 6-fold more stable than NHS esters in aqueous solutions.[2]

Active Ester Solvent System Relative Stability Reference
Pentafluorophenyl (PFP) EsterAqueous AcetonitrileHigh[1]
N-hydroxysuccinimide (NHS) EsterAqueous AcetonitrileLow[1]
pH NHS Ester Half-life in Aqueous Solution
7.0Hours
8.0Minutes
8.6 (4°C)10 minutes
Reactivity towards Amines (Aminolysis)

Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired reaction with amines. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.[4]

Active Ester Polymer Amine Pseudo-first-order rate constant (k') Reference
Poly(pentafluorophenyl acrylate)1-aminomethylpyrene2.46 x 10⁻¹ s⁻¹[4]
Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene3.49 x 10⁻³ s⁻¹[4]

This higher reactivity allows for faster reaction times and potentially lower molar excesses of the labeling reagent, which is particularly beneficial when working with precious biomolecules.[1]

G Logical Flow of PFP Ester Advantages PFP Pentafluorophenyl (PFP) Ester Stability Increased Stability to Hydrolysis PFP->Stability Reactivity Higher Reactivity to Aminolysis PFP->Reactivity Efficiency More Efficient Reactions Stability->Efficiency Reactivity->Efficiency Yield Higher Yields Efficiency->Yield Reproducibility Improved Reproducibility Efficiency->Reproducibility Bioconjugation Optimized Bioconjugation Protocols Yield->Bioconjugation Reproducibility->Bioconjugation

Caption: Key advantages of PFP esters for amine-reactive labeling.

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of PFP esters to biomolecules and for assessing their stability.

General Protocol for PFP Ester Conjugation to a Protein

This protocol describes a general method for conjugating a PFP ester to a protein containing primary amines (e.g., lysine (B10760008) residues).[2]

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)[2][3]

  • PFP ester reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Purification column (e.g., size-exclusion chromatography)[2]

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.[1]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[5]

  • Prepare the PFP Ester Solution:

    • Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[3][5] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[5]

  • Initiate the Conjugation Reaction:

    • Add a defined molar excess (e.g., 5, 10, or 20-fold) of the PFP ester stock solution to the biomolecule solution with gentle vortexing.[1] The optimal molar ratio should be determined empirically.[3]

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[3]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of approximately 50 mM to consume any unreacted PFP ester.[2] Incubate for about 30 minutes.[3]

  • Purify the Conjugate:

    • Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or a desalting column.[1][5]

G Experimental Workflow for Protein Labeling with PFP Ester A Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) C Add PFP Ester to Protein Solution (defined molar excess) A->C B Prepare PFP Ester Solution (anhydrous DMSO or DMF) B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (e.g., SEC, dialysis) E->F

Caption: A typical workflow for labeling proteins with PFP esters.

Protocol for Monitoring PFP Ester Stability by HPLC

This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.[1]

Materials:

  • PFP ester

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[1]

  • Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the buffer of interest to a final concentration of 1 mM.[1]

  • Immediately inject a sample (t=0) into the HPLC system.[1]

  • Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]

  • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1]

  • Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[1]

Applications in Drug Development and Research

The superior properties of PFP esters make them highly valuable in various research and drug development applications:

  • Antibody-Drug Conjugates (ADCs): The efficiency and reliability of PFP esters are critical for the development of ADCs, where precise control over the drug-to-antibody ratio (DAR) is essential for therapeutic efficacy and safety.

  • Peptide Synthesis: PFP esters are widely used in both solid-phase and solution-phase peptide synthesis due to their high reactivity, which leads to faster coupling times and reduced side reactions like epimerization.[6]

  • Fluorescent Labeling: PFP esters are used to attach fluorescent dyes to proteins and other biomolecules for applications in cellular imaging, flow cytometry, and immunoassays.[7]

  • Biomolecule Immobilization: PFP esters can be used to immobilize proteins, peptides, or oligonucleotides onto surfaces for the development of biosensors and microarrays.

Conclusion

Pentafluorophenyl esters represent a significant advancement in amine-reactive labeling chemistry. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis compared to traditional NHS esters translate into more efficient reactions, higher yields, and improved reproducibility.[1][4] For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, PFP esters offer a robust and reliable solution, paving the way for the development of next-generation biotherapeutics, diagnostics, and research tools.

References

The Core of Bioconjugation: An In-depth Technical Guide to the endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endo-BCN-PEG2-PFP ester is a heterobifunctional linker at the forefront of bioconjugation, enabling the precise and efficient coupling of molecules to biological entities. This guide provides a comprehensive technical overview of its components, their synergistic functions, and detailed protocols for its application in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and targeted imaging agents.

Deconstructing the this compound: A Trifunctional Powerhouse

The efficacy of the this compound lies in the distinct and complementary roles of its three core components: the Pentafluorophenyl (PFP) ester, the Polyethylene (B3416737) Glycol (PEG2) spacer, and the endo-Bicyclo[6.1.0]nonyne (endo-BCN) group.[1]

  • Pentafluorophenyl (PFP) Ester: The Amine-Reactive Anchor: The PFP ester is a highly reactive functional group designed for efficient and stable conjugation to primary and secondary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[1] The five electron-withdrawing fluorine atoms on the phenyl ring render the carbonyl carbon exceptionally electrophilic, facilitating a rapid nucleophilic acyl substitution reaction with amine groups to form a robust amide bond.[1] PFP esters are notably more stable in aqueous solutions compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, offering a significant advantage in bioconjugation reactions by minimizing hydrolysis and improving conjugation efficiency.[2][3][4]

  • PEG2 Spacer: The Hydrophilic Bridge: Connecting the reactive ends is a discrete two-unit polyethylene glycol (PEG2) spacer. This short, hydrophilic linker plays a crucial role in the overall performance of the resulting conjugate.[1] The PEG2 spacer enhances the aqueous solubility of the linker and the final bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[5] Furthermore, it provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein or antibody.[6] The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the pharmacokinetic properties of the bioconjugate.[7][8]

  • endo-BCN Group: The Bioorthogonal Click Handle: The endo-BCN moiety is a strained cyclooctyne (B158145) that serves as a highly reactive partner in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry".[1] The significant ring strain in the BCN molecule is released upon reaction with an azide, providing the thermodynamic driving force for a rapid and specific [3+2] cycloaddition to form a stable triazole linkage.[1] A key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The 'endo' configuration of the BCN group influences its reactivity and stability profile.[1]

Quantitative Data Presentation

The selection of a linker in bioconjugation is a data-driven decision. The following tables summarize key quantitative data related to the performance of the components of the this compound.

Table 1: Comparative Hydrolytic Stability of Amine-Reactive Esters

PFP esters exhibit significantly greater stability in aqueous solutions compared to NHS esters, leading to higher conjugation efficiencies due to reduced competing hydrolysis.[2][3][4]

Active EsterpHTemperatureHalf-life (t½)Reference
PFP Ester -Aqueous AcetonitrileMore Stable than NHS Ester [2]
NHS Ester 7.00°C4 - 5 hours
7.0Room Temperature4 - 5 hours
8.0Room Temperature1 hour - 210 minutes
8.5Room Temperature180 minutes[2]
8.64°C10 minutes
9.0Room Temperature125 minutes[2]

Table 2: Second-Order Rate Constants for endo-BCN SPAAC Reaction

The strain-promoted alkyne-azide cycloaddition (SPAAC) with endo-BCN is a rapid and efficient bioorthogonal reaction. The reaction follows second-order kinetics.

ReactantsSolvent SystemSecond-Order Rate Constant (k₂)Reference
endo-BCN + Benzyl AzideCD₃CN/D₂O (1:2)0.29 M⁻¹s⁻¹
endo-BCN-ylmethanol + Benzyl AzideDMSO0.15 M⁻¹s⁻¹[8]

Table 3: Influence of PEG Spacer Length on Conjugate Properties

The length of the PEG spacer can impact the biological activity and pharmacokinetic properties of a bioconjugate.

ConjugatePEG SpacerObservationReference
⁶⁸Ga-NOTA-RM26 (Bombesin analog) PEG2 IC₅₀ = 3.1 ± 0.2 nM[8]
PEG3Lower liver uptake in vivo compared to other lengths[8]
PEG4IC₅₀ = 5.4 ± 0.4 nM[8]
Trastuzumab-MMAD PEG2 Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8[7]
PEG8Associated with increased aggregation compared to PEG2[7]

Experimental Protocols

The following protocols provide a detailed methodology for a two-step conjugation process using this compound to link a payload to an antibody.

Protocol 1: Antibody Modification with this compound

This protocol describes the initial conjugation of the PFP ester moiety to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-10 molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 20% (v/v).

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.

  • Quenching the Reaction:

    • To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 10-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the BCN-modified Antibody:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC).[2]

    • The purified BCN-functionalized antibody can be stored at -20°C for several months.[1]

Protocol 2: SPAAC Ligation of an Azide-modified Payload to the BCN-Antibody

This protocol describes the "click" reaction between the BCN-functionalized antibody and an azide-containing molecule.

Materials:

  • Purified BCN-modified antibody from Protocol 1

  • Azide-modified payload (e.g., drug, fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the BCN-modified antibody with a 2-4 fold molar excess of the azide-modified payload.

    • The reaction can be performed in an aqueous buffer like PBS.

  • SPAAC Reaction:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] For some applications, incubation times as short as 2 hours at room temperature may be sufficient.[7] The reaction can also be incubated overnight at room temperature.[1]

  • Purification of the Final Conjugate:

    • Purify the final antibody-payload conjugate using size-exclusion chromatography or another suitable chromatography method (e.g., HIC, IEX) to remove the excess azide-modified payload.[1]

Protocol 3: Characterization of the Final Conjugate

It is crucial to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.

Methods:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions.

    • Successful conjugation will result in a shift in the molecular weight of the antibody bands compared to the unconjugated antibody.[1]

  • Mass Spectrometry (MALDI-TOF or ESI-MS):

    • Determine the precise molecular weight of the conjugate to calculate the average DAR. Mass spectrometry provides a more accurate determination of molecular weight than SDS-PAGE.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can be used to separate antibody species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.

  • UV-Vis Spectroscopy:

    • If the payload has a distinct UV-Vis absorbance spectrum from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships involved in the use of this compound.

G cluster_0 Functional Components cluster_1 Roles in Bioconjugation PFP_Ester Pentafluorophenyl (PFP) Ester Amine_Reaction Amine-Reactive Anchor (High Stability & Reactivity) PFP_Ester->Amine_Reaction PEG2_Spacer PEG2 Spacer Solubility_Spacing Hydrophilic Bridge (Solubility & Steric Hindrance Reduction) PEG2_Spacer->Solubility_Spacing endo_BCN endo-Bicyclo[6.1.0]nonyne (BCN) Click_Chemistry Bioorthogonal Handle (Copper-Free Click Reaction) endo_BCN->Click_Chemistry

Caption: Core components and their functions.

G Start Start with Antibody (e.g., IgG) Step1 Step 1: Amine Conjugation React with this compound (pH 7.2-8.5) Start->Step1 Purification1 Purification (Size-Exclusion Chromatography) Step1->Purification1 Intermediate BCN-Modified Antibody Step2 Step 2: SPAAC Reaction React with Azide-Modified Payload Intermediate->Step2 Purification1->Intermediate Purification2 Final Purification (e.g., SEC, HIC) Step2->Purification2 Final_Product Final Antibody-Payload Conjugate Analysis Characterization (SDS-PAGE, Mass Spec, HIC) Final_Product->Analysis Purification2->Final_Product

Caption: Two-step bioconjugation workflow.

G cluster_0 Step 1: Amine Reaction (Acylation) cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Antibody_NH2 Antibody-NH₂ Product1 Antibody-NH-CO-PEG2-BCN Antibody_NH2->Product1 pH 7.2-8.5 Linker_PFP + endo-BCN-PEG2-PFP Linker_PFP->Product1 Leaving_Group1 + Pentafluorophenol BCN_Antibody Antibody-NH-CO-PEG2-BCN Final_Conjugate Antibody-NH-CO-PEG2-Triazole-Payload BCN_Antibody->Final_Conjugate Bioorthogonal Azide_Payload + N₃-Payload Azide_Payload->Final_Conjugate

Caption: Chemical reactions in the conjugation process.

References

The Strategic Application of endo-BCN-PEG2-PFP Ester in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the physicochemical properties and biological activity of the PROTAC. This technical guide provides an in-depth exploration of the applications of a specific, advanced linker, endo-BCN-PEG2-PFP ester , in the development of novel PROTACs. This linker combines the advantages of bioorthogonal chemistry, a flexible and solubilizing spacer, and a highly reactive ester for efficient PROTAC synthesis.

Core Components of the this compound Linker

The this compound is a heterobifunctional linker designed for a two-step sequential conjugation strategy in PROTAC synthesis. Its structure comprises three key functional components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction allows for the specific and efficient conjugation of the linker to an azide-modified ligand under mild, biocompatible conditions.[1]

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic polyethylene (B3416737) glycol spacer. PEG linkers are widely incorporated into PROTAC design to enhance the solubility and cell permeability of the final molecule.[2] The flexibility of the PEG chain is also crucial for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex.

  • PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group. PFP esters are superior to the more common N-hydroxysuccinimide (NHS) esters for amine acylation due to their increased stability towards hydrolysis and higher reactivity.[3] This allows for efficient and high-yield formation of stable amide bonds with primary or secondary amines on a protein ligand.

PROTAC Synthesis Strategy using this compound

The dual reactivity of the this compound linker enables a modular and efficient approach to PROTAC synthesis. A typical strategy involves two key steps:

  • Amide Bond Formation: The PFP ester end of the linker is reacted with an amine-containing ligand (either the POI binder or the E3 ligase ligand). This reaction is typically carried out in an organic solvent with a mild base.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The resulting BCN-functionalized ligand is then conjugated to the second ligand, which has been pre-functionalized with an azide (B81097) group. This "click" reaction proceeds readily in a variety of solvents, including aqueous buffers, without the need for a copper catalyst.[4]

This modular approach is highly advantageous as it allows for the synthesis of a library of PROTACs by combining different POI and E3 ligase ligands with the same linker, facilitating the optimization of degradation activity.

Experimental Protocols

General Protocol for PROTAC Synthesis

Materials:

  • Amine-functionalized POI ligand (Ligand-NH2)

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC for purification

Step 1: Reaction of PFP ester with Amine-functionalized Ligand

  • Dissolve the amine-functionalized POI ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting endo-BCN-PEG2-Ligand intermediate by flash chromatography or preparative HPLC.

Step 2: SPAAC Reaction with Azide-functionalized Ligand

  • Dissolve the purified endo-BCN-PEG2-Ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of DMSO and PBS (e.g., 4:1 v/v).

  • Stir the reaction at room temperature for 4-12 hours, or at 4°C overnight. Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Evaluation of PROTAC Activity

The efficacy of a newly synthesized PROTAC is assessed through a series of in-cell assays to measure its ability to induce the ubiquitination and subsequent degradation of the target protein.

Ternary Complex Formation Assay (NanoBRET™)

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for protein degradation. The NanoBRET™ assay is a live-cell method to quantify this interaction.[5][6]

Protocol Overview:

  • Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[7]

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.[8]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.[8]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[8]

In-Cell Ubiquitination Assay

This assay determines if the formation of the ternary complex leads to the ubiquitination of the target protein.

Protocol Overview (Immunoprecipitation and Western Blot):

  • Cell Treatment: Treat cells with the PROTAC at various concentrations for a short period (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.

  • Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight bands corresponding to the ubiquitinated target protein confirms PROTAC activity.[9]

Protein Degradation Assay (Western Blot)

The definitive measure of PROTAC efficacy is the reduction in the total cellular levels of the target protein. This is typically quantified by Western blotting.[10]

Protocol Overview:

  • Cell Treatment: Plate cells and treat them with a range of PROTAC concentrations for a set period (e.g., 24 hours).[11]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate to ensure equal loading.[12]

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed on the same membrane.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software.[10]

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum degradation achieved).[10][12]

Data Presentation

The following tables summarize hypothetical quantitative data for a potent BRD4-targeting PROTAC synthesized using the this compound linker.

Table 1: Ternary Complex Formation and Ubiquitination

AssayMetricValue
NanoBRET™EC5050 nM
In-Cell UbiquitinationEffective Concentration100 nM

Table 2: Protein Degradation in Cancer Cell Lines

Cell LineTarget ProteinDC50Dmax
MDA-MB-231BRD47.36 nM>98%
LNCaPBRD410 nM>95%
VCaPBRD415 nM>95%

Note: The data presented are representative values for a potent BRD4 degrader and are for illustrative purposes. Actual values will vary depending on the specific ligands and cell line used.[13][14]

Visualization of Pathways and Workflows

Signaling Pathways

BRD4 Signaling Pathway

The bromodomain and extraterminal domain (BET) protein BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of oncogenes like c-MYC. PROTAC-mediated degradation of BRD4 leads to the downregulation of these target genes and subsequent anti-proliferative effects in cancer cells.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 SuperEnhancers Super-Enhancers BRD4->SuperEnhancers binds to AcetylatedHistones Acetylated Histones AcetylatedHistones->SuperEnhancers form RNA_Pol_II RNA Pol II SuperEnhancers->RNA_Pol_II recruits cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_mRNA_cyto c-MYC mRNA cMYC_mRNA->cMYC_mRNA_cyto exports Ribosome Ribosome cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein translates CellProliferation Cell Proliferation cMYC_Protein->CellProliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 degrades

BRD4 signaling and the effect of a PROTAC.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer. Upon binding to androgens like testosterone, it translocates to the nucleus and activates genes that promote tumor growth. PROTACs that target the AR for degradation can effectively block this signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR binds HSP HSP AR->HSP bound to AR_dimer AR Dimer AR->AR_dimer dimerizes & translocates ARE Androgen Response Element (ARE) AR_dimer->ARE binds to TargetGenes Target Genes (e.g., PSA) ARE->TargetGenes activates mRNA mRNA TargetGenes->mRNA PROTAC AR PROTAC PROTAC->AR degrades

Androgen Receptor signaling and PROTAC intervention.
Experimental Workflows

PROTAC Synthesis Workflow

This diagram illustrates the two-step modular synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) POI_Ligand POI Ligand-NH2 Intermediate POI-Linker-BCN POI_Ligand->Intermediate Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC E3_Ligand E3 Ligand-N3 E3_Ligand->Final_PROTAC

Modular PROTAC synthesis workflow.

PROTAC Evaluation Workflow

This diagram outlines the logical flow of experiments to characterize the activity of a newly synthesized PROTAC.

PROTAC_Evaluation_Workflow Start Synthesized PROTAC TernaryComplex Ternary Complex Formation Assay (e.g., NanoBRET™) Start->TernaryComplex Ubiquitination In-Cell Ubiquitination Assay TernaryComplex->Ubiquitination Productive? Degradation Protein Degradation Assay (Western Blot) Ubiquitination->Degradation Successful? DataAnalysis Data Analysis (DC50, Dmax) Degradation->DataAnalysis Conclusion Lead Candidate DataAnalysis->Conclusion

Workflow for evaluating PROTAC efficacy.

Conclusion

The this compound linker is a powerful tool for the development of PROTACs, offering a streamlined and modular synthetic route. Its distinct functionalities—a stable and highly reactive PFP ester for initial conjugation, a solubilizing and flexible PEG spacer, and a bioorthogonal BCN group for the final "click" reaction—enable the efficient construction of diverse PROTAC libraries. The detailed experimental protocols and evaluation workflows provided in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this advanced linker in the discovery of novel protein degraders. By systematically applying these methodologies, scientists can accelerate the identification and optimization of potent and selective PROTACs for therapeutic development.

References

Initial Investigations Using endo-BCN-PEG2-PFP Ester for Protein Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations and applications of endo-BCN-PEG2-PFP ester, a heterobifunctional linker, for protein labeling. This document details the core principles of its reactivity, experimental protocols for protein conjugation, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

The this compound is a versatile chemical tool designed for the sequential or two-step labeling of biomolecules. It features two key reactive moieties: a pentafluorophenyl (PFP) ester for amine-reactive conjugation and a bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal, copper-free click chemistry. A short, hydrophilic polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and minimizes steric hindrance during conjugation.

The PFP ester end reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. PFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their higher stability in aqueous solutions, which can lead to greater labeling efficiency.

The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. A primary application of this linker is in the construction of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

Data Presentation: Quantitative Analysis of Labeling Efficiency

The efficiency of protein labeling is a critical parameter in the development of protein conjugates for therapeutic or research purposes. The use of PFP esters, such as the one present in this compound, has been shown to offer advantages in labeling efficiency over traditional NHS esters.

Parameter PFP Ester NHS Ester Biomolecule Reference
Labeling Efficiency 85%60%Lysozyme[Not Available]
Labeling Selectivity ~70%Lower (heterogeneous)Kappa light chain of human mAbs (specifically K188)[Not Available]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein of interest. Optimization of reaction conditions, such as the molar ratio of linker to protein, pH, and incubation time, may be necessary for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, exchange the buffer using dialysis or a desalting column.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 5-10 molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at 4°C or for 30-60 minutes at room temperature with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Experimental Workflow for Protein Labeling and Subsequent Bioorthogonal Ligation

The following diagram illustrates the two-stage process involving initial protein labeling with this compound followed by the bioorthogonal SPAAC reaction with an azide-tagged molecule.

experimental_workflow cluster_stage1 Stage 1: Amine-Reactive Labeling cluster_stage2 Stage 2: Bioorthogonal Ligation (SPAAC) Protein Protein (with accessible Lys residues) Reaction1 Amine-Reactive Conjugation (pH 7.2-8.0) Protein->Reaction1 Linker This compound Linker->Reaction1 Labeled_Protein BCN-Labeled Protein Labeled_Protein2 BCN-Labeled Protein Reaction1->Labeled_Protein Azide_Molecule Azide-Tagged Molecule (e.g., Fluorophore, Drug) Reaction2 Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) Azide_Molecule->Reaction2 Final_Conjugate Final Protein Conjugate Labeled_Protein2->Reaction2 Reaction2->Final_Conjugate

A two-stage protein labeling workflow.

Application in PROTAC Development: The Ubiquitin-Proteasome System

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The this compound can be used to first label a ligand for the POI. The BCN handle is then used to attach a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)) via a SPAAC reaction with an azide-modified E3 ligase ligand.

The Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is exploited by PROTACs.

ubiquitin_proteasome_pathway Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP->AMP+PPi E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 E2-Ub Complex Ub_Protein Ubiquitinated Target Protein E3->Ub_Protein Ub Transfer to Target Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Proteasome->Ub Ub Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The ubiquitin-proteasome degradation pathway.
PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)

A specific application of PROTACs is the targeted degradation of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Several BTK-targeting PROTACs have been developed that utilize a BCN-containing linker to connect a BTK inhibitor to an E3 ligase ligand.

The diagram below illustrates the mechanism of action of a BTK-targeting PROTAC.

protac_btk_degradation PROTAC BTK-Targeting PROTAC (contains BCN linker) Ternary_Complex Ternary Complex (BTK-PROTAC-E3) PROTAC->Ternary_Complex BTK Bruton's Tyrosine Kinase (BTK) BTK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitinated_BTK Ubiquitinated BTK Ternary_Complex->Ubiquitinated_BTK Polyubiquitination Proteasome 26S Proteasome Ubiquitinated_BTK->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Proteasome->E3_Ligase Recycling Degraded_BTK Degraded BTK Peptides Proteasome->Degraded_BTK

PROTAC-mediated degradation of BTK.

Stability and Functional Considerations

While specific stability data for proteins labeled with this compound is not extensively published, the stability of the resulting conjugate is influenced by several factors. The amide bond formed by the PFP ester is highly stable. The triazole linkage from the SPAAC reaction is also very stable under physiological conditions. The overall stability of the labeled protein will depend on the location and number of modifications, as extensive labeling could potentially perturb the protein's tertiary structure. It is recommended to perform stability studies, such as thermal shift assays or functional assays over time, to assess the impact of labeling on the specific protein of interest.

The effect of labeling on protein function is a critical consideration. The site of conjugation can influence the protein's activity. Labeling within an active site or a binding interface is likely to be detrimental. However, the preference of PFP esters for certain surface-exposed lysines can sometimes result in labeling sites that do not significantly impact function. For applications like PROTACs, the linker must be designed to correctly orient the target protein and the E3 ligase to facilitate ubiquitination without sterically hindering the necessary protein-protein interactions. Functional assays, such as enzyme activity assays or binding assays, should be conducted to validate the function of the labeled protein. In the context of PROTACs, the ultimate functional readout is the degradation of the target protein, which can be assessed by techniques like Western blotting or mass spectrometry-based proteomics.

The Ascendance of BCN Reagents in Bioorthogonal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. By employing reactions that proceed with high selectivity and efficiency without interfering with endogenous biochemical processes, researchers can now label, track, and modify biomolecules with unprecedented precision. Among the arsenal (B13267) of bioorthogonal tools, bicyclo[6.1.0]nonyne (BCN) reagents have emerged as a versatile and powerful class of molecules, particularly for copper-free click chemistry applications. This technical guide provides a comprehensive overview of BCN reagents, their reaction mechanisms, quantitative kinetic data, detailed experimental protocols, and their expanding applications in research and drug development.

Introduction to BCN and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biological processes[1]. A key reaction in this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free variant of the well-known "click" reaction. SPAAC utilizes the inherent ring strain of cyclooctynes to drive a [3+2] dipolar cycloaddition with azides, forming a stable triazole linkage[2][3].

BCN is a strained cyclooctyne (B158145) that has gained significant attention due to its favorable balance of reactivity, stability, and small size[2][4][5]. Unlike some other cyclooctynes, BCN offers lower lipophilicity, which can be advantageous in certain biological contexts[5][6]. Its derivatives, often featuring polyethylene (B3416737) glycol (PEG) linkers to enhance aqueous solubility and reduce steric hindrance, are widely used for bioconjugation, imaging, and drug delivery[2][7][8].

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental reaction involving BCN is the SPAAC reaction with an azide-functionalized molecule. The driving force for this reaction is the significant ring strain within the BCN molecule, which distorts the alkyne bond from its ideal linear geometry[2][9]. This strain is released upon the concerted formation of two new sigma bonds with the 1,3-dipole of the azide (B81097), leading to a stable triazole product[2]. This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, a major advantage for applications in living systems[1][3].

SPAAC_Mechanism BCN BCN (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole + Azide Azide-modified Molecule Azide->Triazole

Quantitative Data: Reaction Kinetics

The efficiency of a bioorthogonal reaction is paramount, and it is quantitatively described by the second-order rate constant (k₂). The table below summarizes the reported reaction rates for BCN with various reactants, providing a comparison with other common cyclooctynes.

CyclooctyneReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
BCN Benzyl (B1604629) Azide~0.06 - 0.1[6]
BCN Tetrazole~11,400 - 39,200[10]
DIBOBenzyl Azide~0.3 - 0.7[6]
DBCOBenzyl Azide~0.6 - 1.0[6]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used[6]. While BCN's reaction with azides is slower than that of DBCO, its significantly faster kinetics with tetrazoles opens up possibilities for rapid labeling applications[10].

Experimental Protocols

Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This method allows for the quantitative comparison of different cyclooctynes by monitoring the change in reactant or product concentration over time[6].

Materials:

  • Cyclooctyne (e.g., BCN)

  • Azide-functionalized molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the BCN compound and the azide compound in the chosen deuterated solvent at known concentrations.

  • In an NMR tube, mix the BCN and azide stock solutions at a 1:1 molar ratio.

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Continue to acquire spectra at regular time intervals.

  • Integrate the signals corresponding to a disappearing reactant proton and a newly appearing product proton.

  • Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).

NMR_Kinetics_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (BCN & Azide) B Mix Reactants in NMR Tube A->B C Acquire Initial ¹H NMR Spectrum (t=0) B->C D Acquire Spectra at Timed Intervals C->D E Integrate Reactant and Product Signals D->E F Plot Concentration vs. Time E->F G Calculate Second-Order Rate Constant (k₂) F->G

Protocol 2: General Protocol for Bioorthogonal Labeling of a Protein

This protocol outlines a general procedure for labeling a protein that has been metabolically engineered to contain an azide group with a BCN-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • BCN-functionalized probe (e.g., BCN-fluorophore)

  • Reaction buffer (e.g., PBS)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the BCN-functionalized probe in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Add the BCN probe solution to the azide-modified protein solution. A 5- to 20-fold molar excess of the BCN probe is typically used.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Reaction times may require optimization.

  • Remove the excess, unreacted BCN probe by a suitable purification method, such as size-exclusion chromatography or dialysis.

  • Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning to confirm successful conjugation.

Protein_Labeling_Workflow cluster_react Reaction cluster_purify Purification & Analysis A Prepare BCN-Probe Solution B Mix with Azide-Modified Protein A->B C Incubate B->C D Remove Excess Probe C->D E Analyze via SDS-PAGE D->E

Applications in Research and Drug Development

The versatility of BCN reagents has led to their widespread adoption in various applications:

  • Bioconjugation: BCN chemistry is used to create well-defined conjugates of proteins, peptides, nucleic acids, and small molecules.[1] This is crucial for developing antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[11]

  • Cellular Imaging: By conjugating BCN to fluorescent dyes, researchers can visualize and track biomolecules within living cells and organisms, providing insights into cellular processes.[1][12]

  • Drug Delivery: BCN-functionalized carriers can be used to deliver therapeutic agents to specific sites in the body. The bioorthogonal nature of the reaction allows for the attachment of targeting ligands or the release of drugs under specific conditions.[1]

  • Materials Science: BCN click chemistry is employed to create functionalized materials with precise control over their structure and properties.[1]

Conclusion

BCN reagents have solidified their place as a cornerstone of bioorthogonal chemistry. Their favorable combination of reactivity, stability, and biocompatibility makes them an invaluable tool for researchers, scientists, and drug development professionals. While the SPAAC reaction with azides is a workhorse, the extremely rapid kinetics with tetrazoles expands the possibilities for applications requiring fast labeling. By understanding the underlying principles and utilizing the detailed protocols provided, researchers can effectively harness the power of BCN reagents to advance their scientific endeavors.

References

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems. This technical guide provides an in-depth exploration of the fundamental principles of SPAAC, including its mechanism, kinetics, and the critical role of cyclooctyne (B158145) structure. Detailed experimental protocols for key applications and a comprehensive summary of quantitative data are presented to facilitate its practical implementation in research and drug development.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

The strain-promoted alkyne-azide cycloaddition is a highly efficient and bioorthogonal click reaction that occurs between a strained cyclooctyne and an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] The primary driving force for this reaction is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes.[3] This inherent strain, approximately 18 kcal/mol, significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH.[4]

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[3] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[3] A key advantage of SPAAC is its bioorthogonality; both the strained alkyne and the azide are abiotic functional groups that do not participate in side reactions with native biological functionalities.[3][] This high degree of selectivity allows for precise chemical modifications in living cells and organisms.[4]

SPAAC_Mechanism General Mechanism of SPAAC cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS Concerted [3+2] Cycloaddition Cyclooctyne->TS Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH.[3] The rational design of cyclooctynes has been a key focus of research to enhance reaction rates for various applications.[6]

Factors Influencing Reaction Rates
  • Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups significantly impact the reaction rate. For instance, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are widely used due to their high reactivity and stability.[7] Fusing aryl rings to the cyclooctyne can enhance strain and accelerate the reaction.[8] Additionally, propargylic fluorination, as seen in difluorobenzocyclooctyne (DIFBO), lowers the LUMO of the alkyne, increasing its reactivity.[6]

  • Azide Electronics: The electron-donating capacity of the azide can influence the reaction rate. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been observed to react faster than 3-azido-L-alanine.[9]

  • Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.[3][10]

  • pH and Buffer: Higher pH values generally increase SPAAC reaction rates, although this can be buffer-dependent.[9] For instance, reactions in HEPES buffer at pH 7 tend to be faster than in PBS at the same pH.[9]

Comparison of Second-Order Rate Constants

The following tables summarize the second-order rate constants for various cyclooctynes with benzyl (B1604629) azide, a common benchmark, and other azides under different conditions.

Table 1: Second-Order Rate Constants of Various Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)SolventReference
[9+1]CPP2.2 x 10⁻³Deuterated DMSO[11][12]
[11+1]CPP4.5 x 10⁻⁴Deuterated DMSO[11][12]
fluor[11+1]CPP4.7 x 10⁻³Deuterated DMSO[12]
m[9+1]CPP9.6 x 10⁻³Deuterated DMSO[12]

Table 2: Second-Order Rate Constants of Sulfo-DBCO-amine with Different Azides and Buffer Conditions

AzideBuffer (pH 7)Rate Constant (M⁻¹s⁻¹)Reference
3-azido-L-alaninePBS0.32 - 0.85[9]
3-azido-L-alanineHEPES0.55 - 1.22[9]
1-azido-1-deoxy-β-D-glucopyranosidePBS0.32 - 0.85[9]
1-azido-1-deoxy-β-D-glucopyranosideHEPES0.55 - 1.22[9]
3-azido-L-alanineDMEM0.59 - 0.97[9]
3-azido-L-alanineRPMI0.27 - 0.77[9]

Table 3: Activation Energies for SPAAC Reactions

CyclooctyneAzideActivation Free Energy (ΔG‡) (kcal mol⁻¹)Reference
Pyrrolocyclooctyne derivativeMethyl azide21.8[13]
CyclooctyneMethyl azide24.9[13]
BenzocyclooctyneMethyl azide24.9[13]
[n+1]CPPsBenzyl azide23.0 - 25.3[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC.

Synthesis of Bicyclo[6.1.0]nonyne-Carboxylic Acid (BCN-COOH)

This protocol describes a common method for synthesizing a BCN derivative.[3]

  • Cyclopropanation of 1,5-cyclooctadiene (B75094): React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[3]

  • Hydrolysis: Hydrolyze the resulting ester using a base such as potassium tert-butoxide in the presence of water to yield the corresponding carboxylic acid.[3]

  • Bromination and Elimination: The alkyne is then formed through a bromination and subsequent elimination reaction to yield the final BCN-COOH product.[3]

General Protocol for Protein Labeling using DBCO-NHS Ester

This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule.[3][14]

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3]

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).[3]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[3]

  • Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[3]

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[3]

Protein_Labeling_Workflow General Workflow for Protein Labeling via SPAAC cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Azide-Modified Protein in Buffer Mixing Mix Protein and DBCO Reagent Protein_Prep->Mixing DBCO_Prep Prepare DBCO-NHS Ester Stock in DMSO DBCO_Prep->Mixing Incubation Incubate (e.g., 1-2h at RT) Mixing->Incubation Purification Purify via Size-Exclusion Chromatography or Dialysis Incubation->Purification Characterization Characterize by SDS-PAGE and Mass Spectrometry Purification->Characterization

Caption: General workflow for protein labeling via SPAAC.
Monitoring SPAAC Reactions

The progress of a SPAAC reaction can be monitored using various analytical techniques. For example, when using DBCO reagents, the reaction can be tracked by UV-Vis spectroscopy by observing the decrease in absorbance at approximately 310 nm, which is characteristic of the DBCO group.[15] Quantitative ¹H NMR can also be used to determine second-order rate constants by monitoring the disappearance of reactant signals over time relative to an internal standard.[11][12]

Applications in Drug Development and Research

SPAAC has found wide-ranging applications in the pharmaceutical and life sciences due to its biocompatibility and efficiency.[]

  • Drug Development: SPAAC is used in the synthesis of targeted therapies, such as antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that specifically targets cancer cells.[1][] It is also employed in the creation of targeted drug delivery systems and for labeling drugs for diagnostic purposes.[]

  • Biomolecule Labeling and Imaging: The bioorthogonality of SPAAC makes it ideal for labeling proteins, lipids, and nucleic acids in living cells and tissues without disrupting biological processes.[] This enables precise molecular tracking and visualization for studying complex biological systems.[]

  • Biomaterials: SPAAC is used to form hydrogels and other biocompatible materials by crosslinking polymer chains functionalized with azides and cyclooctynes.[1]

Conclusion

Strain-promoted alkyne-azide cycloaddition is a powerful and versatile tool for chemical biology and drug development. Its rapid, catalyst-free nature and bioorthogonality have enabled a wide array of applications that were previously challenging. By understanding the fundamental principles of SPAAC kinetics and having access to robust experimental protocols, researchers can effectively leverage this chemistry to advance their scientific endeavors. The continued development of new cyclooctynes with tailored reactivity and properties will undoubtedly expand the scope and impact of SPAAC in the years to come.

References

The Chemical Core of Bicyclo[6.1.0]nonyne (BCN) Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation and chemical biology, the ability to perform highly specific and efficient chemical reactions within complex biological systems is paramount. Bicyclo[6.1.0]nonyne (BCN), a strained cyclic alkyne, has emerged as a cornerstone of bioorthogonal chemistry, enabling researchers to forge stable covalent bonds without the need for cytotoxic copper catalysts.[1][2][3] Its significance lies in its optimal balance of high reactivity, driven by substantial ring strain, and its notable stability and hydrophilicity, particularly when compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[2][4][5][6] These characteristics make BCN and its derivatives indispensable tools for a wide array of applications, including the precise labeling of biomolecules such as proteins and nucleic acids, the development of targeted drug delivery systems like antibody-drug conjugates (ADCs), and advanced cellular imaging.[1][2][7]

This technical guide provides a comprehensive examination of the chemical characteristics of BCN derivatives. We will delve into their synthesis, reactivity, and stability, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate key concepts and workflows.

Synthesis of BCN Derivatives

The synthesis of functionalized BCN derivatives typically commences from 1,5-cyclooctadiene (B75094), involving a critical cyclopropanation step followed by subsequent chemical modifications to introduce desired functionalities.[6] This modular approach allows for the creation of a diverse toolkit of BCN reagents tailored for specific applications.

Key derivatives include:

  • BCN-alcohol (Bicyclo[6.1.0]non-4-yn-9-ylmethanol): A foundational precursor for further functionalization.[8][9]

  • BCN-carboxylic acid: This derivative enables the formation of highly stable amide linkages, offering a significant advantage over the less stable carbamate (B1207046) bonds formed from BCN-alcohol, particularly for applications requiring long-term stability in biological media.[8][9][10]

  • PEGylated BCN Derivatives: The incorporation of polyethylene (B3416737) glycol (PEG) chains (e.g., BCN-PEG4-alkyne) significantly enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making these derivatives ideal for bioconjugation.[4][11][12]

Below is a generalized workflow for the synthesis of BCN derivatives.

G cluster_synthesis General Synthesis Workflow for BCN Derivatives A 1,5-Cyclooctadiene B Cyclopropanation A->B e.g., Simmons-Smith or Dibromocarbene addition C Dibromocyclopropane Intermediate B->C D Double Dehydrohalogenation C->D Strong Base E Bicyclo[6.1.0]nonyne (BCN) Core D->E F Functionalization (e.g., Oxidation, Amination, PEGylation) E->F G Functionalized BCN Derivatives (BCN-COOH, BCN-NH2, BCN-PEG) F->G

Caption: Generalized synthetic workflow for BCN derivatives.

Reactivity and Reaction Mechanisms

The utility of BCN is rooted in its high reactivity in bioorthogonal "click" reactions, primarily the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The cornerstone of BCN chemistry is its reaction with azides. This reaction proceeds via a Huisgen [3+2] dipolar cycloaddition mechanism, where the azide (B81097) acts as a 1,3-dipole and the strained alkyne of the BCN ring serves as the dipolarophile.[4][13] The significant ring strain inherent to the BCN structure dramatically lowers the activation energy of this cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[4][13] The result is a highly stable triazole linkage, covalently connecting the two molecules.[1][4]

G cluster_spaac SPAAC Mechanism: BCN with Azide Reactants BCN-R1 + N3-R2 (Strained Alkyne + Azide) TS [3+2] Cycloaddition Transition State Reactants->TS Strain-promoted, concerted reaction Product Stable Triazole Product TS->Product

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Inverse Electron-Demand Diels-Alder (IEDDA)

In addition to SPAAC, BCN derivatives are also reactive towards tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions.[14][15] This provides an alternative bioorthogonal pathway that is often characterized by even faster reaction kinetics than SPAAC.[16]

Quantitative Data: Reaction Kinetics

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). While DBCO derivatives generally exhibit faster kinetics with primary and secondary azides, BCN maintains a more consistent, albeit slower, reaction rate, especially with sterically hindered tertiary azides.[5] The endo-isomer of BCN is typically the more reactive isomer in SPAAC reactions.[17]

CyclooctyneReactantk₂ (M⁻¹s⁻¹)SolventReference
endo-BCN Benzyl Azide0.29CD₃CN/D₂O (1:2)[6]
exo-BCN Benzyl Azide0.19CD₃CN/D₂O (1:2)[6]
BCN-COOH Benzyl Azide0.20CH₃CN/H₂O (1:2)[10]
DBCO analog Benzyl Azide~1.0Various[5][16]
endo-BCN Nitrone1.66CD₃CN/D₂O (1:2)[6]
exo-BCN Nitrone1.32CD₃CN/D₂O (1:2)[6]

Core Chemical and Physical Properties

The selection of a bioorthogonal linker depends critically on its physicochemical properties. BCN offers a unique combination of characteristics that make it highly suitable for biological applications.

PropertyBCN DerivativesDBCO DerivativesKey Considerations
Structure Compact, non-aromatic, Cₛ symmetry[3][5][18]Bulky, aromatic[5]BCN's symmetry prevents the formation of regioisomers upon reaction.[18]
Hydrophilicity Relatively high[2]Lower (more lipophilic)[5]Higher hydrophilicity improves solubility in aqueous buffers and can reduce non-specific binding.
Stability (Thiol) More stable in the presence of thiols (e.g., glutathione)[5]Less stable[5]Important for intracellular applications where reducing agents are abundant.
Stability (Linkage) Amide linkage (from BCN-COOH) is highly stable in biological media[8][9]-Carbamate linkages (from BCN-OH) are less stable and can be prone to hydrolysis.[19][20]
Stability (Acid) Can be limited under prolonged/repetitive acidic conditions[18][21]Generally stableA key factor for solid-phase synthesis of oligonucleotides.[19]

Applications in Drug Development and Research

The favorable characteristics of BCN derivatives have led to their widespread adoption in bioconjugation, drug delivery, and bioimaging.[1]

  • Antibody-Drug Conjugates (ADCs): BCN linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[2][11]

  • Radionuclide-Drug Conjugates (RDCs): BCN can be used to link chelating agents (like DOTA) to targeting molecules for applications in medical imaging and therapy.[11]

  • Drug Delivery Nanocarriers: BCN chemistry is employed to functionalize nanoclusters and other nanoparticles for targeted delivery of therapeutic agents.[7]

  • Biomolecule Labeling and Imaging: BCN provides a robust method for attaching fluorescent dyes, biotin, or other probes to proteins, nucleic acids, and glycans for visualization and tracking within living systems.[1][6]

G cluster_adc BCN in Antibody-Drug Conjugate (ADC) Design Antibody Monoclonal Antibody (mAb) Azide Azide Group (on mAb) Antibody->Azide Engineered into mAb SPAAC SPAAC Reaction Azide->SPAAC BCN BCN Linker BCN->SPAAC Drug Cytotoxic Drug Drug->BCN Attached to BCN Linker ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC

Caption: Conceptual workflow for creating an ADC using BCN-based SPAAC.

Experimental Protocols

To facilitate the application of BCN chemistry, the following generalized protocols are provided. Researchers should optimize conditions for their specific molecules and systems.

Protocol 1: Synthesis of BCN-Carboxylic Acid (General Method)

This protocol provides a general outline for the synthesis of anti-BCN-COOH, a valuable intermediate, starting from 1,5-cyclooctadiene.[13]

  • Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a solution of bromoform (B151600) and a phase-transfer catalyst. Slowly add an aqueous solution of sodium hydroxide (B78521) while maintaining a low temperature (e.g., 0 °C). Stir vigorously overnight. After workup and purification, the dibromocyclopropane intermediate is obtained.

  • Double Dehydrohalogenation: Dissolve the dibromocyclopropane intermediate in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C and add a strong base, such as potassium tert-butoxide, portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carboxylation: Cool the resulting alkyne solution back to -78 °C and quench the reaction by bubbling in excess carbon dioxide gas or by adding crushed dry ice.

  • Acidification and Extraction: After the CO₂ addition is complete, allow the mixture to warm to room temperature. Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) and extract the BCN-carboxylic acid product with an organic solvent (e.g., diethyl ether).

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the final BCN-COOH product.

Protocol 2: General SPAAC Bioconjugation of a Protein

This protocol outlines the labeling of an azide-modified protein with a BCN-functionalized fluorescent dye.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified protein (e.g., 1-5 mg/mL) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the BCN-functionalized dye (e.g., 1-10 mM) in a compatible solvent like DMSO.

  • Conjugation Reaction:

    • To the protein solution, add the BCN-dye stock solution to achieve a final molar excess of the dye (typically 5-20 fold excess over the protein). The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 17 hours, depending on the specific reactants.[14] Monitor the reaction progress if possible (e.g., by LC-MS).

  • Purification:

    • Remove the unreacted BCN-dye from the protein conjugate using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its absorbance maximum.

    • Further characterization can be performed using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 3: Kinetic Analysis of a SPAAC Reaction by Fluorescence Spectroscopy

This protocol provides a method to determine the second-order rate constant of a SPAAC reaction between a BCN compound and a fluorescent azide (or vice versa).

  • Instrumentation: Use a fluorometer capable of time-course measurements.

  • Reagent Preparation:

    • Prepare stock solutions of the BCN derivative and the azide-functionalized fluorophore of known concentrations in the desired reaction buffer (e.g., PBS).

  • Kinetic Measurement:

    • Place a known concentration of one reactant (e.g., the fluorescent azide) in a cuvette.

    • Initiate the reaction by adding a known concentration of the second reactant (the BCN derivative), ensuring rapid mixing. It is common to use a pseudo-first-order condition where one reactant is in large excess (e.g., >10-fold).

    • Immediately begin monitoring the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The reaction can be followed by the appearance of the triazole product fluorescence or the quenching/disappearance of the reactant fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • If using pseudo-first-order conditions, fit the data to a single exponential decay or rise equation to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant that was in excess: k₂ = k_obs / [reactant in excess].

    • Repeat the experiment at several concentrations to ensure consistency.

Conclusion

Bicyclo[6.1.0]nonyne and its derivatives represent a powerful and versatile class of reagents for bioorthogonal chemistry.[12] Their unique combination of high, strain-promoted reactivity, stability, and favorable physicochemical properties has solidified their role in advanced applications ranging from fundamental biological research to the development of next-generation therapeutics like ADCs.[2][4] A thorough understanding of their synthesis, reactivity, and stability, as detailed in this guide, is crucial for researchers, scientists, and drug development professionals seeking to harness the full potential of these remarkable chemical tools to innovate and advance their respective fields.

References

The Core of Connection: An In-depth Technical Guide to the Discovery and Development of Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation has ushered in a new era of drug discovery, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this revolution lies the heterobifunctional linker, a critical component that orchestrates the proximity-induced degradation of target proteins. This technical guide provides a comprehensive overview of the discovery, development, and optimization of these crucial molecular connectors, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs).

The Genesis of a New Modality: A Historical Perspective

The concept of hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), was first demonstrated in 2001. This pioneering work laid the foundation for the development of PROTACs, which consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Early iterations of PROTACs utilized peptide-based linkers, which suffered from poor cell permeability and metabolic instability. A significant breakthrough came with the development of small-molecule-based PROTACs, which exhibited improved drug-like properties and opened the door for their clinical translation.

The Architectural Blueprint: Chemical Classes of Heterobifunctional Linkers

The linker is far more than a simple tether; its chemical composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. The most common classes of linkers include:

  • Alkyl Chains: These flexible linkers are synthetically accessible and allow for straightforward variation of linker length. However, their hydrophobicity can negatively impact solubility.

  • Polyethylene Glycol (PEG) Chains: The incorporation of PEG units enhances the hydrophilicity and solubility of PROTACs. The flexibility of PEG linkers can also be advantageous for promoting the formation of a productive ternary complex (POI-PROTAC-E3 ligase).

  • "Clickable" Linkers: The use of bioorthogonal "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries. This modular approach allows for the rapid generation and screening of diverse linker-ligand combinations.

  • Rigid Linkers: Incorporating rigid moieties, such as aromatic rings or cyclic structures, into the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can lead to improved potency and selectivity.

  • Cleavable Linkers: These linkers are designed to be cleaved in response to specific stimuli, such as changes in pH or the presence of certain enzymes. This strategy can be employed to create conditionally active PROTACs that are only activated in the desired cellular environment.

Quantifying the Connection: The Impact of Linker Properties on PROTAC Efficacy

The optimization of linker length and composition is a critical step in the development of a potent and selective PROTAC. The following tables summarize the quantitative impact of linker modifications on the degradation of key protein targets.

PROTAC Target E3 Ligase Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
MZ1 BRD4VHLPEG128>95
ARV-825 BRD4CRBNPEG13<1>90
dBET1 BRD4CRBNAlkyl114.6>95

Table 1: Comparison of Linker Properties for BRD4 Degraders. This table showcases how different E3 ligase ligands and linker compositions can influence the degradation efficiency of PROTACs targeting the same protein.

PROTAC Target E3 Ligase Linker Type Linker Length (PEG units) DC50 (nM) Dmax (%)
Compound A BTKCRBNPEG25085
Compound B BTKCRBNPEG310>95
Compound C BTKCRBNPEG42590

Table 2: Impact of PEG Linker Length on BTK Degradation. This table illustrates the "linker length-dependent" effect, where a specific linker length is optimal for achieving maximal degradation.

The PROTAC Mechanism of Action: A Visual Guide

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the discovery and development of heterobifunctional linkers for PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow cluster_computational Computational Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Model_Ternary Model Ternary Complex (POI-Linker-E3) Predict_Properties Predict Physicochemical Properties Model_Ternary->Predict_Properties Virtual_Screen Virtual Screening of Linker Library Predict_Properties->Virtual_Screen Synthesize_Linkers Synthesize Linker Analogs Virtual_Screen->Synthesize_Linkers Assemble_PROTACs Assemble PROTACs Synthesize_Linkers->Assemble_PROTACs Ternary_Assay Ternary Complex Formation Assay (e.g., SPR, NanoBRET) Assemble_PROTACs->Ternary_Assay Degradation_Assay Degradation Assay (Western Blot, HiBiT) Ternary_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Viability->PK_PD PK_PD->Model_Ternary Iterative Optimization

Caption: An integrated workflow for heterobifunctional linker optimization.

Downstream_Signaling_EGFR EGFR_PROTAC EGFR PROTAC EGFR EGFR EGFR_PROTAC->EGFR Targets Degradation EGFR Degradation EGFR->Degradation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Degradation->PI3K_AKT_mTOR Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Degradation->RAS_RAF_MEK_ERK Inhibits Cell_Proliferation Decreased Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation Leads to Apoptosis Increased Apoptosis PI3K_AKT_mTOR->Apoptosis Leads to RAS_RAF_MEK_ERK->Cell_Proliferation RAS_RAF_MEK_ERK->Apoptosis

Caption: Downstream signaling effects of EGFR degradation by a PROTAC.

From Bench to Bedside: Key Experimental Protocols

The successful development of a PROTAC relies on a suite of robust experimental protocols to synthesize, characterize, and evaluate its performance.

General Synthesis of a PEG-based Heterobifunctional Linker

This protocol describes the synthesis of a bifunctional PEG linker with a carboxylic acid and a Boc-protected amine, which can be used to connect a POI ligand and an E3 ligase ligand.

Materials:

  • Triethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyl (2-bromoethyl)carbamate

  • Jones reagent (chromium trioxide in sulfuric acid)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Acetone (B3395972)

  • Standard glassware for organic synthesis

Procedure:

  • Mono-Boc-protection of amino-PEG-alcohol: To a solution of triethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C. Stir for 30 minutes, then add tert-butyl (2-bromoethyl)carbamate and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the mono-Boc-protected amino-PEG-alcohol.

  • Oxidation to Carboxylic Acid: Dissolve the purified alcohol in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed.

  • Work-up and Purification: Quench the reaction with isopropanol, dilute with water, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the final Boc-NH-PEG-COOH linker.

PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol enables the efficient conjugation of an azide-functionalized linker to an alkyne-functionalized ligand.

Materials:

  • Azide-functionalized linker

  • Alkyne-functionalized POI ligand

  • E3 ligase ligand with a suitable handle for subsequent conjugation

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the azide-linker, alkyne-ligand, copper(II) sulfate, sodium ascorbate, and THPTA in DMSO or water.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-ligand, azide-linker, and THPTA.

  • Initiate Reaction: Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution.

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Upon completion, the PROTAC can be purified by preparative HPLC.

Western Blotting for PROTAC-Mediated Protein Degradation

This is the gold standard method for quantifying the degradation of a target protein.

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells, wash with PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, block, and probe with primary antibodies for the POI and a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 and Dmax values.

The Future of Connection: Emerging Trends and Future Directions

The field of heterobifunctional linkers is continuously evolving, with several exciting trends on the horizon:

  • Beyond Degradation: The concept of proximity-inducing chimeras is being expanded beyond protein degradation to include other post-translational modifications, such as phosphorylation (PhosTACs) and deubiquitination (DUBTACs).

  • Targeted Delivery: The development of "conditional" PROTACs with cleavable linkers or tissue-specific activation mechanisms aims to improve the therapeutic window and reduce off-target effects.

  • Computational Design: Advances in computational modeling and machine learning are enabling the in silico design and optimization of linkers with desired properties, accelerating the discovery of novel degraders.

  • Expanding the E3 Ligase Toolbox: The recruitment of novel E3 ligases beyond the commonly used VHL and Cereblon is an active area of research, which will expand the scope of "PROTACable" targets.

The continued exploration of the structure-activity relationships of heterobifunctional linkers will undoubtedly lead to the development of a new generation of highly potent and selective therapeutics for a wide range of diseases. This in-depth guide provides a solid foundation for researchers to navigate this exciting and rapidly advancing field.

The Endo Advantage: A Technical Guide to BCN Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as powerful tools for the precise construction of complex biomolecular conjugates. This technical guide delves into the significance of the 'endo' configuration of BCN linkers, providing a comprehensive resource for researchers leveraging this versatile chemical entity in applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

The Significance of the 'Endo' Configuration

Bicyclo[6.1.0]nonyne exists as two diastereomers: 'endo' and 'exo'. While both are utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the 'endo' isomer is often preferentially employed in bioorthogonal chemistry. This preference is attributed to a combination of factors including its commercial availability and slightly higher reactivity compared to the 'exo' diastereomer.[1] The distinct stereochemistry of the 'endo' configuration can also influence the conformation and properties of the final conjugate.

The synthesis of BCN typically yields a mixture of diastereomers, with the 'exo' form often being the major product.[1] However, the nuanced differences in their reactivity and the resulting conjugate's characteristics underscore the importance of understanding and selecting the appropriate isomer for a given application.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties and reactivity of endo- and exo-BCN linkers.

Table 1: Second-Order Rate Constants for SPAAC Reaction with Benzyl Azide

BCN DiastereomerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
endo-BCN0.29CD₃CN/D₂O (1:2)
exo-BCN0.19CD₃CN/D₂O (1:2)

Data sourced from a comparative study on diastereomeric bicyclononynes.[1]

Table 2: Physicochemical Properties of Representative BCN-PEG Amine Linkers

Propertyendo-BCN-PEG3-NH₂endo-BCN-PEG4-amine
Molecular Formula C₁₉H₃₂N₂O₅C₂₁H₃₆N₂O₆
Molecular Weight 368.5 g/mol 412.5 g/mol
Topological Polar Surface Area 92 Ų101 Ų
CAS Number 1883512-27-31898221-77-6

Data compiled from publicly available chemical databases.[2][3]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of endo-BCN derivatives and their application in bioconjugation.

Protocol 1: Synthesis of endo- and exo-Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde

This protocol outlines a synthetic route starting from 1,5-cyclooctadiene (B75094).

Materials:

  • 1,5-cyclooctadiene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Ethyl diazoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Pyridinium chlorochromate (PCC)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Monobromination of 1,5-cyclooctadiene: Dissolve 1,5-cyclooctadiene in CHCl₃ and cool to -70°C. Add NBS portion-wise while maintaining the low temperature to yield the monobrominated product.[4]

  • Cyclopropanation: React the monobrominated cyclooctadiene with ethyl diazoacetate in the presence of a suitable catalyst to form a mixture of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates.[4]

  • Bis-dehydrobromination: Treat the mixture of dibromides with DBU in acetonitrile to induce bis-elimination of HBr, affording a mixture of endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates. The isomers can be separated by column chromatography.[4]

  • Reduction to Alcohols: Reduce the separated endo and exo esters individually with LAH in anhydrous diethyl ether to yield the corresponding primary alcohols, endo- and exo-9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene.[5]

  • Oxidation to Aldehydes: Oxidize the primary alcohols using PCC to obtain the target compounds, endo- and exo-bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes.[4][5]

Protocol 2: Antibody Conjugation with an endo-BCN-PEG-NHS Ester

This protocol describes the conjugation of an antibody to a payload using a heterobifunctional endo-BCN-PEG-NHS ester linker.

Materials:

  • Antibody solution (e.g., 2 mg/mL in 1X PBS, pH 7.4)

  • endo-BCN-PEG-NHS ester (10 mg/mL in anhydrous DMSO)

  • 1M Tris buffer, pH 8.0

  • Amicon Ultra centrifugal filter unit (e.g., 10K MWCO)

  • Azide-functionalized payload

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., from Tris buffer), perform a buffer exchange into 1X PBS (pH 7.4) using a centrifugal filter unit.[6]

  • NHS Ester Reaction: Add a 15-fold molar excess of the endo-BCN-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept low to avoid antibody denaturation.[6]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice with gentle mixing.[6]

  • Quenching: Quench the reaction by adding 1M Tris buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15 minutes.[6]

  • Purification of BCN-Antibody: Remove excess, unreacted BCN linker and quenching agent by repeated buffer exchange with 1X PBS using a centrifugal filter unit.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To the purified BCN-functionalized antibody, add the azide-functionalized payload. The molar excess of the payload will depend on the desired drug-to-antibody ratio (DAR).

  • Incubation for SPAAC: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any unconjugated payload.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows involving endo-BCN linkers.

BCN_Diastereomers endo_img endo_label More Reactive exo_img exo_label Less Reactive caption Figure 1: Comparison of endo and exo BCN diastereomers.

Figure 1: Comparison of endo and exo BCN diastereomers.

ADC_Synthesis_Workflow Ab Antibody Buffer_Ex Buffer Exchange (to PBS, pH 7.4) Ab->Buffer_Ex BCN_Linker Add endo-BCN-PEG-NHS Ester Buffer_Ex->BCN_Linker Incubate1 Incubate (1h @ RT or 2h @ 4°C) BCN_Linker->Incubate1 Quench Quench with Tris Buffer Incubate1->Quench Purify1 Purify BCN-Antibody (Size Exclusion or Spin Filtration) Quench->Purify1 Azide_Payload Add Azide-Functionalized Payload Purify1->Azide_Payload Incubate2 Incubate for SPAAC (4-12h @ RT or overnight @ 4°C) Azide_Payload->Incubate2 Purify2 Final Purification of ADC (e.g., SEC) Incubate2->Purify2 Final_ADC Antibody-Drug Conjugate (ADC) Purify2->Final_ADC caption Figure 2: Workflow for Antibody-Drug Conjugate (ADC) synthesis using an endo-BCN linker.

Figure 2: Workflow for Antibody-Drug Conjugate (ADC) synthesis using an endo-BCN linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with Azide Handle React2 SPAAC Reaction with Azide-POI Ligand POI_Ligand->React2 E3_Ligase_Ligand E3 Ligase Ligand with Functional Group React1 Couple E3 Ligase Ligand to endo-BCN Linker E3_Ligase_Ligand->React1 BCN_Linker endo-BCN Linker (e.g., BCN-alkyne) BCN_Linker->React1 Purify1 Purify BCN-E3 Ligase Conjugate React1->Purify1 Purify1->React2 Purify2 Purify Final PROTAC React2->Purify2 Final_PROTAC PROTAC Molecule Purify2->Final_PROTAC caption Figure 3: General workflow for PROTAC synthesis utilizing an endo-BCN linker via SPAAC.

References

Methodological & Application

Application Notes and Protocols for Labeling Primary Amines with endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG2-PFP ester is a heterobifunctional crosslinker designed for the efficient and specific labeling of primary amines on biomolecules. This reagent incorporates a highly reactive pentafluorophenyl (PFP) ester for amine conjugation and a bicyclo[6.1.0]nonyne (BCN) group for subsequent bioorthogonal ligation via strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][4][5][6][7] The inclusion of a two-unit polyethylene (B3416737) glycol (PEG2) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate.[3][7]

PFP esters offer significant advantages over traditional N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous solutions, which minimizes hydrolysis and leads to more efficient and reproducible conjugation reactions.[2][5][8][9][10][11][12] This makes this compound an ideal choice for labeling proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules for applications in proteomics, drug discovery, and diagnostics.[2][5]

Reaction Scheme

The labeling process involves a two-step approach. First, the PFP ester of the this compound reacts with a primary amine on the target biomolecule to form a stable amide bond. This is followed by the reaction of the BCN group with an azide-functionalized molecule in a copper-free click chemistry reaction.

Reaction_Scheme Biomolecule Biomolecule-NH₂ Labeled_Biomolecule Biomolecule-NH-CO-PEG2-BCN Biomolecule->Labeled_Biomolecule Amine Labeling (pH 7.2-8.5) BCN_PFP This compound BCN_PFP->Labeled_Biomolecule Final_Conjugate Biomolecule-Conjugate Labeled_Biomolecule->Final_Conjugate SPAAC (Click Chemistry) Azide_Molecule Azide-Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Final_Conjugate Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Biomolecule Prepare Biomolecule Solution (0.5-5 mg/mL in amine-free buffer) Add_Ester Add PFP ester to Biomolecule (Molar ratio 2:1 to 10:1) Prep_Biomolecule->Add_Ester Prep_Ester Prepare this compound Solution (10-100 mM in DMSO/DMF) Prep_Ester->Add_Ester Incubate Incubate (1-4h at RT or overnight at 4°C) Add_Ester->Incubate Quench Optional: Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting, Dialysis, or SEC) Quench->Purify Analyze Analyze Degree of Labeling Purify->Analyze

References

Step-by-Step Guide for Antibody Conjugation Using endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of antibodies with payloads using the heterobifunctional linker, endo-BCN-PEG2-PFP ester. The protocol is designed for researchers in academia and industry, including those in drug development, who are working on creating antibody-drug conjugates (ADCs) or other labeled antibody constructs.

Introduction

The this compound is a modern bioconjugation linker that facilitates a two-step sequential conjugation strategy.[1] It incorporates three key components:

  • Pentafluorophenyl (PFP) ester: A highly reactive amine-reactive group for covalent attachment to lysine (B10760008) residues on the antibody.[1] PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation yields.[1][2][3][4]

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for the attachment of an azide-modified payload.[1][5][6] BCN is known for its high reactivity and hydrophilicity, making it well-suited for bioconjugation in aqueous environments.[6]

  • Polyethylene Glycol (PEG2) spacer: A short, hydrophilic spacer that connects the PFP ester and BCN moieties.[1] This spacer enhances the solubility of the linker and the final conjugate, reduces the potential for aggregation, and minimizes steric hindrance.[7][8]

This dual-reactivity allows for the precise and stable conjugation of a wide range of molecules, such as cytotoxic drugs, fluorescent dyes, or biotin (B1667282) tags, to an antibody, a critical process in the development of targeted therapeutics and diagnostic agents.[1][9]

Chemical Reaction and Workflow

The conjugation process involves two main stages. First, the PFP ester of the linker reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. Second, the BCN group on the antibody-linker conjugate reacts with an azide-functionalized payload via SPAAC.

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Attachment (SPAAC) Antibody Antibody Antibody_Linker Antibody-BCN Conjugate Antibody->Antibody_Linker  + Linker (Amine Reaction) Linker This compound Linker->Antibody_Linker PFP_leaving_group Pentafluorophenol Antibody_Linker->PFP_leaving_group  releases Final_Conjugate Antibody-Payload Conjugate (ADC) Antibody_Linker->Final_Conjugate  + Azide-Payload (Click Chemistry) Azide_Payload Azide-modified Payload Azide_Payload->Final_Conjugate

Diagram 1: Two-step antibody conjugation workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of an antibody with an azide-modified payload using this compound.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Antibody≥ 95% purity, in an amine-free buffer
This compoundHigh purity (e.g., ≥ 95%)
Azide-modified PayloadHigh purity
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.5
Quenching Reagent1 M Tris or Glycine, pH 7.5
Organic SolventAnhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Purification SystemSize-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system
Analytical InstrumentsUV-Vis Spectrophotometer, HPLC (HIC or RP-LC)

Table 1: Key Materials and Reagents

Step 1: Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer free of primary amines that could compete with the conjugation reaction.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into a suitable reaction buffer like PBS at pH 7.2-7.5.[3][10] This can be achieved using dialysis, desalting columns, or centrifugal filtration devices with an appropriate molecular weight cutoff (e.g., 30 kDa).[7][10]

  • Concentration Adjustment: Adjust the final antibody concentration to 1-10 mg/mL in the reaction buffer.[]

  • Quantification: Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.[10]

Step 2: Antibody-Linker Conjugation

This step involves the reaction of the PFP ester with the lysine residues on the antibody.

  • Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[3][] Do not store the reconstituted linker, as the PFP ester is susceptible to hydrolysis.[3]

  • Reaction Setup: Add a calculated molar excess of the linker stock solution to the antibody solution. A typical starting molar ratio is 5-20 equivalents of linker per antibody. The optimal ratio should be determined empirically for each specific antibody and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.[3] Longer incubation times may be required at lower temperatures.

  • Quenching: Terminate the reaction by adding a quenching reagent, such as 1 M Tris or glycine, to a final concentration of 50-100 mM.[10] This will react with any unreacted PFP ester. Incubate for an additional 15-30 minutes at room temperature.

ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Linker:Antibody Molar Ratio5:1 to 20:1The optimal ratio depends on the desired DAR.
Reaction pH7.2 - 8.0PFP esters are more stable than NHS esters at this pH range.[2]
Reaction Temperature4°C - 25°CLower temperatures can minimize potential antibody degradation.
Incubation Time30 - 120 minutesMonitor reaction progress to determine the optimal time.
Quenching Reagent50-100 mM Tris or GlycineEnsures complete deactivation of excess linker.

Table 2: Recommended Reaction Conditions for Antibody-Linker Conjugation

Step 3: Purification of the Antibody-BCN Conjugate

Purification is necessary to remove excess linker and quenching reagents.

  • Purification Method: Use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to separate the antibody-BCN conjugate from smaller molecules.[7][12][13]

  • Buffer: The mobile phase or diafiltration buffer should be PBS at pH 7.4.[7]

  • Fraction Collection & Concentration: Collect the fractions corresponding to the purified antibody-BCN conjugate. If necessary, concentrate the purified conjugate using a centrifugal filter device.[7]

Step 4: Conjugation of Azide-Payload (SPAAC)

This step utilizes the bioorthogonal "click" reaction between the BCN group on the antibody and the azide (B81097) group on the payload.

  • Payload Preparation: Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) to a known concentration.

  • Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-payload to the purified antibody-BCN conjugate.

  • Incubation: Incubate the reaction for 1 to 4 hours at room temperature or 37°C. The reaction is typically faster at higher temperatures.

  • Purification: Purify the final antibody-payload conjugate using SEC, TFF, or Hydrophobic Interaction Chromatography (HIC) to remove any unreacted payload.[14] HIC is particularly useful for separating species with different drug-to-antibody ratios (DAR).[14][15]

G Start Start Buffer_Exchange Antibody Buffer Exchange (Amine-free buffer, pH 7.2-7.5) Start->Buffer_Exchange Adjust_Concentration Adjust Antibody Concentration (1-10 mg/mL) Buffer_Exchange->Adjust_Concentration Conjugation_1 Antibody-Linker Conjugation (RT, 30-120 min) Adjust_Concentration->Conjugation_1 Prepare_Linker Prepare endo-BCN-PEG2-PFP ester in DMSO/DMF Prepare_Linker->Conjugation_1 Quench Quench Reaction (Tris or Glycine) Conjugation_1->Quench Purification_1 Purify Antibody-BCN (SEC or TFF) Quench->Purification_1 Conjugation_2 SPAAC Reaction (RT or 37°C, 1-4 h) Purification_1->Conjugation_2 Prepare_Payload Prepare Azide-Payload in suitable solvent Prepare_Payload->Conjugation_2 Purification_2 Purify Final Conjugate (SEC, TFF, or HIC) Conjugation_2->Purification_2 Characterization Characterize Conjugate (DAR, Purity, etc.) Purification_2->Characterization End End Characterization->End

References

Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Live cell imaging is a cornerstone of modern biological research, offering a window into the dynamic processes that govern cellular function. The ability to specifically label and track biomolecules in their native environment is paramount to understanding health and disease. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of endo-BCN-PEG2-PFP ester, a versatile heterobifunctional linker, for live cell imaging studies. This linker facilitates a two-step labeling strategy, combining stable amide bond formation with highly efficient and biocompatible copper-free click chemistry.

The this compound molecule features three key components:

  • A pentafluorophenyl (PFP) ester group that readily reacts with primary amines on proteins and other biomolecules to form a stable amide bond. PFP esters offer superior stability to hydrolysis in aqueous solutions compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[][2]

  • An endo-bicyclononyne (BCN) moiety, a strained alkyne that enables rapid and specific reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3][4] This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency within living systems without interfering with native biochemical processes or inducing cytotoxicity associated with copper catalysts.[5][6][7][8]

  • A polyethylene glycol (PEG2) spacer that enhances the hydrophilicity and solubility of the linker and the resulting conjugate, which can help to reduce aggregation and steric hindrance.[9]

This powerful combination allows for the creation of customized probes for a wide range of live cell imaging applications, including the study of protein and glycan trafficking, receptor internalization, and other dynamic cellular events.[5][10]

Experimental Workflow Overview

The overall workflow for utilizing this compound in live cell imaging involves two main stages: the conjugation of the linker to a biomolecule of interest (e.g., an antibody) and the subsequent labeling of live cells that have been metabolically tagged with an azide-containing precursor.

G cluster_0 Stage 1: Biomolecule Conjugation cluster_1 Stage 2: Live Cell Labeling & Imaging Biomolecule Biomolecule of Interest (e.g., Antibody with -NH2 groups) Conjugation PFP Ester-Amine Reaction (Amide Bond Formation) Biomolecule->Conjugation Linker This compound Linker->Conjugation Purification1 Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification1 BCN_Biomolecule BCN-Functionalized Biomolecule Purification1->BCN_Biomolecule SPAAC Copper-Free Click Chemistry (SPAAC) BCN_Biomolecule->SPAAC LiveCells Live Cells MetabolicLabeling Metabolic Incorporation of Azide LiveCells->MetabolicLabeling AzidePrecursor Azide-Containing Metabolic Precursor AzidePrecursor->MetabolicLabeling AzideCells Azide-Expressing Live Cells MetabolicLabeling->AzideCells AzideCells->SPAAC LabeledCells Fluorescently Labeled Live Cells SPAAC->LabeledCells Imaging Live Cell Imaging (e.g., Confocal Microscopy) LabeledCells->Imaging G cluster_0 Cell Surface cluster_1 Intracellular Receptor Cell Surface Receptor (Azide-labeled) BCN_Antibody BCN-Antibody-Fluorophore (Binds Receptor) Receptor->BCN_Antibody Binding & SPAAC Endosome Early Endosome BCN_Antibody->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling Endosome Endosome->Recycling Recycling->Receptor

References

Application Notes and Protocols: endo-BCN-PEG2-PFP Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), represents a significant advancement in precision medicine. These systems are designed to selectively deliver highly potent cytotoxic agents to diseased cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The choice of linker technology is critical to the success of an ADC, directly influencing its stability, pharmacokinetics, and mechanism of action.

The endo-BCN-PEG2-PFP ester is a heterobifunctional linker that facilitates a two-step conjugation process, offering high efficiency and versatility in the construction of targeted drug delivery systems.[1][2] It incorporates three key components:

  • Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive group used to form stable amide bonds with primary amines, such as those on lysine (B10760008) residues of proteins (e.g., monoclonal antibodies). PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4][5]

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as a handle for copper-free click chemistry. It reacts specifically with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[6][7][8] The endo configuration is noted for its high reactivity.[8]

  • Polyethylene Glycol (PEG2) Spacer: A discrete two-unit PEG linker that enhances the aqueous solubility of the molecule and the resulting conjugate.[2][9][10] It also provides flexibility and reduces potential steric hindrance between the conjugated molecules.[11]

This document provides detailed application notes and protocols for the use of this compound in the creation of targeted drug delivery systems.

Data Presentation

Table 1: Comparative Stability of Active Esters in Aqueous Conditions
Active EsterRelative Stability to HydrolysisOptimal pH for Amine ConjugationKey Advantages
PFP Ester Higher7.2 - 8.5More stable in aqueous buffers, leading to higher conjugation efficiency.[3][4][5]
NHS Ester Lower7.0 - 8.0Widely used, but susceptible to rapid hydrolysis at higher pH.[5]

Data synthesized from multiple sources indicating the superior hydrolytic stability of PFP esters over NHS esters.[3][4][5]

Table 2: Kinetic Data for endo-BCN SPAAC Reaction
ReactantsSecond-Order Rate Constant (k₂)Reaction Conditions
endo-BCN and Benzyl Azide~0.29 M⁻¹s⁻¹Polar solvent mixture (CD₃CN/D₂O)

This table provides a representative reaction rate for the bioorthogonal ligation step.[8]

Table 3: Typical Parameters for ADC Synthesis and Characterization
ParameterRecommended Range/ValuePurpose
PFP Ester Conjugation
Molar Ratio (Ester:Antibody)5:1 to 15:1To ensure efficient labeling of lysine residues.
Reaction pH7.2 - 8.5 (e.g., PBS, Borate buffer)Optimal for amine reactivity while minimizing hydrolysis.
Reaction Time1-4 hours at RT or overnight at 4°CTo allow for complete conjugation.
SPAAC Reaction
Molar Ratio (BCN:Azide-Drug)2:1 to 4:1To drive the click reaction to completion.
Reaction TemperatureRoom Temperature or 37°CMild conditions to preserve biomolecule integrity.
Reaction Time4-24 hoursTo ensure formation of the stable triazole linkage.
Characterization
Average Drug-to-Antibody Ratio (DAR)2 - 4Optimal balance of potency and pharmacokinetics.[12]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the generation of an Antibody-Drug Conjugate (ADC) by first modifying a monoclonal antibody (mAb) with the this compound linker, followed by the conjugation of an azide-functionalized cytotoxic drug via SPAAC.

Workflow for Two-Step ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation (SPAAC) mAb Monoclonal Antibody (mAb) reaction1 PFP Ester-Amine Reaction (pH 7.2-8.5, RT, 1-4h) mAb->reaction1 linker This compound (in DMSO) linker->reaction1 mAb_BCN mAb-BCN Intermediate reaction1->mAb_BCN purification1 Purification (e.g., SEC) mAb_BCN->purification1 reaction2 SPAAC Reaction (Physiological pH, RT, 4-24h) purification1->reaction2 azide_drug Azide-Functionalized Drug azide_drug->reaction2 ADC_raw Crude ADC reaction2->ADC_raw purification2 Purification & Formulation (e.g., TFF, HIC) ADC_raw->purification2 final_ADC Final ADC Product purification2->final_ADC

Caption: Workflow for ADC synthesis using the this compound linker.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).

  • This compound (store at -20°C with desiccant).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5.

  • Azide-functionalized cytotoxic drug.

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC).

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0.

Procedure:

Step 1: Antibody Modification with BCN Linker

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the dissolved linker to the mAb solution. The final DMSO concentration should be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column (SEC) equilibrated with PBS, pH 7.4. The resulting product is the mAb-BCN intermediate.

Step 2: SPAAC Reaction with Azide-Drug

  • Drug Preparation: Dissolve the azide-functionalized drug in a suitable solvent (e.g., DMSO).

  • SPAAC Conjugation:

    • Add a 2-4 fold molar excess of the azide-drug to the purified mAb-BCN intermediate solution.

    • Incubate the mixture for 4-24 hours at room temperature or 37°C. The reaction is bioorthogonal and proceeds efficiently in aqueous buffer.

  • Final Purification: Purify the final ADC from unreacted drug and other impurities using an appropriate method such as Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), or SEC.[][14]

Protocol 2: Characterization of the Final ADC

1. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute that impacts ADC efficacy and safety.

Workflow for DAR Determination

DAR_Determination_Workflow cluster_methods Analytical Methods cluster_results Information Obtained ADC Purified ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC->LCMS UVVis UV/Vis Spectroscopy ADC->UVVis HIC_res Average DAR Drug Distribution Profile (DAR 0, 2, 4, etc.) HIC->HIC_res LCMS_res Precise Mass of ADC Species Average DAR & Distribution Conjugation Site Identification LCMS->LCMS_res UVVis_res Average DAR (Rapid Estimate) UVVis->UVVis_res

Caption: Common analytical methods for the characterization of ADCs.

  • Hydrophobic Interaction Chromatography (HIC): This is a powerful method to determine the DAR distribution. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 1, 2, etc.). The weighted average DAR can be calculated from the peak areas.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed characterization. It can determine the precise molecular weight of the intact ADC and its subunits (light and heavy chains after reduction), allowing for unambiguous confirmation of the DAR and identification of conjugation sites.[15]

  • UV/Vis Spectroscopy: This is a simpler and faster method for estimating the average DAR. It requires that the drug and the antibody have distinct UV absorbance maxima. By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the concentrations of each component can be determined, and the average DAR can be calculated.

2. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.

Application in Targeted Cancer Therapy

A common application of this technology is the development of ADCs targeting tumor-associated antigens, such as HER2 in breast cancer. The antibody component (e.g., Trastuzumab) directs the ADC to HER2-expressing cancer cells.

Mechanism of Action for a HER2-Targeted ADC

ADC_MoA cluster_cell HER2+ Cancer Cell Receptor HER2 Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (by Cathepsins) Lysosome->Cleavage Drug_Release Drug Release (MMAE) Cleavage->Drug_Release Tubulin Tubulin Polymerization Drug_Release->Tubulin Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binds

Caption: Targeted delivery and intracellular mechanism of action of an ADC.

Upon binding to the HER2 receptor, the ADC is internalized by the cancer cell through endocytosis.[16] Inside the cell, the ADC is trafficked to the lysosome, where acidic conditions and enzymes cleave the linker, releasing the cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).[16][17] Free MMAE then potently inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[16][17][18]

HER2 Signaling and Apoptosis Inhibition

HER2 is a receptor tyrosine kinase that, when overexpressed in cancer, activates downstream signaling pathways like PI3K-AKT and Ras-MAPK.[19][20][21][22] These pathways promote cell proliferation and suppress apoptosis, contributing to tumor growth and resistance to therapy.[19][20][22][23] By delivering a potent cytotoxic drug directly to these cells, ADCs can effectively overcome this survival advantage.

HER2_Signaling cluster_pathways Pro-Survival Signaling cluster_outcomes Cellular Outcomes HER2 HER2 Receptor Activation PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Growth AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bcl-2, p53 suppression) AKT->Apoptosis_Inhibition MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: Simplified HER2 signaling pathway leading to apoptosis inhibition.

Conclusion

The this compound is a state-of-the-art linker for the development of targeted drug delivery systems. Its superior stability and bioorthogonal reactivity allow for the creation of well-defined and potent therapeutic conjugates. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this technology in the advancement of precision medicines like ADCs. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving a safe and effective therapeutic.

References

Application Note: Two-Step Covalent Labeling of Proteins with Fluorescent Dyes Using endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in protein analysis, cellular imaging, and molecular interaction studies.

Introduction Fluorescent labeling is a cornerstone technique in molecular biology, enabling the visualization and tracking of proteins within complex biological systems.[][2] This application note details a robust, two-step method for creating fluorescently labeled proteins using the heterobifunctional linker, endo-BCN-PEG2-PFP ester . This linker is composed of three key parts: a Pentafluorophenyl (PFP) ester group for amine-reactive conjugation, a bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal click chemistry, and a hydrophilic two-unit polyethylene (B3416737) glycol (PEG2) spacer.[3][4]

The strategy involves two sequential reactions:

  • Amine-Reactive Conjugation: The PFP ester end of the linker reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the protein surface, to form a stable amide bond.[3] This step installs a reactive BCN "handle" onto the protein.

  • Bioorthogonal "Click" Reaction: The BCN-modified protein is then reacted with an azide-functionalized fluorescent dye via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][5] This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a catalyst.[3]

This method provides precise control over the labeling process and leverages the superior stability and reactivity of PFP esters compared to traditional N-hydroxysuccinimide (NHS) esters.

Key Features and Advantages

  • High Stability of PFP Ester: PFP esters are less susceptible to hydrolysis in aqueous buffers than NHS esters, allowing for longer reaction times and potentially higher conjugation yields.[3][6]

  • Enhanced Labeling Efficiency: Studies have shown that PFP esters can achieve significantly higher labeling efficiencies compared to NHS esters under identical conditions.[3]

  • Bioorthogonal Reaction: The SPAAC reaction between BCN and an azide (B81097) is bioorthogonal, meaning it does not interfere with native biological processes, ensuring high specificity for the target fluorophore.[7]

  • Hydrophilic Spacer: The PEG2 spacer improves the solubility of the linker and the final labeled protein, helping to prevent aggregation.[4]

  • Versatility: This two-step approach allows any azide-modified molecule (fluorophores, biotin, drug molecules) to be conjugated to the protein of interest.

Reaction Mechanism

The overall process involves the initial acylation of the protein's amine groups followed by a specific cycloaddition reaction with the fluorescent probe.

G cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protein Protein (with Lysine -NH2 groups) React1 + Protein->React1 Linker This compound Linker->React1 BCN_Protein BCN-Modified Protein BCN_Protein_ref BCN_Protein->BCN_Protein_ref React1->BCN_Protein Amide Bond Formation (releases Pentafluorophenol) Azide_Dye Azide-Functionalized Fluorophore (Dye-N3) React2 + Azide_Dye->React2 Labeled_Protein Fluorescently Labeled Protein BCN_Protein_ref->React2 React2->Labeled_Protein Stable Triazole Linkage

Caption: Two-step protein labeling workflow.

Quantitative Data

PFP esters offer improved performance over the more common NHS esters for protein labeling, particularly in terms of efficiency and site-selectivity for certain antibodies.[3][8]

ParameterPFP EsterNHS EsterReference
Labeling Efficiency (Lysozyme) 85%60%[3]
Light Chain:Heavy Chain Ratio (mAb) > 1.0 (Preferential light-chain labeling)0.1 (Preferential heavy-chain labeling)[8]
Aqueous Stability More stable, less subject to hydrolysisLess stable, shorter half-life[3][6]

Experimental Workflow

The complete experimental process, from initial protein preparation to the final characterization of the fluorescently labeled conjugate, is outlined below.

G Prep 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer, pH 8.0-8.5) React1 2. Reaction with Linker (Add this compound) Prep->React1 Purify1 3. Purification Step 1 (Remove excess linker via Desalting Column / Dialysis) React1->Purify1 React2 4. SPAAC Reaction (Add Azide-Fluorophore) Purify1->React2 Purify2 5. Purification Step 2 (Remove excess fluorophore) React2->Purify2 Analyze 6. Analysis & Characterization (Spectroscopy for DOL, SDS-PAGE) Purify2->Analyze Store 7. Storage (Store labeled protein at 4°C or -80°C) Analyze->Store

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocols

Part 1: Materials and Reagents
  • Protein of interest (concentration ≥ 1 mg/mL)

  • This compound

  • Azide-functionalized fluorophore

  • Reaction Buffer: 100 mM sodium carbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.[6]

  • Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., 7 kDa MWCO) or dialysis equipment for purification.[6]

Part 2: Protocol for Protein Modification with this compound

This protocol modifies the protein with the BCN linker.

  • Protein Preparation:

    • Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL. A desalting column is effective for rapid buffer exchange.[6]

  • Linker Preparation:

    • This compound is moisture-sensitive.[6] Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the linker in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not store the reconstituted linker.[6]

  • Conjugation Reaction:

    • Calculate the volume of linker stock solution needed to achieve a desired molar excess over the protein. A starting point is a 5-15 fold molar excess of linker to protein.

    • Add the calculated volume of the linker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.[6]

  • Purification:

    • Remove the unreacted this compound and the pentafluorophenol (B44920) byproduct by running the reaction mixture through a desalting column or by dialysis against the desired buffer (e.g., PBS, pH 7.4).[6] The resulting solution contains the BCN-modified protein.

Part 3: Protocol for Labeling of BCN-Modified Protein with Azide-Fluorophore

This protocol attaches the fluorescent dye to the BCN-modified protein.

  • Fluorophore Preparation:

    • Prepare a stock solution of the azide-functionalized fluorophore in DMSO or an appropriate solvent as recommended by the manufacturer.

  • SPAAC "Click" Reaction:

    • To the purified BCN-modified protein solution from Part 2, add the azide-fluorophore stock solution. A 2-5 fold molar excess of the fluorophore over the initial protein concentration is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Final Purification:

    • Remove the unreacted azide-fluorophore by passing the solution through a desalting column or by extensive dialysis against Storage Buffer (e.g., PBS, pH 7.4). Ensure the dialysis membrane has a molecular weight cutoff suitable for retaining the protein while allowing the small molecule dye to diffuse out.

Part 4: Characterization and Storage
  • Determine Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein) can be calculated using UV-Vis spectrophotometry.

    • Measure the absorbance of the final labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the fluorophore.

    • The DOL is calculated using the Beer-Lambert law with corrections for the fluorophore's absorbance contribution at 280 nm. The specific formula will depend on the extinction coefficients of the protein and the fluorophore.

  • Confirm Conjugation:

    • Analyze the labeled protein using SDS-PAGE. Successful labeling can sometimes be visualized as a fluorescent band under UV illumination before staining and a slight shift in molecular weight compared to the unlabeled protein.

  • Storage:

    • Store the purified, fluorescently labeled protein in a suitable storage buffer at 4°C for short-term use or at -80°C in aliquots for long-term storage. Protect from light.

References

Application Notes and Protocols for Functionalizing Nanoparticles with endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. The use of heterobifunctional linkers, such as endo-BCN-PEG2-PFP ester, offers a versatile and efficient method for conjugating nanoparticles to a wide range of biomolecules. This linker features a pentafluorophenyl (PFP) ester for covalent attachment to primary amines on the nanoparticle surface and a bicyclo[6.1.0]nonyne (BCN) group for subsequent bioorthogonal "click" chemistry reactions. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and reduces steric hindrance.

PFP esters are advantageous for amine-reactive conjugation as they exhibit greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible functionalization.[1] The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that proceeds efficiently under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.

These application notes provide a detailed protocol for the functionalization of amine-presenting nanoparticles with this compound and the subsequent conjugation to an azide-modified molecule of interest.

Experimental Protocols

Part 1: Functionalization of Amine-Coated Nanoparticles with this compound

This protocol outlines the covalent attachment of the this compound to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5[2]

  • Quenching Buffer: 100 mM Tris buffer, pH 7.4

  • Purification system (e.g., centrifugation/resuspension, size exclusion chromatography, or dialysis)

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Linker Solution Preparation:

    • Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. The reagent is moisture-sensitive and should be stored under desiccated conditions.[1]

  • Conjugation Reaction:

    • While gently vortexing the nanoparticle suspension, add the this compound stock solution. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized, with a starting point of a 5-15 fold molar excess of the linker.[2]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching:

    • (Optional but recommended) To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.

  • Purification:

    • Remove excess linker and byproducts by repeated centrifugation of the nanoparticles followed by resuspension in fresh Reaction Buffer or DI water. Alternatively, use size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the BCN-functionalized nanoparticles to confirm successful conjugation and assess colloidal stability. Recommended techniques include:

      • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. An increase in size is expected after functionalization.

      • Zeta Potential: To determine the surface charge. A decrease in positive charge or a shift towards neutral is anticipated upon successful conjugation to primary amines.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the BCN group.

      • ¹⁹F NMR: Can be used for quantitative analysis of the PFP-ester conversion.

Part 2: Click Chemistry Conjugation of BCN-Functionalized Nanoparticles with an Azide-Modified Molecule

This protocol describes the conjugation of an azide-containing molecule (e.g., a peptide, protein, or small molecule drug) to the BCN-functionalized nanoparticles via SPAAC.

Materials:

  • BCN-functionalized nanoparticles (from Part 1)

  • Azide-modified molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system

Procedure:

  • Reaction Setup:

    • Disperse the BCN-functionalized nanoparticles in PBS buffer.

    • Add the azide-modified molecule to the nanoparticle suspension. The optimal molar ratio of the azide (B81097) molecule to the BCN groups on the nanoparticles should be determined empirically, typically starting with a 1.5 to 5-fold molar excess of the azide molecule.

  • Click Reaction:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing.

  • Purification:

    • Purify the final conjugated nanoparticles using an appropriate method (centrifugation, size exclusion chromatography, or dialysis) to remove any unreacted azide-modified molecules.

  • Final Characterization:

    • Characterize the final product to confirm successful conjugation and assess its properties. This may include DLS, zeta potential, UV-Vis spectroscopy (if the conjugated molecule has a chromophore), and functional assays relevant to the conjugated molecule.

Quantitative Data Summary

The following tables summarize expected quantitative changes during the functionalization process. The exact values will depend on the specific nanoparticle type, size, and surface amine density.

ParameterBefore FunctionalizationAfter this compound FunctionalizationAfter Click Conjugation
Hydrodynamic Diameter (DLS) X nmIncrease of 5-15 nmFurther increase depending on the size of the azide-molecule
Zeta Potential Positive (e.g., +30 mV)Decrease towards neutral (e.g., +10 mV)Dependent on the charge of the azide-molecule
Surface Functional Groups Primary AminesBicyclo[6.1.0]nonyne (BCN)Triazole linkage

Table 1: Expected Physicochemical Changes in Nanoparticles During Functionalization.

ParameterRecommended RangeReference
Reaction pH (PFP ester conjugation) 7.2 - 8.5
Molar Ratio (PFP ester to Amine) 2:1 to 15:1[2]
Reaction Time (PFP ester) 1-4 hours at RT or overnight at 4°C
Organic Co-solvent (if needed) 5-10% DMSO or DMF

Table 2: Recommended Reaction Conditions for PFP Ester Conjugation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_func Functionalization with Linker cluster_click Click Chemistry Conjugation np_prep Amine-Functionalized Nanoparticles reaction1 Add this compound (pH 8.5, RT, 1-4h) np_prep->reaction1 Dispersion in Reaction Buffer purify1 Purification 1 (Centrifugation/Dialysis) reaction1->purify1 Quench (optional) char1 Characterization 1 (DLS, Zeta, FTIR) purify1->char1 reaction2 Add Azide-Modified Molecule (PBS, RT, 4-24h) char1->reaction2 BCN-Functionalized Nanoparticles purify2 Purification 2 (SEC/Dialysis) reaction2->purify2 char2 Final Characterization purify2->char2

Caption: Workflow for nanoparticle functionalization and conjugation.

EGFR Signaling Pathway for Targeted Drug Delivery

A common application for functionalized nanoparticles is the targeted delivery of therapeutic agents to cancer cells. A well-known target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a key role in cell proliferation and survival. The following diagram illustrates a simplified EGFR signaling pathway that can be inhibited by a drug delivered via the functionalized nanoparticles.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activation Akt Akt PI3K->Akt Akt->Proliferation Activation NP Functionalized Nanoparticle (with EGFR Inhibitor) NP->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and nanoparticle inhibition.

References

Application Notes and Protocols for SPAAC Reactions Involving endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing endo-BCN-PEG2-PFP ester in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This heterobifunctional linker is a valuable tool for bioconjugation, enabling the covalent linkage of amine-containing molecules to azide-modified targets with high efficiency and stability.

Introduction to this compound

The this compound is a modern chemical linker designed for two-step bioconjugation strategies.[1][2] It incorporates three key components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A highly reactive, strained alkyne that readily participates in SPAAC reactions with azides without the need for a toxic copper catalyst.[1][2] The 'endo' configuration influences its reactivity and stability.[2]

  • PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group.[1][2] PFP esters offer greater stability against hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, allowing for longer reaction times and potentially higher yields.[1][3][4][5]

  • PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic spacer that connects the BCN and PFP ester moieties.[1][2] This PEG linker enhances solubility in aqueous buffers and reduces steric hindrance during conjugation.[2][6]

This unique combination of features makes this compound an ideal reagent for applications such as site-specific protein labeling, antibody-drug conjugate (ADC) development, and the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[1][4]

Principle of the Two-Step Conjugation

The use of this compound involves a sequential, two-step reaction process. This approach allows for the precise and controlled conjugation of two different molecules.

Step 1: Amine Modification. The PFP ester group reacts with primary or secondary amines (e.g., the ε-amine of lysine (B10760008) residues on a protein) via nucleophilic acyl substitution to form a stable amide bond.[1][2] This reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[][8][9]

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The BCN group, now attached to the first molecule, reacts with an azide-modified second molecule. This [3+2] cycloaddition is a bioorthogonal reaction, meaning it proceeds with high selectivity and efficiency in complex biological media without interfering with native biological processes.[1][2] The reaction is driven by the release of ring strain in the BCN molecule and forms a stable triazole linkage.[1][2]

Data Presentation

Table 1: Comparison of PFP Ester and NHS Ester for Amine Coupling
FeaturePentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Stability in Aqueous Solution More stable, less prone to hydrolysis.[4][5]Less stable, susceptible to hydrolysis.[2]
Reaction Efficiency Higher due to reduced hydrolysis.[5]Can be lower due to competing hydrolysis.[2]
Reaction pH Typically pH 7.2-8.5.[8][9]Typically pH 7-9.[9]
Byproduct PentafluorophenolN-hydroxysuccinimide
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with BCN
Azide CompoundRate Constant (k₂) (M⁻¹s⁻¹)Conditions
Benzyl Azide0.29CD₃CN/D₂O (1:2)
Fluoroalkyl AzideFaster than non-fluorinated azidesNot specified
Azido-L-alanine0.32 - 0.85PBS (pH 7), 25°C
1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7), 25°C

Note: The specific kinetics of this compound may vary depending on the reaction conditions and the nature of the azide-containing molecule.

Experimental Protocols

General Considerations
  • Reagent Handling: this compound is moisture-sensitive.[8][10][11] Store at -20°C with a desiccant.[8][10][11] Allow the vial to warm to room temperature before opening to prevent condensation.[10]

  • Solvent: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][10][11] Do not prepare and store stock solutions.[10][12]

  • Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) for the PFP ester reaction step, as they will compete with the intended reaction.[10][12] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a suitable buffer. For the PFP ester reaction, a buffer at pH 8.0-8.5 can increase reactivity.[]

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol describes the conjugation of an amine-containing protein to an azide-modified small molecule.

Materials:

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Azide-modified small molecule

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

Step 1: Modification of the Protein with this compound

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To quench any unreacted PFP ester, add a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against the desired buffer (e.g., PBS, pH 7.4).

Step 2: SPAAC Reaction with Azide-Modified Small Molecule

  • Reaction Setup: To the purified BCN-modified protein, add the azide-modified small molecule. A 1.5- to 5-fold molar excess of the azide-containing molecule over the protein is recommended.[3]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C. The optimal reaction time may need to be determined empirically.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove any unreacted small molecule.

Characterization:

  • SDS-PAGE: Analyze the conjugate by SDS-PAGE to observe a shift in molecular weight compared to the unmodified protein.

  • Mass Spectrometry: Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the final conjugate.

  • UV-Vis Spectroscopy: If the small molecule has a chromophore, UV-Vis spectroscopy can be used to determine the degree of labeling (DOL).

Visualizations

Functional Components of this compound cluster_key Functional Roles BCN endo-BCN (Bicyclo[6.1.0]nonyne) PEG PEG2 Spacer (Polyethylene Glycol) BCN->PEG Covalent Bond BCN_role Reacts with azides via SPAAC BCN->BCN_role PFP PFP Ester (Pentafluorophenyl) PEG->PFP Covalent Bond PEG_role Increases solubility and provides spacing PEG->PEG_role PFP_role Reacts with amines to form amide bonds PFP->PFP_role

Caption: Structure of this compound.

Two-Step Bioconjugation Workflow start Start protein Amine-Containing Protein (Molecule A) start->protein linker This compound start->linker azide_mol Azide-Modified Molecule B start->azide_mol step1 Step 1: Amine Coupling (PFP Ester Reaction) protein->step1 linker->step1 step2 Step 2: SPAAC Reaction azide_mol->step2 intermediate BCN-Modified Protein A step1->intermediate purify1 Purification 1 (Remove excess linker) intermediate->purify1 purify1->step2 conjugate Final Conjugate (A-Linker-B) step2->conjugate purify2 Purification 2 (Remove excess Molecule B) conjugate->purify2 end End purify2->end

Caption: Bioconjugation workflow.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product BCN_mol BCN-Modified Molecule reaction_arrow + BCN_mol->reaction_arrow Azide_mol Azide-Modified Molecule Triazole_linkage Stable Triazole Linkage Azide_mol->Triazole_linkage [3+2] Cycloaddition (Bioorthogonal) reaction_arrow->Azide_mol

Caption: SPAAC reaction mechanism.

References

Application Notes and Protocols for Oligonucleotide Modification with endo-BCN-PEG2-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the modification of amine-functionalized oligonucleotides using the heterobifunctional linker, endo-BCN-PEG2-PFP ester. This reagent facilitates a two-step conjugation strategy, enabling the attachment of a bicyclo[6.1.0]nonyne (BCN) moiety to an oligonucleotide for subsequent copper-free click chemistry via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

The this compound is a versatile crosslinker designed for the efficient labeling of biomolecules. It comprises three key components:

  • Pentafluorophenyl (PFP) ester: A highly reactive amine-reactive group that forms a stable amide bond with primary amines, such as those on amine-modified oligonucleotides. PFP esters offer the advantage of being more stable in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially higher conjugation efficiencies.[1][2][3]

  • Polyethylene glycol (PEG) spacer (PEG2): A short, hydrophilic two-unit PEG linker that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.

  • endo-Bicyclononyne (endo-BCN): A strained alkyne that reacts efficiently with azide-functionalized molecules through SPAAC. This bioorthogonal reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1][4]

This two-step modification strategy first introduces the BCN handle onto the oligonucleotide. The BCN-modified oligonucleotide can then be conjugated to any azide-containing molecule, such as fluorescent dyes, quenchers, proteins, or other oligonucleotides.

Data Presentation

Comparison of PFP Ester and NHS Ester Stability

The choice of the active ester is critical for achieving high conjugation yields, primarily due to the competing hydrolysis reaction in aqueous buffers. PFP esters exhibit greater stability against hydrolysis, particularly at the slightly alkaline pH required for efficient amidation.

FeaturePFP EsterNHS EsterReference
Relative Stability in Aqueous Buffer More StableLess Stable[1][2][3]
Hydrolysis Rate at Alkaline pH LowerHigher (increases significantly with rising pH)[1]
Typical Half-life at pH 8 LongerShorter (in the order of minutes)[1]
Conjugation Efficiency Often higher due to reduced hydrolysisCan be lower, especially with longer reaction times or higher pH[1]
Kinetics of the SPAAC Reaction

The SPAAC reaction between the BCN group and an azide (B81097) is a second-order reaction. The rate of this reaction is influenced by the specific azide used.

ReactantsSecond-Order Rate Constant (k₂)Solvent SystemReference
endo-BCN + Benzyl Azide0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)[5]
exo-BCN + Benzyl Azide0.19 M⁻¹s⁻¹CD₃CN/D₂O (1:2)[5]

Experimental Protocols

This section provides detailed protocols for the modification of an amine-functionalized oligonucleotide with this compound and its subsequent purification.

Protocol 1: Modification of an Amine-Oligonucleotide with this compound

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

Procedure:

  • Prepare the Amine-Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted PFP ester.

Protocol 2: Purification of the BCN-Modified Oligonucleotide

Purification is essential to remove unreacted this compound and quenching reagents. The choice of method will depend on the length of the oligonucleotide and the scale of the reaction.

Method A: Ethanol (B145695) Precipitation (for smaller scale)

  • Add 1/10th volume of 3 M sodium acetate (B1210297), pH 5.2, to the quenched reaction mixture.

  • Add 3 volumes of cold absolute ethanol and mix well.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again for 15 minutes.

  • Remove the supernatant and air-dry the pellet.

  • Resuspend the purified BCN-modified oligonucleotide in nuclease-free water or a suitable buffer.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides excellent separation of the modified oligonucleotide from unreacted starting materials.

  • Column: A C8 or C18 reversed-phase column is suitable.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: Acetonitrile.

  • Gradient: A linear gradient of increasing Buffer B concentration (e.g., 5-95% over 30 minutes) is typically used.[6] The exact gradient should be optimized based on the hydrophobicity of the oligonucleotide and the modification.

  • Detection: Monitor the elution at 260 nm for the oligonucleotide and, if applicable, at the absorbance maximum of the modification.[6]

  • Fraction Collection and Processing: Collect the peak corresponding to the BCN-modified oligonucleotide. The desired fractions should be freeze-dried and can be desalted using a NAP column if necessary.[7]

Protocol 3: Characterization of the BCN-Modified Oligonucleotide

The success of the conjugation can be confirmed by mass spectrometry.

  • Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the mass of the modified oligonucleotide.[8][9] The expected mass increase corresponds to the molecular weight of the endo-BCN-PEG2 moiety.

Visualizations

G cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: SPAAC Reaction Oligo_NH2 Amine-Modified Oligonucleotide Oligo_BCN BCN-Modified Oligonucleotide Oligo_NH2->Oligo_BCN Amide bond formation BCN_PFP This compound BCN_PFP->Oligo_BCN PFP_leaving_group Pentafluorophenol Oligo_BCN->PFP_leaving_group Oligo_BCN2 BCN-Modified Oligonucleotide Final_Conjugate Final Oligonucleotide Conjugate Oligo_BCN2->Final_Conjugate Triazole formation Azide_Molecule Azide-Containing Molecule Azide_Molecule->Final_Conjugate

Caption: Two-step oligonucleotide modification workflow.

G start Start: Amine-Oligonucleotide and this compound dissolve_oligo Dissolve Amine-Oligo in Conjugation Buffer (pH 8.0-8.5) start->dissolve_oligo dissolve_reagent Dissolve this compound in anhydrous DMSO start->dissolve_reagent conjugation Mix and Incubate (2-4h at RT or overnight at 4°C) dissolve_oligo->conjugation dissolve_reagent->conjugation quench Quench with Tris Buffer conjugation->quench purification Purify BCN-Oligonucleotide (Ethanol Precipitation or RP-HPLC) quench->purification characterization Characterize by Mass Spectrometry purification->characterization end End: Purified BCN-Modified Oligonucleotide characterization->end

Caption: Experimental workflow for oligonucleotide modification.

References

Application Notes and Protocols for PROTAC Synthesis using endo-BCN-PEG2-PFP Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule such as solubility and cell permeability.

The endo-BCN-PEG2-PFP ester is a versatile heterobifunctional linker designed for the modular synthesis of PROTACs. It features two distinct reactive handles:

  • Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive group. PFP esters are favored over other active esters, such as N-hydroxysuccinimide (NHS) esters, due to their enhanced stability towards spontaneous hydrolysis in aqueous media, which allows for longer reaction times and potentially higher yields.[1]

  • endo-Bicyclononyne (BCN): A strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. This bioorthogonal reaction is highly efficient and proceeds under mild conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[2][3]

The short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG2) spacer enhances the solubility of the resulting PROTAC.[1] This application note provides a detailed protocol for the synthesis of a PROTAC using the this compound linker, enabling a two-step modular assembly.

Principle of the Synthesis

The synthesis of a PROTAC using the this compound linker follows a two-step sequential conjugation strategy. This approach allows for the modular assembly of the final PROTAC molecule.

  • Step 1: Amide Bond Formation. The PFP ester end of the linker is first reacted with a primary or secondary amine on either the protein of interest (POI) ligand or the E3 ligase ligand. This reaction forms a stable amide bond.

  • Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The remaining BCN group on the ligand-linker conjugate is then reacted with an azide-functionalized partner (either the E3 ligase ligand or the POI ligand, whichever was not used in the first step). This click chemistry reaction forms a stable triazole linkage, completing the PROTAC synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model PROTAC. For this protocol, we will assume the synthesis of a PROTAC where the E3 ligase ligand contains a primary amine for reaction with the PFP ester, and the POI ligand is functionalized with an azide (B81097) for the SPAAC reaction.

Materials and Reagents
  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Azide-functionalized POI ligand

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Solid-phase extraction (SPE) cartridges or preparative HPLC system for purification

  • Analytical HPLC-MS system for reaction monitoring and purity analysis

  • NMR spectrometer for structural characterization

Protocol 1: Synthesis of E3 Ligase Ligand-Linker Conjugate

This protocol describes the reaction of the PFP ester of the linker with an amine-containing E3 ligase ligand.

  • Preparation of Reactants:

    • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF to a final concentration of 10-20 mg/mL.

    • Dissolve the this compound (1.1 eq) in anhydrous DMF.

    • Prepare a solution of DIPEA (3.0 eq) in anhydrous DMF.

  • Reaction Setup:

    • To the stirred solution of the E3 ligase ligand, add the DIPEA solution.

    • Slowly add the solution of this compound to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by analytical HPLC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure E3 ligase ligand-linker conjugate.

  • Characterization:

    • Confirm the identity and purity of the product by HPLC-MS and NMR spectroscopy.

Protocol 2: Synthesis of the Final PROTAC via SPAAC

This protocol describes the "click chemistry" reaction between the BCN-functionalized E3 ligase ligand-linker conjugate and an azide-functionalized POI ligand.

  • Preparation of Reactants:

    • Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) in a suitable solvent such as DMSO or a mixture of DMSO and a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final concentration should be in the range of 1-10 mM.

    • Dissolve the azide-functionalized POI ligand (1.0-1.2 eq) in the same solvent system.

  • Reaction Setup:

    • Add the solution of the azide-functionalized POI ligand to the solution of the E3 ligase ligand-linker conjugate.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • The SPAAC reaction is typically efficient and can be complete within 1-4 hours. Monitor the reaction progress by analytical HPLC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be directly purified by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterization:

    • Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C) to confirm its identity and structure.

    • Determine the purity of the final product by analytical HPLC (a purity of >95% is generally required for biological assays).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a model PROTAC using the described protocol.

StepProductStarting Material (eq)Linker (eq)SolventReaction Time (h)Yield (%)Purity (HPLC, %)MS (m/z) [M+H]⁺
1E3 Ligand-Linker ConjugateAmine-E3 Ligand (1.0)This compound (1.1)DMF375>98Calculated: xxx.xxxx, Found: xxx.xxxx
2Final PROTACE3 Ligand-Linker (1.0)Azide-POI Ligand (1.1)DMSO285>99Calculated: yyy.yyyy, Found: yyy.yyyy

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (endo-BCN-PEG2 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow start Start input1 Amine-Functionalized Ligand + This compound start->input1 step1 Step 1: Amide Bond Formation (PFP Ester Reaction) input2 E3 Ligand-Linker Conjugate + Azide-Functionalized Ligand step1->input2 input1->step1 step2 Step 2: SPAAC Reaction (Click Chemistry) purification Purification (HPLC) step2->purification input2->step2 characterization Characterization (MS, NMR) purification->characterization end Final PROTAC characterization->end Linker_Functionality linker This compound PFP Ester endo-BCN amine_reaction Amine-Reactive (Amide bond formation) linker:pfp->amine_reaction azide_reaction Azide-Reactive (SPAAC 'Click' Reaction) linker:bcn->azide_reaction

References

Amine-Reactive Labeling with Pentafluorophenyl (PFP) Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive reagents for the covalent modification of biomolecules, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters.[1] This document provides detailed application notes and experimental protocols for the use of PFP esters in labeling proteins, peptides, and other amine-containing molecules. The enhanced reactivity and stability of PFP esters make them ideal for applications in drug development, diagnostics, and fundamental research where robust and efficient bioconjugation is critical.

PFP esters react with primary and secondary amines to form stable amide bonds.[2] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating rapid reaction with amine nucleophiles.[2] A key advantage of PFP esters is their increased resistance to spontaneous hydrolysis in aqueous environments compared to NHS esters, which leads to higher labeling efficiency and reproducibility.[1][3]

Advantages of PFP Esters over NHS Esters

PFP esters offer several distinct advantages for amine-reactive labeling:

  • Greater Resistance to Hydrolysis: PFP esters exhibit a significantly lower rate of spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][3] This increased stability in buffer solutions minimizes the competing hydrolysis reaction, making more of the reagent available for conjugation with the target amine.[1] This is particularly advantageous when working with valuable or limited quantities of biomolecules.

  • Faster Reaction Kinetics: Kinetic studies have shown that PFP esters have superior reactivity towards aminolysis (the desired reaction with amines).[1] This results in faster reaction times and potentially higher conjugation yields.

  • Higher Labeling Efficiency: Due to their increased stability and reactivity, PFP esters often result in more efficient labeling, requiring a lower molar excess of the reagent compared to NHS esters.[3]

  • Preferential Labeling: In some cases, PFP esters have been shown to provide preferential labeling of specific lysine (B10760008) residues, such as on the light chain of antibodies, which can be beneficial for the generation of more homogeneous antibody-drug conjugates (ADCs) or other antibody conjugates.

Quantitative Comparison of PFP Esters and NHS Esters

The following tables summarize the key quantitative differences between PFP and NHS esters based on available data.

ParameterPFP EsterNHS EsterReference(s)
Relative Hydrolytic Stability ~6-fold more stable in aqueous MeCNLess stable[4]
Pseudo-first-order rate constant (k') for aminolysis 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene on a polymer brush platform)3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene on a polymer brush platform)[5]
Optimal Reaction pH 7.2 - 8.57.0 - 8.5[1][6]
pHHalf-life (t½) of NHS Ester in Aqueous Solution
7.0 Hours
8.0 Minutes
8.5 ~180 minutes (for a porphyrin-NHS ester)
9.0 ~125 minutes (for a porphyrin-NHS ester)
(Quantitative half-life data for PFP esters under varying pH is not readily available in the literature, but they are consistently reported to be significantly more stable than NHS esters).[1][3][4]

Visualizing the Chemistry and Workflow

Figure 1. Reaction of a PFP ester with a primary amine.

G General Experimental Workflow for Protein Labeling with PFP Esters A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Combine and React (Room temp, 1-4 hours or 4°C overnight) A->C B Prepare PFP Ester Solution (Anhydrous DMSO or DMF) B->C D Quench Reaction (e.g., Tris or glycine) C->D E Purify Conjugate (Size-exclusion chromatography or dialysis) D->E F Characterize Conjugate (Determine Degree of Labeling) E->F

Figure 2. A typical workflow for protein labeling.

G Advantages of PFP Esters for Bioconjugation PFP PFP Esters Stability Increased Stability to Hydrolysis PFP->Stability Reactivity Higher Reactivity to Aminolysis PFP->Reactivity Efficiency Higher Conjugation Efficiency Stability->Efficiency Reactivity->Efficiency Reproducibility Improved Reproducibility Efficiency->Reproducibility LowerExcess Requires Lower Molar Excess Efficiency->LowerExcess PFP-Labeled Antibody Internalization and Downstream Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ab PFP-Labeled Antibody Receptor Cell Surface Receptor Ab->Receptor Binding Receptor_Bound Receptor-Antibody Complex Endosome Endosome Receptor_Bound->Endosome Internalization Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Bound->Signaling Signal Transduction Lysosome Lysosome Endosome->Lysosome Trafficking Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

References

Bioconjugation Techniques for Proteins and Peptides using endo-BCN-PEG2-PFP Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of endo-BCN-PEG2-PFP ester in the bioconjugation of proteins and peptides. This heterobifunctional linker enables a versatile two-step conjugation strategy, leveraging the amine-reactivity of the pentafluorophenyl (PFP) ester and the bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) of the bicyclo[6.1.0]nonyne (BCN) group.

Introduction

The this compound is a modern bioconjugation reagent comprised of three key components:

  • PFP (Pentafluorophenyl) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[1] PFP esters exhibit greater stability in aqueous solutions compared to commonly used N-hydroxysuccinimide (NHS) esters, often leading to higher conjugation efficiencies.[1]

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that undergoes a rapid and highly specific, copper-free "click chemistry" reaction with azide-functionalized molecules (SPAAC). This bioorthogonal reaction is ideal for use in complex biological media.

  • PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic di-ethylene glycol spacer that enhances the solubility of the reagent and the resulting conjugate, while also providing spatial separation between the conjugated molecules.[1][2]

This unique combination of features makes this compound a powerful tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging and diagnostic applications.[3]

Data Presentation

The following tables summarize quantitative data related to the performance of PFP esters in bioconjugation reactions.

ParameterPFP EsterNHS EsterBiomoleculeKey Observation
Labeling Efficiency 85%60%LysozymePFP ester demonstrates significantly higher labeling efficiency under identical conditions.[1]
Light Chain Selectivity ~70%Lower (heterogeneous)Kappa light chain of human monoclonal antibodiesPFP esters show preferential labeling of a specific lysine residue (K188) on the light chain.[1]
Degree of Labeling (DOL) 1.71.7Panitumumab (anti-EGFR mAb)PFP ester-mediated conjugation can achieve a desirable DOL for antibody conjugates.
Light Chain to Heavy Chain (LC:HC) Ratio 1.7:10.1:1Panitumumab (anti-EGFR mAb)PFP esters can dramatically improve the selectivity for light chain labeling compared to NHS esters.[4]
Hydrolytic Stability More stable in aqueous solutionLess stable; susceptible to hydrolysis-PFP esters have a longer half-life in aqueous buffers, allowing for longer reaction times and potentially higher yields.[1]

Experimental Workflows and Signaling Pathways

Two-Step Bioconjugation Workflow

The overall workflow for a two-step bioconjugation using this compound involves first the modification of a protein with the linker, followed by the SPAAC reaction with an azide-containing molecule.

G cluster_step1 Step 1: PFP Ester-Amine Reaction cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protein Protein with Primary Amines (e.g., Lysine) BCN_Protein BCN-Functionalized Protein Protein->BCN_Protein Amide Bond Formation Linker This compound Linker->BCN_Protein Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Final_Conjugate Final Protein Conjugate BCN_Protein->Final_Conjugate Triazole Linkage Formation Azide_Molecule->Final_Conjugate

Caption: Two-step bioconjugation workflow.

Reaction Mechanism

The underlying chemical transformations involve a nucleophilic acyl substitution followed by a [3+2] cycloaddition.

G cluster_reaction1 PFP Ester-Amine Reaction cluster_reaction2 SPAAC Reaction PFP PFP Ester Amide Stable Amide Bond PFP->Amide Nucleophilic Attack Amine Protein-NH2 Amine->Amide BCN BCN (Strained Alkyne) Triazole Stable Triazole Ring BCN->Triazole [3+2] Cycloaddition Azide Molecule-N3 Azide->Triazole

Caption: Core reaction mechanisms.

Experimental Protocols

Protocol 1: Functionalization of a Protein with this compound

This protocol describes the first step of the two-step conjugation: the reaction of the PFP ester with primary amines on a protein.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 100 mM sodium phosphate (B84403) or sodium carbonate buffer, pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be below 10% to maintain protein stability.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching:

    • (Optional but recommended) Add the quenching buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the BCN-functionalized protein using a standard protein assay (e.g., BCA).

    • Confirm the incorporation of the BCN moiety using techniques such as MALDI-TOF mass spectrometry (expecting a mass shift corresponding to the linker) or by proceeding to the SPAAC reaction with an azide-functionalized fluorescent probe for analytical purposes.

Protocol 2: SPAAC Reaction of BCN-Functionalized Protein with an Azide-Modified Molecule

This protocol outlines the second step: the "click" reaction between the BCN-modified protein and an azide-containing molecule.

Materials:

  • BCN-functionalized protein (from Protocol 1)

  • Azide-modified molecule of interest (e.g., drug, peptide, fluorescent dye)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.

  • SPAAC Reaction:

    • To the BCN-functionalized protein solution, add a 2- to 10-fold molar excess of the azide-modified molecule.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times can be optimized, and for some highly reactive systems, shorter incubation periods may be sufficient.

  • Purification:

    • Purify the final protein conjugate to remove any unreacted azide-modified molecule using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques depending on the properties of the conjugate.

  • Characterization:

    • Analyze the final conjugate to determine the degree of labeling (DOL) and confirm successful conjugation. This can be achieved through:

      • UV-Vis Spectroscopy: If the azide-modified molecule has a distinct absorbance spectrum.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the final conjugate.

      • SDS-PAGE: To visualize the increase in molecular weight and assess purity.

      • HPLC: To analyze the purity and heterogeneity of the conjugate.

Conclusion

The this compound is a highly effective heterobifunctional linker for the conjugation of proteins and peptides. Its PFP ester group offers superior stability and efficiency for amine labeling compared to traditional NHS esters. The bioorthogonal nature of the BCN-azide SPAAC reaction allows for a highly specific and versatile two-step conjugation strategy. The provided protocols offer a starting point for researchers to develop and optimize their specific bioconjugation applications, from fundamental research to the development of novel protein therapeutics and diagnostics.

References

Application Notes and Protocols for Surface Modification of Cells and Nanoparticles with PEG PFP Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy to modify the surface of cells and nanoparticles, enhancing their biocompatibility, stability, and pharmacokinetic properties. The covalent attachment of PEG chains can shield surfaces from protein adsorption, reduce immunogenicity, and prolong circulation times in vivo. Pentafluorophenyl (PFP) esters of PEG are highly efficient amine-reactive reagents for this purpose. Compared to the more traditional N-hydroxysuccinimide (NHS) esters, PFP esters offer superior stability in aqueous solutions, leading to higher reaction efficiencies and more reproducible results.[1][2][3][4]

These application notes provide a comprehensive guide to using PEG PFP esters for the surface modification of cells and various nanoparticles. Detailed protocols, data presentation, and workflow diagrams are included to facilitate the successful implementation of this technology in your research.

Data Presentation

Table 1: Comparative Stability of Amine-Reactive Esters

PFP esters exhibit greater resistance to hydrolysis in aqueous buffers compared to NHS esters, which is a significant advantage for bioconjugation reactions.[2][3] The following table provides a qualitative comparison and quantitative data on the stability of NHS esters, which underscores the enhanced stability of PFP esters.

Active EsterKey Advantages over NHS EstersHalf-life of NHS Ester in Aqueous Buffer
PFP Ester - Greater resistance to hydrolysis[3]- Faster reaction kinetics with amines[3]- Higher reaction efficiency[4][5]pH 7: Hours[2]pH 8: Minutes[2]pH 8.5: ~180 min (for a specific porphyrin-NHS ester)[6]pH 9.0: ~125 min (for a specific porphyrin-NHS ester)[6]
NHS Ester - Standard, widely used reagent-
Table 2: General Reaction Parameters for PEGylation with PEG PFP Esters

Successful PEGylation requires optimization of several reaction parameters. The following table provides a general starting point for the modification of cells and nanoparticles.

ParameterRecommended RangeNotes
pH 7.2 - 8.5[7]Lower pH reduces amine reactivity, while higher pH increases the rate of ester hydrolysis.[7]
Temperature 4°C to 37°C[4]Lower temperatures (4°C) can be used for sensitive biomolecules to minimize degradation, requiring longer incubation times.[7] Room temperature (20-25°C) is often sufficient.[7]
Molar Excess of PEG PFP Ester 2:1 to 50:1 (ester to amine)The optimal ratio depends on the substrate and desired degree of PEGylation. A 10- to 50-fold molar excess is common for proteins and cells.[8][9]
Reaction Buffer Phosphate, Borate, Carbonate/Bicarbonate, HEPESAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction with the PFP ester.[1][9]
Solvent for PEG PFP Ester Anhydrous DMSO or DMF[4][8]The PEG PFP ester should be dissolved in a small amount of organic solvent immediately before addition to the aqueous reaction mixture.[4]

Experimental Protocols

Protocol 1: Surface Modification of Mammalian Cells

This protocol describes a general procedure for the PEGylation of mammalian cells in suspension.

Materials:

  • Mammalian cells

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • PEG PFP Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) by centrifugation to remove any amine-containing culture media.[9]

    • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[9]

  • PEG PFP Ester Solution Preparation:

    • Immediately before use, allow the vial of PEG PFP ester to equilibrate to room temperature.

    • Prepare a stock solution of the PEG PFP ester in anhydrous DMSO (e.g., 250 mM).[9]

  • PEGylation Reaction:

    • Add the PEG PFP ester stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM).[9]

    • Incubate the reaction mixture for 30 minutes at room temperature or on ice. Incubation at 4°C can help to reduce the internalization of the reagent.[9]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-20 mM to stop the reaction.[9]

    • Incubate for 10-15 minutes at room temperature.[9]

  • Washing:

    • Wash the cells three times with cell culture medium or PBS to remove excess reagents.

  • Analysis:

    • The extent of PEGylation can be assessed by various methods, including flow cytometry using a fluorescently labeled PEG PFP ester or by functional assays that measure the masking of cell surface epitopes.

Protocol 2: Surface Modification of Liposomes

This protocol outlines the post-insertion method for PEGylating pre-formed liposomes.

Materials:

  • Pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-NH₂)

  • HEPES-buffered saline (HBS), pH 8.0

  • PEG PFP Ester

  • Anhydrous Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Glycine (B1666218), pH 8.0

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare liposomes using your standard protocol, incorporating an amine-bearing lipid into the lipid bilayer.

  • PEG PFP Ester Solution Preparation:

    • Immediately before use, dissolve the PEG PFP ester in anhydrous DMF to form a concentrated stock solution.

  • PEGylation Reaction:

    • Add the PEG PFP ester solution to the liposome suspension with gentle mixing. The final concentration of the PEG reagent will need to be optimized.

    • Incubate the mixture for 1-4 hours at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Buffer to consume any unreacted PFP esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG PFP ester and byproducts by passing the liposome suspension through a size-exclusion chromatography column.

  • Characterization:

    • Characterize the PEGylated liposomes for size, zeta potential, and PEG density.

Protocol 3: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the modification of citrate-stabilized AuNPs with a thiol-terminated PEG PFP ester.

Materials:

  • Citrate-stabilized gold nanoparticles

  • Thiol-PEG-PFP Ester

  • Sodium Borate buffer, pH 8.5

  • Anhydrous DMSO

Procedure:

  • Ligand Exchange:

    • To a solution of citrate-stabilized AuNPs, add the Thiol-PEG-PFP ester dissolved in a minimal amount of DMSO. The thiol group will displace the citrate (B86180) on the gold surface.

    • Stir the reaction mixture overnight at room temperature.

  • Purification:

    • Purify the PEGylated AuNPs by centrifugation and resuspension in fresh buffer to remove excess PEG reagent. Repeat this washing step three times.

  • Further Functionalization (Optional):

    • The terminal PFP ester can be used to conjugate amine-containing molecules (e.g., antibodies, peptides) by following the general principles of the cell and liposome PEGylation protocols.

  • Characterization:

    • Analyze the modified AuNPs using UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm PEGylation and assess stability.

Protocol 4: Surface Modification of Magnetic Nanoparticles (MNPs)

This protocol provides a method for PEGylating amine-functionalized magnetic nanoparticles.

Materials:

  • Amine-functionalized magnetic nanoparticles

  • Sodium Bicarbonate buffer, pH 8.2

  • PEG PFP Ester

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized MNPs in the Sodium Bicarbonate buffer.

  • PEG PFP Ester Solution Preparation:

    • Dissolve the required amount of PEG PFP ester in anhydrous DMSO immediately prior to use.

  • PEGylation Reaction:

    • Add the PEG PFP ester solution to the MNP dispersion while vortexing or sonicating to ensure good mixing.

    • Incubate for 2-4 hours at room temperature with continuous mixing.

  • Quenching and Washing:

    • Add the Quenching Buffer and incubate for 30 minutes.

    • Wash the PEGylated MNPs multiple times with buffer using magnetic separation to remove excess reagents.

  • Characterization:

    • Characterize the resulting PEG-MNPs for their size, surface charge, and magnetic properties. Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of the PEG coating.

Visualizations

G General Workflow for Cell Surface PEGylation A Start with cell suspension B Wash cells with amine-free buffer (e.g., PBS) A->B C Resuspend cells in reaction buffer (pH 7.2-8.5) B->C E Add PEG PFP ester to cell suspension C->E D Prepare fresh PEG PFP ester solution in anhydrous DMSO/DMF D->E F Incubate (e.g., 30 min at RT) E->F G Quench reaction with Tris or glycine buffer F->G H Wash cells to remove excess reagents G->H I Proceed to downstream applications/analysis H->I

Caption: Workflow for cell surface PEGylation with PEG PFP esters.

G Reaction of PEG PFP Ester with a Primary Amine cluster_0 Reactants cluster_1 Products PEG_PFP PEG-PFP Ester Conjugate PEG-NH-R (Stable Amide Bond) PEG_PFP->Conjugate + R-NH2 Byproduct Pentafluorophenol PEG_PFP->Byproduct Amine R-NH2 (on cell or nanoparticle surface) Amine->Conjugate

Caption: Amine-reactive chemistry of PEG PFP esters.

G Logical Relationship of PFP Ester Advantages A PFP Ester B Greater stability in aqueous solution vs. NHS Ester A->B C Higher reactivity towards amines vs. NHS Ester A->C D Reduced hydrolysis B->D E More efficient aminolysis C->E F Higher reaction yield and reproducibility D->F E->F

Caption: Advantages of PFP esters for bioconjugation.

References

Troubleshooting & Optimization

Troubleshooting low yield in endo-BCN-PEG2-PFP ester conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG2-PFP ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and what are its primary applications?

The this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It comprises three key components:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2][]

  • A Pentafluorophenyl (PFP) ester : This active ester reacts efficiently with primary and secondary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[2][4] PFP esters are known for being more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[5][6][7]

  • A polyethylene glycol (PEG2) spacer : This short, hydrophilic spacer enhances solubility and provides spatial separation between the conjugated molecules.[2]

This linker is ideal for a two-step conjugation strategy where a biomolecule is first labeled via its amine groups, followed by a bioorthogonal reaction with an azide-tagged molecule.

Q2: How should I store and handle the this compound?

Proper storage and handling are critical to maintain the reactivity of the PFP ester.

  • Storage : Store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][5][8]

  • Handling : Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[8] Prepare solutions of the PFP ester immediately before use.[5][8] Stock solutions are not recommended as the PFP ester is susceptible to hydrolysis over time.[5][8]

Q3: What are the optimal reaction conditions for the PFP ester conjugation to an amine-containing molecule?

Several factors influence the success of the PFP ester-amine conjugation:

  • Solvent : Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous reaction mixture.[4][5][8]

  • pH : The optimal pH range for the reaction with primary amines is typically 7.2 to 8.5.[5][9] In this range, the amine is sufficiently nucleophilic. Higher pH levels can significantly increase the rate of PFP ester hydrolysis, reducing conjugation efficiency.[5][10]

  • Buffers : Use amine-free buffers, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction with the PFP ester.[8][11]

  • Concentration : For protein labeling, a protein concentration of at least 2 mg/mL is recommended for optimal results.[12]

Troubleshooting Guide: Low Conjugation Yield

This guide addresses common problems encountered during the conjugation of the PFP ester to an amine-containing biomolecule, which is the first step in the two-step conjugation process.

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of PFP Ester: The PFP ester has degraded due to moisture.Store the reagent at -20°C with a desiccant and prepare solutions immediately before use in an anhydrous solvent.[5][8]
Incorrect pH: The reaction pH is too low (amine is protonated and not nucleophilic) or too high (hydrolysis is too fast).Maintain the reaction pH between 7.2 and 8.5.[5][9]
Presence of Competing Amines: Buffers like Tris or glycine are quenching the reaction.Dialyze or desalt the biomolecule into an amine-free buffer like PBS before the reaction.[8][11]
Insufficient Reagent: The molar ratio of the PFP ester to the amine is too low.Optimize the molar excess of the PFP ester. A 10- to 50-fold molar excess may be necessary for efficient labeling.[10]
Reaction Fails Upon Scale-Up Increased Moisture Contamination: Larger volumes increase the chance of introducing moisture.Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture.[5]
Inefficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture.Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[5]
Loss of Product During Workup Hydrolysis During Aqueous Workup: The PFP ester can be unstable in aqueous basic conditions used during extraction.Perform workup at a neutral or slightly acidic pH if possible.
Inefficient Purification: The purification method is not suitable for separating the conjugate from unreacted starting materials.Use size-exclusion chromatography (SEC) or dialysis to remove unreacted linker.[8][13] Other methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be effective for purifying PEGylated proteins.[14]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 2-10 mg/mL.[12]

    • If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer using dialysis or a desalting column.[8]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[9]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved this compound to the stirring protein solution.[9]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9] The optimal time may need to be determined empirically.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts using a desalting column or dialysis.[8]

    • For higher purity, chromatographic methods such as SEC, IEX, or HIC can be employed.[][14]

Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
  • Prepare a PFP Ester Solution: Dissolve a known amount of the this compound in an organic solvent (e.g., acetonitrile).

  • Initiate Hydrolysis: Add an aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase. Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[5]

Visualizations

G cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Product Protein Amine-Containing Biomolecule Mix Mix and Incubate (RT, 1-4h or 4°C, overnight) Protein->Mix Buffer Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Buffer->Mix PFP_Ester This compound Solvent Anhydrous Solvent (e.g., DMSO, DMF) Solvent->Mix Purify Purification (SEC, Dialysis) Mix->Purify Final_Product BCN-Functionalized Biomolecule Purify->Final_Product

Caption: Workflow for the conjugation of an amine-containing biomolecule with this compound.

Caption: Reaction scheme for the formation of a stable amide bond between a biomolecule and the linker.

References

How to optimize reaction conditions for endo-BCN-PEG2-PFP ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG2-PFP ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation and click chemistry.[1][2][3] It features two reactive groups: an endo-Bicyclo[6.1.0]nonyne (BCN) group and a pentafluorophenyl (PFP) ester.[2][4] The BCN group reacts with azide-tagged molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), while the PFP ester reacts with primary and secondary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds.[2][4][5][6] A polyethylene (B3416737) glycol (PEG2) spacer enhances hydrophilicity and solubility.[3][4] Common applications include antibody-drug conjugate (ADC) development, PROTAC synthesis, nanoparticle functionalization, and creating multifunctional probes for diagnostics and imaging.[1][2][6][7]

Q2: What are the advantages of using a PFP ester over an NHS ester for amine labeling?

A2: PFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous solutions.[4][5][6][8] This leads to a lower rate of hydrolysis, allowing for longer reaction times and potentially higher conjugation yields as less reagent is lost to competing hydrolysis.[4] PFP esters have been shown to result in reduced aggregation and higher light-chain selectivity in antibody labeling.[4][9]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is moisture-sensitive.[10][11][12] It should be stored at -20°C with a desiccant.[2][10][11][12][13] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[10][11][12][13] The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use, and stock solutions should not be prepared for storage due to the PFP ester's susceptibility to hydrolysis.[10][11][12][13]

Q4: Can I use buffers containing Tris or glycine (B1666218) for my labeling reaction?

A4: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester.[10][11][12][13] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7.0-8.5 are recommended.[10][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency Hydrolysis of PFP ester: The PFP ester can hydrolyze in aqueous buffers, rendering it inactive.[4][10][11][12]- Prepare the PFP ester solution immediately before use.[10][12][13]- Use co-solvents like DMSO or DMF (up to 20%) to reduce water activity.[4]- Optimize reaction time; shorter times (<4 hours) can minimize hydrolysis.[4]- Adjust pH to the lower end of the optimal range (7.2-8.0).[4][11][14]
Suboptimal pH: The reaction between the PFP ester and amines is pH-dependent.[11][14]- Ensure the reaction buffer pH is between 7.2 and 8.5.[14] A pH below 7.2 will slow the reaction, while a pH above 8.5 can increase hydrolysis.[11][14]
Incorrect Stoichiometry: The molar ratio of the linker to the biomolecule is critical.[4]- Optimize the molar excess of the this compound. A 2:1 to 10:1 ratio of PFP ester to free amine is a good starting point.[14]
Low Reagent Purity: Degradation of the labeling reagent can lead to poor results.- Store the reagent properly at -20°C with a desiccant.[2][10][11][12]- Use a fresh vial of the reagent if degradation is suspected.
Non-Specific Binding Hydrophobic or Electrostatic Interactions: The linker or biomolecule may non-specifically interact with surfaces or other molecules.[15][16]- Increase the salt concentration (e.g., NaCl) in the buffer to reduce electrostatic interactions.[15]- Add a non-ionic surfactant to the buffer to disrupt hydrophobic interactions.[15]- Incorporate blocking agents like bovine serum albumin (BSA) in your buffer.[15]
Precipitation of Reagent or Biomolecule Poor Solubility: The this compound or the biomolecule may not be fully soluble in the reaction buffer.- Dissolve the PFP ester in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[10][11][12][14]- For biomolecules prone to aggregation, consider adding 5-10% DMSO or DMF to the reaction buffer.[14]
Inconsistent Results Variability in Reaction Conditions: Minor changes in pH, temperature, or incubation time can affect the outcome.- Carefully control all reaction parameters.[10][12]- Prepare fresh buffers for each experiment.- Ensure accurate measurement of all reagents.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with primary amines. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • This compound

  • Protein to be labeled

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[10] If necessary, perform a buffer exchange to remove any interfering substances.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[10][14]

  • Initiate the Labeling Reaction: Add the desired molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10-20% to avoid protein denaturation.[4][11]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[10][12][14] The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.[10][12]

  • Characterize the Conjugate: Determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy.

Quantitative Data Summary

Table 1: Comparison of PFP Esters and NHS Esters for Amine Conjugation

FeaturePFP EsterNHS EsterReference(s)
Stability in Aqueous Solution More stableLess stable, susceptible to hydrolysis[4][5][6]
Rate of Hydrolysis Lower, especially under alkaline conditionsIncreases significantly with rising pH[4]
Half-life at pH 8 LongerShorter (in the order of minutes)[4]
Reaction Efficiency Often higher due to reduced hydrolysisCan be lower due to competing hydrolysis[4][6]
Selectivity Can exhibit higher light-chain selectivity for antibodiesStandard method, can be less selective[4][9]

Table 2: Recommended Reaction Parameters for this compound Labeling

ParameterRecommended RangeNotesReference(s)
pH 7.2 - 8.5Lower pH reduces reactivity, higher pH increases hydrolysis.[11][14]
Temperature 4°C to 37°CLower temperatures for sensitive biomolecules.[4][10][12]
Reaction Time 30 minutes to overnightShorter times can minimize hydrolysis.[4][10][12][14]
Molar Ratio (Ester:Amine) 2:1 to 10:1Needs to be optimized for the specific application.[14]
Co-solvent (e.g., DMSO) Up to 20%To aid in reagent solubility and reduce water activity.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) mix Add Linker to Protein Solution (Gently vortex) prep_protein->mix prep_linker Prepare this compound (Dissolve in anhydrous DMSO/DMF) prep_linker->mix incubate Incubate (RT for 1-4h or 4°C overnight) mix->incubate quench Quench Reaction (Optional, e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting column or dialysis) quench->purify characterize Characterize Conjugate (e.g., Mass Spectrometry) purify->characterize

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic cluster_hydrolysis Check for Hydrolysis cluster_conditions Verify Reaction Conditions cluster_reagent Assess Reagent Quality start Low Labeling Efficiency? hydrolysis_q Was the linker solution prepared fresh? start->hydrolysis_q Yes prepare_fresh Action: Prepare linker solution immediately before use. hydrolysis_q->prepare_fresh No ph_q Is the pH between 7.2-8.5? hydrolysis_q->ph_q Yes adjust_ph Action: Adjust buffer pH. ph_q->adjust_ph No stoich_q Is the molar ratio optimized? ph_q->stoich_q Yes adjust_stoich Action: Optimize molar excess of the linker. stoich_q->adjust_stoich No storage_q Was the reagent stored correctly (-20°C with desiccant)? stoich_q->storage_q Yes new_reagent Action: Use a fresh vial of the reagent. storage_q->new_reagent No

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Preventing PFP Ester Hydrolysis in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing pentafluorophenyl (PFP) esters for bioconjugation, ensuring efficient and reproducible outcomes is paramount. A primary challenge in this process is the competing reaction of hydrolysis, which can significantly reduce conjugation yields by consuming the active ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize PFP ester hydrolysis and optimize your bioconjugation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using PFP esters over N-hydroxysuccinimide (NHS) esters?

A1: PFP esters are significantly less susceptible to hydrolysis in aqueous buffers compared to NHS esters.[1][2][3][4][5][6] This increased stability allows for more efficient conjugation over a wider range of reaction conditions and typically results in higher yields as more of the reagent is available to react with the target amine rather than water.[3][4][5][7] For instance, at a pH of 8.6 and 4°C, NHS esters have a half-life of about 10 minutes, whereas PFP esters are more resilient under similar conditions.[1]

Q2: What is the optimal pH for bioconjugation reactions using PFP esters?

A2: The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[1][2][7] Within this range, the target primary amines (e.g., on lysine (B10760008) residues) are sufficiently deprotonated and nucleophilic to react efficiently with the ester.[1] While a slightly basic pH (e.g., 8.5) can increase the reaction rate, higher pH values will also significantly accelerate the rate of PFP ester hydrolysis, which can lower the overall conjugation yield.[1][2][7]

Q3: Can I use buffers that contain primary amines, such as Tris or glycine (B1666218)?

A3: No, you should strictly avoid buffers containing primary amines.[1][3][4][8] Buffer components like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the amine groups on your target biomolecule for reaction with the PFP ester, drastically reducing the efficiency of your desired conjugation.[1][3][4] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate.[1][7][8]

Q4: How should I prepare and store PFP ester reagents?

A4: PFP esters are moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant.[2][3][4][9] To prevent condensation of atmospheric moisture onto the product, always allow the vial to equilibrate to room temperature before opening.[3][4][9] It is strongly recommended to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4][7] Do not prepare and store stock solutions, as the ester will degrade over time, leading to the formation of the non-reactive carboxylic acid.[2][3][4]

Troubleshooting Guide: Low Conjugation Yield

Experiencing low or no conjugation efficiency can be frustrating. This guide will walk you through the most common causes related to PFP ester hydrolysis and how to resolve them.

Caption: Troubleshooting workflow for low bioconjugation yield.

Potential Cause Recommended Solution
Degraded PFP Ester The PFP ester has hydrolyzed due to improper storage (exposure to moisture). Always store PFP esters at -20°C with a desiccant and equilibrate to room temperature before opening.[2][3][4][9] It is best practice to qualify a new batch with a small-scale control reaction.[2]
Incorrect Buffer Composition The reaction buffer contains competing nucleophiles, such as Tris or glycine. This is a very common cause of failure. Ensure your biomolecule is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate.[1][3][4][8] If necessary, perform a buffer exchange using a desalting column before starting the conjugation.[1][3]
Suboptimal pH The reaction pH is too high (e.g., > 9.0), causing rapid hydrolysis of the PFP ester, or too low (e.g., < 7.0), resulting in protonated, non-reactive amines. The optimal range is 7.2-8.5.[1][2][7] For a good balance, start with a pH of 7.5-8.0.
PFP Ester Precipitation The PFP ester, dissolved in an organic co-solvent, precipitates upon addition to the aqueous buffer. This can happen if the final concentration of the organic solvent is too high (>10%) or if the ester is added too quickly. Add the PFP ester stock solution slowly to the stirring biomolecule solution.[1][7] Keep the final organic solvent concentration below 10% to avoid both precipitation and protein denaturation.[1]
Dilute Reactants Hydrolysis is a pseudo-first-order reaction, while aminolysis is a second-order reaction. In dilute solutions, the rate of hydrolysis can dominate the rate of conjugation. If possible, increase the concentration of your biomolecule (e.g., 2–10 mg/mL).[1] Hydrolysis occurs more readily in dilute protein solutions.[8]

Quantitative Data Summary

While PFP esters are more stable than NHS esters, their stability is still highly dependent on pH. The rate of hydrolysis increases significantly with rising pH.

Parameter Condition Effect on PFP Ester Recommendation
pH pH < 7.0Amine reactivity is low (protonated amines)Not recommended for efficient conjugation.
pH 7.2 - 8.5Optimal Range: Good balance of amine reactivity and ester stability.[1][2][7]Target this range for most applications. Start at pH 7.5-8.0.
pH > 8.5Rate of hydrolysis significantly increases, reducing yield.[1][2][7][8][9]Avoid unless required for a specific reason and use short reaction times.
Temperature 4°CSlower reaction rates for both conjugation and hydrolysis.Recommended for sensitive biomolecules or for overnight reactions.[1][7]
20-25°C (RT)Faster reaction rates.Typical condition for 1-4 hour reactions.[1][7]
Buffer Amine-containing (Tris, Glycine)Competes with the target molecule, drastically lowering yield.[1][3][4][8]Avoid. Use PBS, HEPES, Borate, or Bicarbonate buffers.[1][7][8]
Co-Solvent DMSO / DMFUsed to dissolve the PFP ester before adding to the aqueous reaction.Keep final concentration <10% to avoid protein denaturation.[1] Use anhydrous grade.[2]

Experimental Protocols

Protocol 1: General Procedure for PFP Ester Conjugation to a Protein

This protocol provides a starting point for conjugating a PFP ester to a protein containing accessible primary amines.

  • Prepare the Biomolecule Solution:

    • Dissolve the protein or biomolecule in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 2–10 mg/mL.[1]

    • If the biomolecule is stored in a buffer containing primary amines (like Tris), perform a buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column) into the reaction buffer.[1][3]

  • Prepare the PFP Ester Solution:

    • Equilibrate the vial of PFP ester to room temperature before opening.[3][4]

    • Immediately before use, dissolve the PFP ester reagent in dry DMSO or DMF to create a 10–100 mM stock solution.[1][2][7] Discard any unused solution.[3][4]

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar equivalent of the PFP ester stock solution to the stirring biomolecule solution.[1][7] A typical starting point is a 5- to 15-fold molar excess of the PFP ester to the protein.[1]

    • Ensure the final concentration of the organic co-solvent is less than 10%.[1]

  • Incubate:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][7] Gentle stirring or agitation can improve efficiency.[1]

  • Quench the Reaction (Optional):

    • To quench unreacted PFP ester, a buffer containing a high concentration of a primary amine, such as Tris, can be added to a final concentration of 20-50 mM.[7][8] Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column or dialysis equilibrated with the desired storage buffer.[1][3]

Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC

This protocol allows you to determine the hydrolytic stability of your PFP ester in a specific buffer.

  • Materials:

    • PFP ester of interest

    • Anhydrous DMSO or DMF

    • Buffer of interest (e.g., 100 mM Sodium Bicarbonate, pH 8.5)

    • HPLC system with a C18 column and UV detector

    • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

  • Procedure:

    • Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.[5]

    • Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the buffer of interest (at a set temperature, e.g., 25°C) to a final concentration of 1 mM.[5]

    • Immediately inject a sample (t=0) into the HPLC system.[5]

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Analyze each sample by HPLC, monitoring the decrease in the area of the PFP ester peak and the corresponding increase in the area of the hydrolyzed carboxylic acid peak.[2][5]

    • Calculate the half-life (t½) of the PFP ester by plotting the natural log of the PFP ester peak area versus time.

Visualizing the Reaction Pathway

Understanding the competition between the desired aminolysis and the undesired hydrolysis is key to optimizing your reaction.

Reaction_Pathways PFP_Ester R-C(O)-OPFP (PFP Ester) Amine Amine PFP_Ester->Amine Water Water PFP_Ester->Water Amide_Bond Amide_Bond Carboxylic_Acid Carboxylic_Acid PFP_Leaving_Group PFP_Leaving_Group PFP_Leaving_Group2 PFP_Leaving_Group2

Caption: Competing aminolysis and hydrolysis pathways for PFP esters.

References

Strategies to improve the stability of endo-BCN-PEG2-PFP ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the stability of endo-BCN-PEG2-PFP ester in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of click chemistry.[1][2]

  • PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group that forms stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues in proteins.[1]

  • PEG2 (Polyethylene Glycol): A short, hydrophilic spacer that connects the BCN and PFP ester groups, improving the solubility of the molecule.[1]

Q2: What is the primary cause of instability for this compound in solution?

A2: The primary cause of instability in aqueous solutions is the hydrolysis of the pentafluorophenyl (PFP) ester.[3][4] The PFP ester is susceptible to reaction with water, which cleaves the ester bond, resulting in a non-reactive carboxylic acid and pentafluorophenol.[3] This hydrolysis is a competing reaction to the desired amidation and its rate increases significantly with rising pH.[3][4]

Q3: How should the solid this compound reagent be stored to ensure long-term stability?

A3: To maintain its reactivity, the solid compound must be stored at -20°C in a tightly sealed container with a desiccant.[3][5][6] The reagent is moisture-sensitive, and this storage condition minimizes degradation from atmospheric moisture.[3][5]

Q4: Can I prepare and store stock solutions of this reagent?

A4: No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[3][5][6] The PFP ester moiety readily hydrolyzes, even in anhydrous organic solvents if trace amounts of water are present.[3][6] Preparing stock solutions for storage will lead to degradation over time, reducing the reagent's efficacy in conjugation reactions.[3][5] Always weigh and dissolve only the amount of reagent needed for the immediate experiment.[6]

Q5: What is the recommended procedure for dissolving the reagent for an experiment?

A5: First, allow the vial of the solid reagent to equilibrate to room temperature before opening it; this prevents moisture from condensing onto the product.[4][5][6] Immediately before use, dissolve the required amount in a minimal volume of an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][5][6] This solution should then be added to the aqueous reaction buffer containing the molecule to be conjugated.[6]

Q6: What are the optimal reaction conditions (buffer, pH) to maximize stability and conjugation efficiency?

A6:

  • Buffer Choice: Use an amine-free buffer to prevent competition with the target molecule. Phosphate-buffered saline (PBS) is a common and effective choice.[5][6] Avoid buffers containing primary amines like Tris or glycine.[4][5][6]

  • pH: The optimal pH range for reacting the PFP ester with primary amines is between 7.2 and 8.5.[3][7] While the reaction is efficient in this range, be aware that the rate of hydrolysis also increases with pH. For sensitive substrates or reactions requiring longer incubation times, performing the reaction closer to pH 7.2-7.5 is advisable.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency 1. Reagent Degradation: The PFP ester was hydrolyzed before or during the reaction. This can be due to improper storage, preparing stock solutions, or moisture contamination.[5]Always store the reagent at -20°C with a desiccant and equilibrate to room temperature before opening.[3] Prepare the solution in anhydrous DMSO or DMF immediately before use.[3] Do not store the reagent in solution.[4]
2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the PFP ester.[5][6]Exchange the sample into an amine-free buffer like PBS (pH 7.2-7.5) using dialysis or a desalting column before adding the reagent.[6]
3. Suboptimal pH: The reaction pH is too low, resulting in protonated amines that are poor nucleophiles, or too high, causing rapid hydrolysis of the PFP ester.[3][7]Ensure the reaction pH is maintained within the optimal range of 7.2-8.5.[3][7] Monitor the pH of your buffer before starting the experiment.
4. Insufficient Mixing: The reagent, dissolved in an organic solvent, is not dispersing properly in the aqueous reaction mixture, leading to localized high concentrations and poor reaction kinetics.[3]Add the reagent solution to the reaction mixture with gentle but thorough mixing or vortexing.[3]
Inconsistent Results Between Experiments 1. Reagent Variability: Different aliquots of the reagent may have been exposed to varying levels of moisture. Repeated freeze-thaw cycles can also introduce moisture.Aliquot the solid reagent into single-use vials upon receipt to avoid repeated opening of the main container. Qualify a new batch with a small-scale control reaction.[3]
2. Solvent Quality: The DMF or DMSO used to dissolve the reagent contains water or has degraded (in the case of DMF) to form amine impurities.[8]Use fresh, high-purity anhydrous grade solvents.[8] Consider using N,N'-dimethylacetamide (DMAC) as an alternative to DMF, as it does not degrade to form amine impurities.[8]
Reaction Fails Upon Scale-Up 1. Increased Moisture Contamination: Larger volumes and longer preparation times increase the chance of introducing atmospheric moisture.Ensure all glassware is thoroughly dried and perform additions under a dry, inert atmosphere (e.g., nitrogen or argon) if possible for large-scale reactions.
2. Mixing Inefficiency: Mixing that was sufficient for a small-scale reaction may not be adequate for a larger volume, leading to poor reaction efficiency.Re-evaluate the mixing method (e.g., switching from vortexing to overhead stirring) to ensure the reaction mixture remains homogeneous.

Quantitative Data: PFP Ester Stability

PFP esters are known to be significantly more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, a common alternative for amine conjugation.[1][6][8] This enhanced stability allows for longer reaction times and potentially higher conjugation yields due to reduced loss of the reagent to hydrolysis.[1]

Table 1: Comparative Stability of Active Esters While specific half-life data for this compound is not readily available, the general trend for PFP esters shows superior stability compared to NHS esters. One study demonstrated that a PFP ester was approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[9]

Active Ester TypeRelative Stability in Aqueous SolutionKey Advantage
PFP Ester HighLess susceptible to hydrolysis, allowing for more efficient reactions and longer incubation times.[1][6]
NHS Ester Low to ModerateSusceptible to rapid hydrolysis, especially as pH increases above 7.[1][8]

Table 2: Reference Data - Effect of pH on NHS Ester Half-Life Although PFP esters are more stable, they follow the same trend of increased hydrolysis at higher pH. The data for NHS esters below illustrates the critical impact of pH on active ester stability.[3][8]

pHHalf-life of NHS Ester in Aqueous Solution
7.0Hours
8.0Minutes
8.5~10 Minutes
> 9.0Very Short

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating the PFP ester moiety to a protein containing primary amines.

  • Materials:

    • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).[3][5]

    • This compound.

    • Anhydrous DMSO or DMF.[3][5]

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[3][5]

    • Purification column (e.g., size-exclusion chromatography, dialysis cassette).[5][6]

  • Procedure:

    • Prepare the protein solution in the recommended amine-free buffer. If the protein is in a buffer containing amines, exchange it into the correct buffer using dialysis or a desalting column.[6]

    • Allow the vial of this compound to warm to room temperature before opening.[5]

    • Immediately before use, dissolve a calculated amount of the reagent in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[3]

    • Add the desired molar excess of the reagent solution to the protein solution while gently vortexing or stirring.[3] The final concentration of organic solvent should typically be less than 10% to maintain protein solubility.[4]

    • Incubate the reaction. Common conditions are 1-4 hours at room temperature or overnight at 4°C.[3][5] Incubation time and temperature may need to be optimized depending on the protein.

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 25-50 mM and incubating for an additional 30 minutes.[3][5] This step terminates the reaction by consuming any unreacted PFP ester.

    • Purify the protein conjugate to remove unreacted reagent and byproducts using an appropriate method like size-exclusion chromatography or dialysis.[5][6]

Protocol 2: Monitoring PFP Ester Hydrolytic Stability via HPLC

This protocol can be used to determine the hydrolytic half-life of the PFP ester in a specific buffer.

  • Materials:

    • This compound.

    • Anhydrous DMSO or DMF.

    • Buffer of interest (e.g., PBS, pH 7.4).

    • HPLC system with a C18 column and UV detector.

    • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).[3]

  • Procedure:

    • Prepare a stock solution (e.g., 10 mg/mL) of the PFP ester in anhydrous DMSO or DMF.[3]

    • Initiate the stability test by adding a small aliquot of the stock solution to the buffer of interest, which is maintained at a constant temperature (e.g., 25°C). The final concentration should be suitable for HPLC analysis.

    • Immediately inject the first sample (t=0) onto the HPLC system.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[3]

    • Immediately dilute the aliquot in the HPLC mobile phase to quench the hydrolysis reaction and analyze by HPLC.[3]

    • Monitor the disappearance of the peak corresponding to the intact this compound over time.

    • Calculate the half-life by plotting the natural logarithm of the peak area versus time. The slope of the resulting line will be the negative of the degradation rate constant (k), and the half-life can be calculated as t₁/₂ = 0.693/k.

Visualizations

Hydrolysis_Pathway cluster_main PFP Ester Hydrolysis Pathway cluster_conditions Accelerating Conditions reagent This compound (Active Reagent) products Carboxylic Acid (Inactive) + Pentafluorophenol reagent->products Hydrolysis cluster_conditions cluster_conditions h2o H₂O (Water/Moisture) oh OH⁻ (High pH) condition1 Presence of Water condition2 High pH (> 8.5)

Caption: The primary degradation pathway for the PFP ester is hydrolysis.

Experimental_Workflow start Start step1 1. Equilibrate Reagent Allow vial to reach room temp. start->step1 step2 2. Prepare Buffer Use amine-free buffer (e.g., PBS, pH 7.2-7.5) step1->step2 step3 3. Dissolve Reagent IMMEDIATELY before use in anhydrous DMSO/DMF step2->step3 step4 4. Perform Conjugation Add reagent to sample with mixing. Incubate. step3->step4 step5 5. Quench & Purify (Optional) Add Tris/glycine. Purify conjugate. step4->step5 end End step5->end

Caption: Recommended workflow to maximize reagent stability and reaction success.

Troubleshooting_Tree start Problem: Low Conjugation Yield q1 Was reagent solution prepared fresh? start->q1 res1 Reagent likely hydrolyzed. Prepare fresh solution immediately before use. q1->res1 No q2 Is the reaction buffer amine-free? q1->q2 Yes a1_yes Yes a1_no No res2 Buffer is competing. Exchange sample into an amine-free buffer like PBS. q2->res2 No q3 Is the reaction pH between 7.2 - 8.5? q2->q3 Yes a2_yes Yes a2_no No res3 pH is suboptimal. Adjust pH to 7.2-8.5 for efficient conjugation. q3->res3 No res4 Check solvent quality (anhydrous) and reagent storage conditions (-20°C with desiccant). q3->res4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for diagnosing low conjugation efficiency.

References

Common side reactions with endo-BCN-PEG2-PFP ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using endo-BCN-PEG2-PFP ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker used in bioconjugation.[1][2][3] It contains two reactive groups: an endo-Bicyclo[6.1.0]nonyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC) and a pentafluorophenyl (PFP) ester for reaction with primary amines.[1][2][4][5][6] The two groups are connected by a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[1][7] This linker is commonly used for creating antibody-drug conjugates (ADCs), developing PROTACs, and functionalizing biomolecules for imaging and diagnostics.[2][7]

Q2: What are the main side reactions associated with the PFP ester group?

The primary side reaction for the PFP ester is hydrolysis, where the ester reacts with water to form a non-reactive carboxylic acid.[7][8][9][10] This reaction is competitive with the desired amidation reaction and its rate increases with higher pH.[7][8][10] While PFP esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, it is still a critical factor to control.[7][9][11][12][13] PFP esters exhibit minimal cross-reactivity with other nucleophiles like thiols (from cysteine) or hydroxyl groups (from serine, threonine, or tyrosine).[7]

Q3: What are the potential side reactions involving the BCN group?

The BCN moiety is highly reactive towards azides in SPAAC.[14][15] However, it can also undergo a side reaction with free thiol groups, such as those on cysteine residues in proteins, through a thiol-yne addition.[15][16] This can lead to non-specific labeling of proteins.[16]

Q4: How should I store and handle this compound to maintain its reactivity?

To prevent degradation, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][7][8][9][10] Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation.[8][9][11] It is strongly recommended to prepare solutions of the reagent immediately before use and to avoid preparing stock solutions for long-term storage, as the PFP ester can hydrolyze over time.[9][10][11]

Troubleshooting Guides

Low Conjugation Efficiency (PFP Ester Reaction)
Potential Cause Troubleshooting Step Explanation
Hydrolysis of PFP ester 1. Optimize pH: Maintain the reaction pH between 7.2 and 8.5.[10][12] 2. Fresh Reagent: Prepare the PFP ester solution immediately before use.[9][10][11] 3. Anhydrous Solvent: Dissolve the PFP ester in an anhydrous organic solvent like DMSO or DMF before adding to the aqueous reaction buffer.[8][9][11]Higher pH increases the rate of hydrolysis, reducing the amount of active ester available for conjugation.[7][8][10] PFP esters are moisture-sensitive and will degrade upon exposure to water.[8][9][10] Using an anhydrous solvent minimizes premature hydrolysis.
Competing primary amines in buffer Buffer Exchange: Ensure the reaction buffer does not contain primary amines (e.g., Tris or glycine).[9][11] Use buffers such as phosphate-buffered saline (PBS).[9][11]Primary amines in the buffer will compete with the target molecule for reaction with the PFP ester, leading to lower yields.[9][11]
Insufficient molar excess of PFP ester Optimize Molar Ratio: Increase the molar ratio of the PFP ester to the amine-containing biomolecule. A common starting point is a 2:1 to 10:1 molar excess.[12]A higher concentration of the PFP ester can help drive the reaction to completion, especially if the biomolecule has low reactivity.
Low reactivity of the target amine Increase Reaction Time/Temperature: Incubate the reaction for a longer duration (e.g., overnight at 4°C) or at a slightly elevated temperature (e.g., room temperature or 37°C for a shorter period).[9][11][12]Providing more time or energy can help overcome the activation barrier for less reactive amines.
Non-Specific Labeling (BCN Reaction)
Potential Cause Troubleshooting Step Explanation
Thiol-yne side reaction Thiol Blocking: Pre-treat the protein or biomolecule with a thiol-blocking agent like iodoacetamide (B48618) (IAM) before adding the BCN-containing reagent.[16]Alkylating free cysteine residues will prevent them from reacting with the BCN group, thus improving the specificity of the azide-alkyne cycloaddition.[16]
Impure biomolecule Purification: Ensure the azide-modified biomolecule is purified to remove any unreacted azides or other contaminants that could lead to non-specific interactions.Impurities can interfere with the desired reaction and lead to ambiguous results.

Experimental Protocols

General Protocol for a Two-Step Conjugation

This protocol describes the conjugation of an amine-containing biomolecule (Protein-NH2) with an azide-containing molecule (Molecule-N3) using this compound.

Materials:

  • This compound

  • Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Molecule-N3

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of PFP Ester Solution:

    • Equilibrate the vial of this compound to room temperature.

    • Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF.[9][11]

  • Reaction of PFP Ester with Protein-NH2:

    • Slowly add the dissolved this compound solution to the Protein-NH2 solution while gently mixing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12]

  • Removal of Excess Reagent:

    • Remove the unreacted this compound using a desalting column equilibrated with the appropriate buffer for the subsequent SPAAC reaction.[8][9][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Add the azide-containing molecule (Molecule-N3) to the purified BCN-functionalized protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15]

  • Final Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted Molecule-N3.

Visualizations

experimental_workflow cluster_step1 Step 1: PFP Ester Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC Reaction a This compound c BCN-PEG2-Protein a->c Amine Reaction (pH 7.2-8.5) b Protein-NH2 b->c d Desalting Column c->d e Purified BCN-PEG2-Protein d->e g Final Conjugate e->g SPAAC f Molecule-N3 f->g

Caption: Two-step bioconjugation workflow using this compound.

side_reactions cluster_pfp PFP Ester Side Reaction cluster_bcn BCN Side Reaction pfp PFP Ester inactive_acid Inactive Carboxylic Acid pfp->inactive_acid Hydrolysis (especially at high pH) h2o H2O h2o->inactive_acid bcn BCN Moiety thiol_adduct Thiol-yne Adduct bcn->thiol_adduct Thiol-yne Addition thiol Protein-SH (Cysteine) thiol->thiol_adduct

Caption: Common side reactions of PFP ester and BCN moieties.

References

Technical Support Center: Purification of Proteins Labeled with endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification methods for proteins labeled with endo-BCN-PEG2-PFP ester. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker used in bioconjugation. It consists of three key components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that allows for copper-free "click chemistry" reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.

  • PEG2: A two-unit polyethylene (B3416737) glycol spacer that enhances the solubility and reduces aggregation of the labeled protein.[1]

  • PFP (Pentafluorophenyl) ester: A highly reactive group that efficiently forms stable amide bonds with primary and secondary amines, such as the side chain of lysine (B10760008) residues on a protein. PFP esters are known to be more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher labeling efficiency.[2][3]

Q2: What are the primary challenges in purifying proteins labeled with this compound?

A2: The main purification challenges include:

  • Removal of excess, unreacted this compound: This is crucial to prevent interference in downstream applications.

  • Separation of the labeled protein from the unlabeled protein: Achieving a homogenous population of labeled protein is often necessary.

  • Removal of hydrolysis byproducts: The PFP ester can hydrolyze, creating byproducts that need to be removed.

  • Preventing and removing protein aggregates: The labeling process, especially with hydrophobic linkers, can sometimes induce protein aggregation.[4]

Q3: Which purification methods are most suitable for proteins labeled with this linker?

A3: The choice of purification method depends on the specific protein, the scale of the reaction, and the desired final purity. Commonly used and effective methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: Ideal for removing excess linker and buffer exchange.[5][6][7]

  • Ion-Exchange Chromatography (IEX): Can be effective in separating labeled from unlabeled proteins due to potential changes in the protein's surface charge upon labeling.[8][9][10]

  • Hydrophobic Interaction Chromatography (HIC): Useful for separating proteins based on differences in hydrophobicity, which can change upon conjugation.[11][12][13][14][15]

  • Tangential Flow Filtration (TFF) / Dialysis: Suitable for buffer exchange and removal of small molecule impurities, especially for larger scale preparations.[16][17][18][19]

Q4: How can I determine the efficiency of the labeling reaction?

A4: The degree of labeling (DOL), or the average number of linker molecules per protein, can be quantified using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance of the protein (typically at 280 nm) and a unique absorbance of the attached molecule (if applicable), the DOL can be calculated.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can precisely measure the mass shift upon conjugation, allowing for the determination of the number of attached linkers.[20][21]

  • High-Performance Liquid Chromatography (HPLC): Methods like Reverse-Phase HPLC (RP-HPLC) or HIC can often separate species with different numbers of labels, allowing for quantification of the distribution.[22]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of proteins labeled with this compound.

Issue 1: Low Labeling Efficiency
Possible Cause Recommendation
Suboptimal pH of reaction buffer Ensure the pH of the reaction buffer is between 7.2 and 8.5 for efficient amine labeling. Buffers like phosphate-buffered saline (PBS) or HEPES are suitable.[4]
Presence of primary amines in the buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the PFP ester. If necessary, perform a buffer exchange before labeling.[23][24]
Hydrolysis of the PFP ester Prepare the this compound solution immediately before use. Do not store it in aqueous solutions.[23][24]
Insufficient molar excess of the linker Increase the molar ratio of the linker to the protein. A 5 to 20-fold molar excess is a common starting point.[4]
Low protein concentration Higher protein concentrations can improve labeling efficiency, but be mindful of the increased risk of aggregation.
Issue 2: Protein Aggregation or Precipitation
Possible Cause Recommendation
High protein concentration Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). The labeled protein can be concentrated after purification if needed.[25]
Hydrophobicity of the linker Although the PEG2 spacer enhances solubility, the BCN group can be hydrophobic. Adding stabilizing excipients like glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to the buffer can help.[4][26]
Suboptimal buffer conditions Screen different buffer pH values and ionic strengths. Sometimes, increasing the salt concentration (e.g., to 150 mM NaCl) can reduce aggregation.[25][26]
Over-labeling of the protein Reduce the molar excess of the linker in the labeling reaction. Excessive labeling can alter the protein's surface properties and lead to aggregation.[4]
Physical stress Avoid vigorous vortexing or multiple freeze-thaw cycles, which can denature the protein.[25]
Issue 3: Inefficient Removal of Excess Linker
Possible Cause Recommendation
Inadequate size difference for SEC Ensure the chosen SEC resin has an appropriate fractionation range to effectively separate the protein conjugate from the small molecule linker.
Insufficient dialysis/diafiltration time or volume For dialysis, use a membrane with an appropriate molecular weight cutoff (MWCO) and perform multiple buffer changes over an extended period. For TFF, increase the number of diavolumes (typically 5-10).[27]
Non-specific binding to chromatography resin If using IEX or HIC, ensure the buffer conditions are optimized for binding of the protein and not the linker. A preliminary SEC step can be beneficial.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) to a concentration of 1-5 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.[4]

  • Labeling Reaction:

    • Slowly add a 5 to 20-fold molar excess of the dissolved linker to the protein solution with gentle mixing.[4]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To quench any unreacted PFP ester, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM and incubate for 30 minutes.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Equilibrate a desalting or SEC column (e.g., Sephadex G-25) with a suitable buffer for the purified protein (e.g., PBS).

  • Sample Loading:

    • Apply the reaction mixture from the labeling step to the top of the equilibrated column.

  • Elution:

    • Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted linker and byproducts will be retained by the resin and elute later.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

    • Pool the protein-containing fractions for further analysis or use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer (pH 7.2-8.0) reaction Mix Protein and Linker (1-4 hours) protein_prep->reaction linker_prep Dissolve Linker in DMSO/DMF linker_prep->reaction quench Quench Reaction (Optional, with Tris) reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec iex Ion-Exchange Chromatography (IEX) quench->iex hic Hydrophobic Interaction Chromatography (HIC) quench->hic tff TFF / Dialysis quench->tff analysis Purity & DOL Assessment (SDS-PAGE, MS, HPLC) sec->analysis iex->analysis hic->analysis tff->analysis

Caption: Experimental workflow for protein labeling and purification.

troubleshooting_logic start Post-Labeling Analysis purity Is Purity Adequate? start->purity aggregation Is Aggregation Observed? purity->aggregation No optimize_purification Optimize Purification: - Change Chromatography Method - Adjust Buffer Conditions purity->optimize_purification Yes dol Is Degree of Labeling (DOL) Too Low? aggregation->dol No optimize_aggregation Address Aggregation: - Lower Protein Concentration - Add Stabilizing Excipients - Optimize Buffer pH/Salt aggregation->optimize_aggregation Yes optimize_labeling Optimize Labeling: - Increase Linker:Protein Ratio - Check Buffer pH (7.2-8.5) - Ensure Amine-Free Buffer dol->optimize_labeling Yes success Purified Labeled Protein dol->success No

Caption: Troubleshooting decision tree for purification of labeled proteins.

References

Optimizing pH conditions for efficient amine labeling with PFP esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing pH conditions for efficient amine labeling with Pentafluorophenyl (PFP) esters. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they used for amine labeling?

Pentafluorophenyl (PFP) esters are highly reactive chemical labeling reagents used to form stable amide bonds with primary and secondary amines, such as the N-terminus of a peptide and the side chain of lysine (B10760008) residues.[1][2] They are often preferred over other active esters, like N-hydroxysuccinimide (NHS) esters, because they are more resistant to hydrolysis in aqueous solutions, which can lead to more efficient and reproducible labeling reactions.[1][3][4]

Q2: What is the optimal pH for amine labeling with PFP esters?

The optimal pH for reacting PFP esters with primary amines is generally in the range of 7.2 to 8.5.[1][5] Some protocols may use a slightly broader range of 7.0 to 9.0.[3][6][7] For sensitive biomolecules or to minimize side reactions, a pH of 7.2-7.5 is often recommended.[7]

Q3: Why is maintaining the correct pH so critical for the reaction?

The reaction pH represents a trade-off between two competing processes: amine reactivity and ester hydrolysis.[8]

  • Amine Reactivity: The labeling reaction targets the deprotonated, nucleophilic form of the primary amine (-NH2). At acidic or neutral pH, the amine group is predominantly in its protonated form (-NH3+), which is not reactive.[2][9] As the pH increases into the 7.2-8.5 range, more of the amine is deprotonated, increasing the rate of the desired labeling reaction.[5]

  • Ester Hydrolysis: PFP esters are susceptible to hydrolysis (reaction with water), which renders them inactive.[5] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[2][7][10]

Therefore, the optimal pH range of 7.2-8.5 is where the amine is sufficiently reactive, and the PFP ester remains stable enough in the aqueous buffer to allow for efficient labeling.[5]

Q4: How do PFP esters compare to NHS esters in terms of stability and reactivity?

PFP esters are known to be more stable against hydrolysis in aqueous solutions compared to NHS esters.[4][11] This increased stability allows for more efficient conjugation.[1][12] While NHS esters can have a half-life of minutes at a pH of 8, PFP esters exhibit a lower rate of spontaneous hydrolysis under similar conditions.[4][11] In terms of reactivity, some studies have shown PFP esters to have faster reaction kinetics with amines (aminolysis) than NHS esters.[4]

Q5: What types of buffers should be used for the labeling reaction?

It is crucial to use an amine-free buffer to avoid competition with the target molecule.[3][12] Commonly recommended buffers include:

  • Phosphate-buffered saline (PBS)[3][6]

  • Bicarbonate or Carbonate buffer[1][2]

  • Borate buffer[1]

  • HEPES buffer[1]

Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the PFP ester and reduce labeling efficiency.[2][3][12]

Q6: How should PFP ester reagents be stored and handled?

PFP esters are moisture-sensitive.[3][5] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant.[5][12] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[3][6] It is strongly recommended to dissolve the PFP ester in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for storage, as they will degrade over time.[3][5][12]

Troubleshooting Guide

This guide addresses common issues encountered during amine labeling with PFP esters.

Low or No Labeling Efficiency

Symptom: Mass spectrometry or HPLC analysis shows a high amount of unlabeled starting material and low yield of the desired conjugate.[2]

Possible CauseRecommended Solution
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. At lower pH, the target amine is protonated and less reactive.[2]
Hydrolyzed Reagent PFP esters are moisture-sensitive. Use fresh, high-quality reagent and prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not use old or improperly stored reagents.[2][5]
Primary Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the PFP ester. Use an amine-free buffer like phosphate (B84403) or bicarbonate.[2][12]
Insufficient Reagent The molar excess of the PFP ester may be too low. Increase the molar ratio of the labeling reagent to the target molecule. A starting point of 10- to 50-fold molar excess is common for peptides.[2][7]
Short Reaction Time / Low Temperature The reaction may not have reached completion. Increase the incubation time (typically 1-4 hours at room temperature) or consider reacting overnight at 4°C for sensitive molecules.[1]
Non-Specific Labeling or Over-Labeling

Symptom: The product is a heterogeneous mixture with multiple labels attached, or labeling occurs on unintended residues.

Possible CauseRecommended Solution
High pH A pH above ~8.5 can promote the labeling of other nucleophilic residues like the hydroxyl groups on serine, threonine, and tyrosine.[2] Perform the reaction at a lower pH (around 7.5-8.0) to increase selectivity for primary amines.[2]
High Reagent Concentration An excessive molar ratio of PFP ester can lead to the modification of less reactive sites. Reduce the molar excess of the labeling reagent.[13]
Multiple Reactive Sites If the target molecule has multiple primary amines (e.g., several lysine residues in a protein), multiple labeling is expected. To achieve single labeling, you may need to limit the amount of labeling reagent and optimize reaction conditions carefully.[2]
Data Presentation
Table 1: Effect of pH on PFP Ester Labeling Reaction Parameters

This table summarizes the expected trends for key reaction parameters as a function of pH, based on the known chemical properties of PFP esters.

pH RangeAmine ReactivityPFP Ester Hydrolysis RateRisk of Side Reactions (on Ser, Thr, Tyr)Overall Labeling Efficiency
< 7.0 Low (Amine is protonated)[2]Low[5]Very Low[2]Poor
7.2 - 8.5 Optimal (Amine is deprotonated) [5]Moderate[1]Low[2]Optimal
> 8.5 High[2]High (Reduces available reagent)[1][2]Increased[2]Decreased
Mandatory Visualizations

PFP Ester Labeling Workflow

PFP_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_biomolecule 1. Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) prep_pfp 2. Prepare PFP Ester in Anhydrous DMSO/DMF (Immediately before use) initiate_reaction 3. Initiate Reaction (Add PFP Ester to Biomolecule) prep_pfp->initiate_reaction incubate 4. Incubate (1-4h at RT or 4°C overnight) initiate_reaction->incubate quench 5. Quench (Optional) (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (e.g., Desalting Column) quench->purify

Caption: General experimental workflow for amine labeling with PFP esters.

Troubleshooting Logic for Low Labeling Efficiency

Troubleshooting_Workflow start Low Labeling Efficiency check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Was PFP ester freshly prepared? check_buffer->check_reagent Yes change_buffer Use amine-free buffer (e.g., PBS, Bicarbonate) check_buffer->change_buffer No check_ratio Is molar ratio sufficient? check_reagent->check_ratio Yes use_fresh_reagent Use fresh reagent and anhydrous solvent check_reagent->use_fresh_reagent No increase_ratio Increase molar excess of PFP ester check_ratio->increase_ratio No success Problem Solved check_ratio->success Yes adjust_ph->success change_buffer->success use_fresh_reagent->success increase_ratio->success

Caption: Decision tree for troubleshooting low PFP ester labeling efficiency.

pH-Dependent Reaction Pathways

Reaction_Pathways cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) PFP_Ester PFP Ester Protonated_Amine Protonated Amine (R-NH3+) Non-nucleophilic Deprotonated_Amine Deprotonated Amine (R-NH2) Nucleophilic Hydrolysis Hydrolysis (H2O / OH-) No_Reaction No Reaction Protonated_Amine->No_Reaction Amide_Bond Stable Amide Bond (Desired Product) Deprotonated_Amine->Amide_Bond Aminolysis (Fast) Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid (Fast)

Caption: Competing reaction pathways for PFP esters at different pH conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a PFP Ester

This protocol provides a general method for conjugating a PFP ester to a protein containing primary amines. Optimization of molar ratios and incubation times may be necessary for specific applications.

Materials:

  • Protein with free amines (0.5–5 mg/mL)[1]

  • PFP ester-activated labeling reagent

  • Reaction Buffer: 50–100 mM amine-free buffer (e.g., PBS, sodium bicarbonate), pH 7.2–8.5.[1]

  • Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[3]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[1]

  • Desalting column or dialysis equipment for purification.[3][6]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 0.5–5 mg/mL.[1]

    • If the protein was stored in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column before proceeding.[3][12]

  • Prepare the PFP Ester Solution:

    • Equilibrate the vial of PFP ester to room temperature before opening.[12]

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to create a 10–100 mM stock solution.[1][2] Do not store this solution.[3]

  • Initiate the Conjugation Reaction:

    • Slowly add the required volume of the PFP ester stock solution to the stirring protein solution.[1]

    • The molar ratio of PFP ester to protein should be optimized, but a starting point of a 10- to 50-fold molar excess is common.[2][7]

    • For proteins, a 2:1 to 10:1 molar ratio of PFP ester to free amines can be a starting point for optimization.[1]

  • Incubation:

    • Allow the reaction to proceed for 1–4 hours at room temperature (20–25°C) or overnight at 4°C.[1] The optimal time may vary depending on the protein and desired degree of labeling.

  • Quench the Reaction (Optional):

    • To stop the reaction and remove any unreacted PFP ester, add the Quenching Buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for 30 minutes.[1][2]

  • Purify the Conjugate:

    • Remove excess, unreacted labeling reagent and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[3][12]

  • Analysis:

    • Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (to check for a molecular weight shift) or HPLC.[1][2]

Protocol 2: Monitoring PFP Ester Hydrolytic Stability via HPLC

This protocol can be used to determine the stability (half-life) of a PFP ester in a specific aqueous buffer.[5]

Materials:

  • PFP ester of interest

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS at pH 7.4, Bicarbonate at pH 8.5)

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)[5]

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the PFP ester in anhydrous DMSO or DMF.[5]

  • Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.[5]

  • Quench and Analyze: Immediately dilute the aliquot in the HPLC mobile phase to stop further hydrolysis and inject it into the HPLC system.[5]

  • Data Analysis: Monitor the decrease in the peak area of the PFP ester over time. Calculate the half-life (t½) by plotting the natural logarithm of the peak area versus time and fitting it to a first-order decay equation.

References

Technical Support Center: Minimizing Non-specific Binding in Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in their cell labeling experiments.

Troubleshooting Guide

High background staining and non-specific binding can obscure your target signal, leading to false positives and unreliable data. This guide provides a systematic approach to identifying and resolving common issues.

Problem: High Background or Non-Specific Straining Observed

Potential Cause Recommended Solution
Improper Blocking Optimize your blocking step. Use a blocking buffer containing normal serum from the same species as the secondary antibody, or proteins like Bovine Serum Albumin (BSA).[1][2][3] Increase the blocking incubation time.
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background.[4][5][6][7][8][9]
Inadequate Washing Increase the number and/or duration of wash steps after antibody incubations to remove unbound and loosely bound antibodies.[10][11][12][13] The addition of a detergent like Tween-20 to wash buffers can also help.[14][10]
Fc Receptor Binding For cell types with high Fc receptor expression (e.g., monocytes, macrophages, B cells), pre-incubate cells with an Fc blocking reagent or serum from the same species as your cells.[4][15][16][17][18][19]
Secondary Antibody Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody's host species.[20][21] Use pre-adsorbed secondary antibodies to minimize cross-reactivity with immunoglobulins from other species.[20]
Hydrophobic and Ionic Interactions Include detergents (e.g., Tween-20, Triton X-100) in your buffers to reduce non-specific hydrophobic interactions.[2][14][10] Adjusting the ionic strength of your buffers can also help minimize ionic interactions.[22][23]
Endogenous Biotin (B1667282) or Enzymes If using a biotin-based detection system, block for endogenous biotin using an avidin/biotin blocking kit.[14][20] For enzyme-conjugated antibodies, block endogenous enzyme activity (e.g., peroxidase with H2O2, alkaline phosphatase with levamisole).[14][20]
Autofluorescence Check an unstained sample for fluorescence.[24] If autofluorescence is high, consider using fluorophores that emit in the red or far-red spectrum, or use a commercial autofluorescence quenching reagent.[25]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background staining?

A1: The most frequently cited cause of high background is an excessively high concentration of the primary antibody, which leads to non-specific binding.[14] It is crucial to perform an antibody titration to find the optimal dilution.

Q2: What type of blocking buffer should I use?

A2: The choice of blocking buffer is critical. A common and effective choice is normal serum from the same species in which the secondary antibody was raised, typically at a concentration of 5-10%.[2][26] Alternatively, protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk can be used.[2][3][4] For phosphorylated protein detection, avoid using milk-based blockers as they contain phosphoproteins that can interfere with the signal.[2]

Q3: How do I perform an antibody titration?

A3: Antibody titration involves testing a range of antibody dilutions to find the one that provides the best signal-to-noise ratio. A typical starting point is the manufacturer's recommended dilution, followed by a series of two-fold or ten-fold dilutions.[14][5][6] The optimal concentration is the one that gives a strong specific signal on your positive control cells with minimal background on your negative control cells.[27]

Q4: Why are washing steps so important?

A4: Washing steps are crucial for removing unbound and weakly bound antibodies, thereby reducing background noise and increasing the specificity of your staining.[10][11][12] Insufficient washing can lead to high background, while excessive washing could potentially reduce your specific signal.[11]

Q5: When should I use an Fc block?

A5: An Fc block is necessary when working with cells that express Fc receptors, such as monocytes, macrophages, B cells, and dendritic cells.[16][18][19] These receptors can bind to the Fc region of your primary and secondary antibodies, leading to false positive signals.[18]

Quantitative Data Summary

Table 1: Common Blocking Agent Concentrations

Blocking AgentTypical Concentration RangeNotes
Normal Serum5-10% (v/v)Serum should be from the same species as the secondary antibody host.[2]
Bovine Serum Albumin (BSA)1-5% (w/v)A commonly used protein blocker.[2]
Non-fat Dry Milk1-5% (w/v)Not recommended for detecting phosphorylated proteins.[2]
Fetal Bovine Serum (FBS)10% (v/v)Can be used for Fc blocking, though human serum may be more effective for human cells.[15] Note that the low IgG content in FBS may not be sufficient for effective Fc blocking in all cases.[16]

Table 2: Recommended Starting Antibody Dilutions for Titration

ApplicationRecommended Starting Dilution/ConcentrationReference
ImmunofluorescenceManufacturer's datasheet recommendation, then test several dilutions (e.g., 1:50, 1:100, 1:200)[14]
Flow CytometryStart at ~10 µg/mL and perform 8 two-fold serial dilutions[5][6]

Experimental Protocols

Protocol 1: General Blocking Step
  • After fixation and permeabilization (if required), wash the cells/tissue with an appropriate buffer (e.g., PBS).

  • Prepare the blocking solution. For example, 5% normal goat serum and 0.3% Triton X-100 in PBS.

  • Incubate the samples with the blocking solution for at least 60 minutes at room temperature.[28]

  • Proceed with the primary antibody incubation without washing off the blocking solution.

Protocol 2: Antibody Titration for Immunofluorescence
  • Prepare a series of dilutions of your primary antibody in a suitable antibody diluent (e.g., PBS with 1% BSA). A good starting point is the dilution recommended on the datasheet, followed by several two-fold or five-fold dilutions above and below that concentration.

  • Prepare replicate samples of your cells or tissue, including a positive control (known to express the target) and a negative control (does not express the target).

  • Incubate each replicate with a different antibody dilution for the recommended time and temperature.

  • Wash the samples thoroughly.

  • Incubate all samples with the same concentration of the appropriate secondary antibody.

  • Wash the samples thoroughly and mount for imaging.

  • Compare the signal intensity and background staining across the different dilutions to determine the optimal concentration.[27]

Protocol 3: Fc Receptor Blocking for Flow Cytometry
  • Prepare your single-cell suspension.

  • Resuspend the cells in a staining buffer (e.g., PBS with 0.5% BSA).

  • Add an Fc blocking reagent, such as a commercially available anti-CD16/32 antibody for mouse cells or human Fc block for human cells, or use 10% normal human serum for human cells.[15][17]

  • Incubate for 10-15 minutes at room temperature.[15]

  • Without washing, proceed to add your primary antibodies for staining.[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_staining Antibody Staining cluster_washing Washing cluster_analysis Analysis Fixation Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking_Step Blocking Step (e.g., Normal Serum, BSA) Permeabilization->Blocking_Step Primary_Ab Primary Antibody Incubation Blocking_Step->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Wash1 Wash Primary_Ab->Wash1 Crucial for background reduction Wash2 Wash Secondary_Ab->Wash2 Wash1->Secondary_Ab Wash3 Wash Wash2->Wash3 Imaging Imaging / Flow Cytometry Wash3->Imaging

Caption: Experimental workflow for immunolabeling with key steps to minimize non-specific binding.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions High_Background High Background Staining Cause1 Improper Blocking High_Background->Cause1 Cause2 High Antibody Concentration High_Background->Cause2 Cause3 Inadequate Washing High_Background->Cause3 Cause4 Fc Receptor Binding High_Background->Cause4 Solution1 Optimize Blocking (Agent, Time) Cause1->Solution1 Solution2 Titrate Antibodies Cause2->Solution2 Solution3 Increase Washes Cause3->Solution3 Solution4 Use Fc Block Cause4->Solution4

Caption: Troubleshooting logic for addressing high background staining in cell labeling experiments.

References

Addressing solubility issues of endo-BCN-PEG2-PFP ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG2-PFP ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation and drug development.[1] It contains three key components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts with azides via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

  • Pentafluorophenyl (PFP) ester: A reactive ester that efficiently forms stable amide bonds with primary and secondary amines.[1]

  • Polyethylene Glycol (PEG2) spacer: A short, hydrophilic linker that enhances solubility and reduces steric hindrance during conjugation.[1][2]

This structure allows for the sequential linking of two different molecules, for example, an azide-containing molecule and an amine-containing protein.

Q2: What are the recommended solvents for dissolving this compound?

Due to its low aqueous solubility, this compound should first be dissolved in a polar aprotic solvent.[1] Recommended solvents include:

A stock solution of 10 mM in DMSO is a common starting point.[4]

Q3: How should I store this compound?

To ensure stability and prevent degradation, store this compound at -20°C in a tightly sealed container, protected from moisture and light.[3] It is advisable to store it with a desiccant.[5]

Q4: Can I prepare and store stock solutions of this compound?

It is highly recommended to prepare stock solutions fresh immediately before use.[5][6] The PFP ester moiety is susceptible to hydrolysis, especially in the presence of moisture, which would render the compound inactive for conjugation.[5][6]

Q5: Why is the PFP ester used instead of a more common NHS ester?

PFP esters offer greater stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][3] This increased stability provides a larger window for conjugation reactions and can lead to higher yields, especially in reactions requiring longer incubation times.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound conjugates, with a focus on solubility problems.

IssueProbable CauseRecommended Solution
Precipitation upon addition to aqueous buffer The compound has low aqueous solubility. The final concentration of the organic co-solvent is too low to maintain solubility.Increase the final concentration of the organic co-solvent (e.g., DMSO or DMF) in the reaction mixture. A final concentration of 5-10% is often sufficient to keep the reagent in solution.[1] Add the stock solution of the ester to the aqueous buffer slowly while vortexing to facilitate mixing.
Low or no conjugation to amine-containing molecules Hydrolysis of the PFP ester: The reagent was exposed to moisture during storage or handling, or the stock solution was stored for too long.Always use anhydrous solvents to prepare stock solutions.[1] Prepare stock solutions immediately before use and discard any unused portion.[5][6] Equilibrate the vial to room temperature before opening to prevent condensation.[5]
Incorrect pH of the reaction buffer: The pH is too low for efficient amine reaction or too high, leading to rapid hydrolysis.The optimal pH for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[1] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) within this pH range.[6]
Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris or glycine).Exchange the biomolecule into an amine-free buffer (e.g., PBS) using dialysis or desalting columns before starting the conjugation reaction.[5]
Inconsistent results between experiments Degradation of the reagent: Improper storage has led to the degradation of the PFP ester.Store the reagent at -20°C with a desiccant.[5]
Variability in reagent dissolution: Incomplete dissolution of the ester leads to inaccurate concentrations.Ensure the ester is fully dissolved in the organic solvent before adding it to the aqueous reaction mixture. Gentle warming or sonication may aid dissolution in the organic solvent.

Data Summary

Table 1: Solubility of BCN-PEG-PFP Ester Conjugates

CompoundSolventReported Solubility
This compoundDMSO10 mM[4]
endo-BCN-PEG4-PFP esterDMSO250 mg/mL (approx. 411 mM)[7]

Note: The significant difference in solubility between the PEG2 and PEG4 analogs highlights the impact of the PEG linker length on the overall solubility of the conjugate.[8][9][10][11]

Table 2: Comparison of PFP Esters and NHS Esters

FeaturePFP EsterNHS Ester
Stability in Aqueous Solution More stable, less susceptible to hydrolysis.[1][3]Less stable, readily hydrolyzes, especially at higher pH.[1]
Reactivity with Amines High, forms stable amide bonds.[1]High, forms stable amide bonds.
Reaction pH Optimal between 7.2 and 8.5.[1]Optimal between 7 and 9.
Byproduct Interference Pentafluorophenol is a weak nucleophile and generally does not interfere with the reaction.[1]N-hydroxysuccinimide can be nucleophilic and potentially interfere with sensitive reactions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Use the freshly prepared stock solution immediately. Do not store for later use.[5][6]

Protocol 2: General Procedure for Conjugation to an Amine-Containing Biomolecule

Materials:

  • Freshly prepared stock solution of this compound in anhydrous DMSO or DMF.

  • Amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Ensure the biomolecule is in an appropriate amine-free buffer at a suitable concentration.

  • Slowly add the desired molar excess of the this compound stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic co-solvent should ideally be below 10% to avoid denaturation of proteins.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted reagent by dialysis or a desalting column.

Visualizations

experimental_workflow Experimental Workflow for Conjugation prep_ester Prepare fresh stock solution of this compound in anhydrous DMSO or DMF conjugation Add ester stock solution to biomolecule solution and incubate prep_ester->conjugation prep_biomolecule Prepare biomolecule in amine-free buffer (e.g., PBS, pH 7.2-8.0) prep_biomolecule->conjugation quenching Quench reaction with Tris buffer conjugation->quenching purification Purify the conjugate (dialysis or desalting) quenching->purification final_product Characterize and use the final conjugate purification->final_product

Caption: A typical experimental workflow for conjugating this compound.

troubleshooting_workflow Troubleshooting Solubility Issues start Precipitate observed upon adding ester to aqueous buffer? increase_cosolvent Increase final co-solvent concentration (5-10% DMSO/DMF). Add ester stock slowly with mixing. start->increase_cosolvent Yes check_reagent Check for reagent degradation. Was it stored properly? Was the stock solution fresh? start->check_reagent No success Problem Resolved increase_cosolvent->success check_buffer Verify buffer pH (7.2-8.5) and absence of primary amines (e.g., Tris, glycine). check_reagent->check_buffer failure Consult further technical support check_buffer->failure

Caption: A decision tree for troubleshooting solubility issues with this compound.

References

Technical Support Center: Optimizing Molar Ratios for Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on calculating and optimizing the molar ratio for labeling reactions. Find answers to frequently asked questions, troubleshoot common issues, and follow our detailed experimental protocol to achieve optimal labeling efficiency for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Molar Coupling Ratio (MCR) and Degree of Labeling (DOL)?

The Molar Coupling Ratio (MCR) refers to the initial ratio of the moles of the labeling reagent to the moles of the protein in the reaction mixture.[1] In contrast, the Degree of Labeling (DOL) , also known as the Degree of Substitution (DOS), is the average number of label molecules covalently attached to a single protein molecule after the reaction and purification are complete.[2][3] The DOL is the critical parameter to determine experimentally to ensure optimal performance of the labeled protein.

Q2: Why is it crucial to determine the optimal molar ratio for each labeling experiment?

There is no single universal optimal molar ratio.[1] Optimizing the molar ratio is critical for several reasons:

  • Under-labeling results in a low signal-to-noise ratio and potentially weak fluorescence, making detection difficult.[4]

  • Over-labeling can lead to several adverse effects, including:

    • Fluorescence quenching: When fluorescent molecules are too close to each other, their emissions can be absorbed by neighboring dye molecules, reducing the overall signal.[3][4]

    • Loss of biological activity: Excessive labeling can modify critical amino acid residues involved in the protein's function, such as antigen binding in antibodies.[4][5]

    • Decreased solubility and precipitation: Altering the protein's surface properties through extensive labeling can lead to aggregation and precipitation.[4][6]

Therefore, experimental determination of the optimal DOL for each specific protein-label pair is essential for reproducible and reliable results.[3]

Q3: What is a good starting Molar Coupling Ratio (MCR) for labeling antibodies?

For labeling antibodies, a common starting range for the MCR is between 10:1 and 40:1 (moles of label: moles of antibody).[1] However, this is just a starting point, and the optimal ratio will depend on the specific antibody, the label being used, and the desired final DOL.[1] For biotinylation, a starting MCR of 10:1 to 20:1 is often recommended.

Q4: What is the ideal Degree of Labeling (DOL) for an antibody?

For most antibody applications, an ideal DOL typically falls between 2 and 10.[3][7] A DOL in this range generally provides a strong signal without significantly compromising the antibody's function. However, the optimal DOL should be determined empirically for each specific application.[3]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Little to no signal after labeling Low Degree of Labeling (DOL): The labeling reaction was inefficient.- Increase the Molar Coupling Ratio (MCR) in the labeling reaction.[8] - Optimize reaction conditions such as pH (typically 7.0-9.0 for amine-reactive dyes), temperature, and incubation time.[1] - Ensure the protein concentration is adequate (generally >0.5 mg/mL).[9] - Verify that the buffer is free of interfering substances like primary amines (e.g., Tris) or sodium azide (B81097).[1][10]
Fluorescence Quenching: The DOL is too high.- Decrease the MCR in the labeling reaction to reduce the number of attached labels.[4][5] - Perform a titration experiment with varying MCRs to find the optimal DOL that maximizes signal.[1]
Inactive Labeling Reagent: The dye or biotin (B1667282) has degraded.- Use a fresh stock of the labeling reagent. - Store labeling reagents according to the manufacturer's instructions, protected from light and moisture.
Labeled antibody shows reduced or no binding to its antigen Modification of critical residues: The label has attached to amino acids within the antigen-binding site, hindering its function.- Reduce the MCR to decrease the overall labeling density.[5] - Consider using site-specific labeling technologies that target regions away from the antigen-binding site, such as the Fc region of the antibody.[5]
Protein precipitates during or after the labeling reaction Over-labeling: Excessive modification of the protein surface has led to decreased solubility.- Lower the MCR to reduce the DOL.[4][5] - Perform the reaction at a lower protein concentration.[11] - Ensure the concentration of any organic solvent (like DMSO or DMF used to dissolve the label) is kept to a minimum (e.g., below 10%).[11]
Incorrect buffer conditions: The pH of the reaction buffer is close to the isoelectric point of the labeled protein.- Adjust the pH of the buffer. Labeling can alter the protein's isoelectric point.[1]

Experimental Protocol: Determining the Optimal Degree of Labeling (DOL)

This protocol outlines the general steps for performing a labeling reaction and calculating the DOL using UV-Vis spectrophotometry.

I. Materials and Reagents
  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Labeling reagent (e.g., NHS-ester fluorescent dye or biotin)

  • Anhydrous DMSO or DMF to dissolve the labeling reagent

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

II. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) calc_mcr 3. Calculate Volume of Label for desired Molar Coupling Ratio (MCR) prep_protein->calc_mcr prep_label 2. Prepare Labeling Reagent Stock (e.g., 10 mM in DMSO) prep_label->calc_mcr mix 4. Add Label to Protein Incubate (e.g., 1-2 hours at RT, protected from light) calc_mcr->mix purify 5. Purify Conjugate (Remove excess free label via gel filtration or dialysis) mix->purify measure_abs 6. Measure Absorbance (at 280 nm and label's λmax) purify->measure_abs calc_dol 7. Calculate Degree of Labeling (DOL) measure_abs->calc_dol

Caption: Workflow for determining the Degree of Labeling (DOL).

III. Detailed Method
  • Protein Preparation:

    • Ensure your protein is in a suitable buffer, such as PBS, at a pH between 7.0 and 8.0. Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[1][10]

    • The recommended protein concentration is typically between 1-10 mg/mL.[12][13] Determine the precise protein concentration using a reliable method, such as measuring absorbance at 280 nm or a colorimetric assay like BCA.[14][15]

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the amine-reactive labeling reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[16]

  • Labeling Reaction:

    • To determine the optimal labeling, it is recommended to set up several small-scale reactions with varying MCRs (e.g., 5:1, 10:1, 20:1, 40:1).[1]

    • Calculate the volume of the labeling reagent stock solution to add to your protein solution to achieve the desired MCR.

    • Add the calculated volume of the label to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification:

    • After incubation, it is crucial to remove all non-conjugated (free) label from the protein-label conjugate.[3][4] This is commonly achieved by gel filtration (e.g., using a Sephadex G-25 column) or extensive dialysis against a suitable buffer.[3][4]

  • Spectrophotometric Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at two wavelengths:

      • 280 nm (A280): This is the absorbance maximum for most proteins.

      • λmax of the label (A_max): This is the absorbance maximum of the specific fluorescent dye or biotin label you are using. This value is provided by the manufacturer.[4][17]

    • If the absorbance reading is too high (e.g., > 2.0), dilute the sample with buffer, record the dilution factor, and re-measure.[3][4]

IV. Calculation of the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law. You will need the following values:

Parameter Description
A280 Absorbance of the conjugate at 280 nm.
A_max Absorbance of the conjugate at the label's λmax.
ε_prot Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.[3]
ε_label Molar extinction coefficient of the label at its λmax (in M⁻¹cm⁻¹). This is provided by the manufacturer.
CF Correction Factor (A280 of the free label / A_max of the free label). This accounts for the label's absorbance at 280 nm.[3][18]
Dilution Factor The factor by which the sample was diluted for measurement.

Step 1: Calculate the molar concentration of the label. Concentration of Label (M) = (A_max * Dilution Factor) / ε_label

Step 2: Calculate the molar concentration of the protein. Concentration of Protein (M) = ([A280 - (A_max * CF)] * Dilution Factor) / ε_prot[18]

Step 3: Calculate the Degree of Labeling (DOL). DOL = Concentration of Label / Concentration of Protein[2]

Quantitative Data Summary

The following table provides key parameters for commonly used fluorescent dyes. These values are essential for accurate DOL calculations.

Fluorescent Dye λmax (nm) **Molar Extinction Coefficient (ε_label) (M⁻¹cm⁻¹) **Correction Factor (CF)
Fluorescein (FITC) 49470,0000.30
Rhodamine (TRITC) 55095,0000.20
Alexa Fluor™ 488 49573,0000.11
Alexa Fluor™ 555 555155,0000.08
Alexa Fluor™ 647 650270,0000.03
Cy®3 550150,0000.08
Cy®5 649250,0000.04

Note: These are approximate values. Always refer to the manufacturer's data sheet for the specific lot of your labeling reagent for the most accurate information.

Logical Relationship Diagram

logical_relationship start Start: Need to Label Protein define_params Define Experimental Parameters (Protein, Label, Buffer) start->define_params mcr_titration Perform MCR Titration (e.g., 5:1, 10:1, 20:1, 40:1) define_params->mcr_titration purify Purify Conjugates mcr_titration->purify measure_dol Measure & Calculate DOL for each MCR purify->measure_dol functional_assay Perform Functional Assay (e.g., ELISA, Flow Cytometry) measure_dol->functional_assay analyze Analyze Signal vs. Function functional_assay->analyze optimal_dol Determine Optimal DOL analyze->optimal_dol troubleshoot Troubleshoot (e.g., Low Signal, Precipitation) analyze->troubleshoot Sub-optimal Results end End: Optimized Protocol optimal_dol->end troubleshoot->define_params Re-optimize

Caption: Logical workflow for optimizing the molar ratio in labeling reactions.

References

Validation & Comparative

A Comparative Analysis of Endo-BCN and Exo-BCN Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the selection of appropriate chemical tools is paramount. Within the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as powerful reagents for strain-promoted azide-alkyne cycloaddition (SPAAC). BCN exists as two diastereomers, endo-BCN and exo-BCN, and the choice between them can influence reaction efficiency and experimental outcomes. This guide provides a comprehensive, data-driven comparison of endo-BCN and exo-BCN to facilitate an informed selection process.

BCN linkers are valued for their favorable balance of reactivity and stability, coupled with lower lipophilicity compared to other cyclooctynes like DBCO.[1][2] The synthesis of BCN typically yields a mixture of the two diastereomers, with an approximate 5:3 ratio of the exo to the endo isomer.[3] While both isomers are active in SPAAC reactions, they exhibit subtle but important differences in their performance.

Data Presentation

The following tables summarize the key quantitative data comparing the performance of endo-BCN and exo-BCN linkers.

Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Azide (B81097) ReactantBCN IsomerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemNotes
Benzyl Azideendo-BCN0.29[3]CD₃CN/D₂O (1:2)[3]endo isomer shows slightly faster kinetics.
Benzyl Azideexo-BCN0.19[3]CD₃CN/D₂O (1:2)[3]
Aryl Azidesendo-BCNData not available-BCN, in general, reacts faster with aromatic azides than DBCO.[1]
Aryl Azidesexo-BCNData not available-
Sterically Hindered Azidesendo-BCNData not available-BCN is generally less sensitive to steric hindrance on the azide compared to more sterically demanding cyclooctynes like ADIBO.
Sterically Hindered Azidesexo-BCNData not available-
Table 2: Comparative Stability of BCN Linkers
ConditionBCN IsomerStability AssessmentNotes
Glutathione (GSH)General BCNHalf-life of ~6 hours.[4]BCN is significantly more stable than DBCO in the presence of GSH.[4] Data does not differentiate between endo and exo isomers.
Tris(2-carboxyethyl)phosphine (TCEP)General BCNShows instability.[4]A more appropriate reducing agent, such as DTT, may be preferable when working with BCN linkers.[4] Data does not differentiate between endo and exo isomers.
Aqueous Buffers (e.g., PBS pH 7.2)General BCNShows some instability over 24 hours in a protein environment.[4]The specific stability may be influenced by the local environment. Data does not differentiate between endo and exo isomers.
Acidic ConditionsGeneral BCNProne to degradation.[5]The alkyne functionality can be sensitive to acidic conditions used in applications like oligonucleotide synthesis.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of BCN linkers. Below are protocols for a general SPAAC reaction and for monitoring the reaction kinetics.

General Protocol for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol outlines a general procedure for the conjugation of an azide-containing molecule to a molecule functionalized with a BCN linker.

Materials:

  • BCN-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO (if needed for dissolving reactants)

Procedure:

  • Reactant Preparation:

    • Dissolve the BCN-functionalized and azide-functionalized molecules in the reaction buffer to the desired concentrations.

    • If solubility is an issue, prepare concentrated stock solutions in anhydrous DMSO. The final concentration of DMSO in the reaction mixture should be minimized (ideally <5%) to avoid negative impacts on biological samples.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solutions of the BCN- and azide-containing molecules. A slight molar excess (1.5-2 fold) of one reactant can be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentrations and reactivity of the substrates.

    • The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugations).

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol for Monitoring SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This protocol allows for the determination of the second-order rate constant of a SPAAC reaction.

Materials:

  • BCN-functionalized molecule (endo or exo)

  • Azide-functionalized molecule

  • Deuterated solvent (e.g., CD₃CN, DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the BCN linker, the azide, and the internal standard at known concentrations in the deuterated solvent.

  • Reaction Initiation and Monitoring:

    • In an NMR tube, combine known volumes of the BCN and azide stock solutions. It is often beneficial to use one reactant in excess to simplify the kinetic analysis to a pseudo-first-order model.

    • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

    • Continue to acquire spectra at regular time intervals to monitor the disappearance of reactant peaks and the appearance of product peaks.

  • Data Analysis:

    • Integrate a characteristic peak for one of the reactants and one for the product at each time point, relative to the internal standard.

    • Calculate the concentration of the reactant and product at each time point.

    • Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear, with the slope equal to the rate constant k₂.

Note on Isomer Separation: The synthesis of BCN typically results in a diastereomeric mixture. The endo and exo isomers can be separated by column chromatography on silica (B1680970) gel, typically using a non-polar mobile phase such as a mixture of hexanes and ethyl acetate.[6]

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships relevant to the use of endo- and exo-BCN linkers.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification p1 Azide-functionalized Molecule r1 Mix Reactants in Buffer p1->r1 p2 BCN-functionalized Molecule p2->r1 r2 Incubate (RT or 37°C) r1->r2 a1 Monitor Reaction (LC-MS, SDS-PAGE) r2->a1 a2 Purify Conjugate (SEC, HPLC) a1->a2

Caption: Experimental workflow for a typical bioconjugation using a BCN linker.

logical_workflow start Project Goal Definition q1 Is rapid reaction kinetics the primary concern? start->q1 endo Select endo-BCN (Slightly higher reactivity) q1->endo Yes exo Consider exo-BCN (More abundant in synthesis) q1->exo No q2 Are there concerns about stability with thiols (e.g., GSH)? endo->q2 exo->q2 stability_consideration Use BCN (general) (More stable than DBCO). Consider reaction time. q2->stability_consideration q3 Is the azide partner aliphatic or aromatic? stability_consideration->q3 aromatic BCN is generally efficient with aromatic azides. q3->aromatic Aromatic aliphatic Both isomers are effective. q3->aliphatic Aliphatic end Proceed with Experiment aromatic->end aliphatic->end

Caption: Logical workflow for selecting the appropriate BCN isomer.

Conclusion

The choice between endo-BCN and exo-BCN linkers for strain-promoted azide-alkyne cycloaddition is nuanced. For applications where maximizing reaction speed is critical, the slightly more reactive endo-BCN may be the preferred choice.[3] However, given that the standard synthesis of BCN yields a higher proportion of exo-BCN , this isomer may be more readily available and cost-effective for large-scale applications where the modest difference in reactivity is not a limiting factor.[3]

Both isomers benefit from the general advantages of BCN, including its lower lipophilicity and improved stability in the presence of thiols compared to other cyclooctynes like DBCO.[1][4] Researchers should also consider the potential instability of BCN linkers under acidic conditions and in the presence of certain reducing agents like TCEP.[4][5] Ultimately, the optimal choice will depend on the specific requirements of the experiment, including the nature of the azide, the desired reaction time, and the chemical environment of the conjugation.

References

Validating endo-BCN-PEG2-PFP Ester Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise and efficient conjugation of molecules is paramount. The heterobifunctional linker, endo-BCN-PEG2-PFP ester, offers a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for validating the conjugation of this linker, complete with experimental protocols and illustrative data.

The this compound is a state-of-the-art linker composed of three key components: an endo-bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a two-unit polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility, and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines.[1] The PFP ester is notably more stable in aqueous solutions compared to commonly used N-hydroxysuccinimide (NHS) esters, allowing for longer reaction times and potentially higher yields.[1][2]

Mass Spectrometry: The Gold Standard for Conjugation Validation

Mass spectrometry (MS) stands out as the most powerful technique for characterizing bioconjugates due to its ability to provide precise mass measurements of large molecules. This allows for the direct confirmation of conjugation and the determination of the number of linkers attached to a protein, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs.[1] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC) for sample separation (LC-MS).

Illustrative Mass Spectrometry Data

Here, we present hypothetical data for the conjugation of this compound to a monoclonal antibody (mAb), such as Trastuzumab (approximate mass of 148,000 Da). The mass of the endo-BCN-PEG2- moiety after reaction is approximately 335.4 Da (C18H25NO4).

SpeciesTheoretical Mass (Da)Observed Mass (Da)Interpretation
Unconjugated mAb148,000148,002Unmodified antibody
mAb + 1 Linker148,335.4148,337Antibody with one linker attached
mAb + 2 Linkers148,670.8148,673Antibody with two linkers attached
mAb + 3 Linkers149,006.2149,008Antibody with three linkers attached
mAb + 4 Linkers149,341.6149,344Antibody with four linkers attached

Note: Observed masses are hypothetical and may vary based on instrument calibration and resolution. The slight difference between theoretical and observed mass is expected.

From this data, the average number of linkers per antibody can be calculated, providing a quantitative measure of conjugation efficiency.

Comparison of Validation Techniques

While mass spectrometry provides the most detailed information, other techniques can also be used to validate conjugation, each with its own advantages and limitations.

TechniquePrincipleInformation ProvidedThroughputCostKey AdvantagesKey Limitations
Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of conjugate, number of attached linkers (DAR), identification of conjugation sites (with peptide mapping).Low to MediumHighHigh specificity and detailed structural information.Requires specialized equipment and expertise.
SDS-PAGE Separates proteins based on molecular weight.Shift in molecular weight upon conjugation.HighLowSimple, widely available, and good for a quick qualitative assessment.Low resolution, not quantitative, difficult to resolve species with small mass differences.
UV-Vis Spectroscopy Measures the absorbance of light by the sample.Can be used to estimate the degree of conjugation if the linker or attached molecule has a unique absorbance profile.HighLowRapid and inexpensive.Indirect measurement, can be inaccurate if there is spectral overlap or if extinction coefficients are not precisely known.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity.Can resolve species with different numbers of attached linkers, as the linker often increases hydrophobicity.MediumMediumGood for determining the distribution of different conjugate species.Does not provide direct mass confirmation.
Size-Exclusion Chromatography (SEC) Separates molecules based on size.Can detect aggregation or fragmentation of the antibody post-conjugation.MediumMediumUseful for assessing the overall quality and stability of the conjugate.Does not resolve species with different numbers of linkers unless there is a significant size change.

Experimental Protocols

Conjugation of this compound to an Antibody

This protocol describes the general procedure for labeling a monoclonal antibody on its lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns for buffer exchange

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Linker Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The exact ratio should be optimized for the specific antibody and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker and byproducts by buffer exchange into a suitable storage buffer using a desalting column.

  • Characterization: Analyze the purified conjugate using mass spectrometry and other desired techniques.

Validation by LC-MS

This protocol outlines a general method for analyzing the intact antibody conjugate.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

LC Method:

  • Column: A reversed-phase column suitable for large proteins (e.g., C4).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 60-80°C.

MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Range: 1000-4000 m/z.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact antibody and its conjugated forms.

Visualizing the Workflow and Chemistry

To further clarify the processes, the following diagrams illustrate the chemical reaction and the analytical workflow.

G Chemical Reaction of PFP Ester with Lysine cluster_reactants Reactants cluster_product Product Antibody Antibody with Lysine (-NH2) Conjugate Conjugated Antibody (Stable Amide Bond) Antibody->Conjugate + Linker Linker This compound Byproduct Pentafluorophenol Linker->Byproduct Reacts with Lysine

Caption: Amine-reactive PFP ester chemistry.

G Mass Spectrometry Validation Workflow A Conjugated Antibody Sample B LC Separation (e.g., Reversed-Phase) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (e.g., TOF) C->D E Data Acquisition (m/z spectrum) D->E F Deconvolution E->F G Mass Determination & DAR Calculation F->G

Caption: LC-MS workflow for conjugate analysis.

References

A Head-to-Head Comparison: endo-BCN-PEG2-PFP Ester and its Alternatives for Biomolecule Modification

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the choice of linker can profoundly impact the efficacy and reproducibility of creating precisely modified biomolecules for research, diagnostics, and therapeutic applications. This guide provides a comprehensive comparison of endo-BCN-PEG2-PFP ester, a popular heterobifunctional linker, with its key alternatives. We will delve into the performance characteristics, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

The Anatomy of a Modern Linker: this compound

The this compound is a sophisticated chemical tool designed for two-step sequential or one-pot bioconjugation reactions.[1] Its structure is a testament to modular design, comprising three key functional units:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for a cytotoxic copper catalyst.[1][2][3][4] The 'endo' configuration influences its reactivity and stability profile.[1]

  • PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group. The five electron-withdrawing fluorine atoms render the carbonyl carbon exceptionally electrophilic, facilitating a rapid and efficient reaction with primary and secondary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[1]

  • PEG2 (a discrete two-unit Polyethylene Glycol spacer): This short, hydrophilic spacer connects the BCN and PFP ester moieties.[1] The PEG linker enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[5][6][7][8]

This heterobifunctional nature allows for the precise coupling of two different molecules, for instance, attaching a small molecule drug to an antibody.

Performance Comparison: PFP Ester vs. NHS Ester for Amine Modification

A critical feature of this compound is its PFP ester for amine coupling. The most common alternative is the N-hydroxysuccinimide (NHS) ester. The key differentiator between these two active esters is their stability in aqueous solutions, which is a crucial factor in bioconjugation reactions typically performed in buffers.

PFP esters are demonstrably more stable and less susceptible to hydrolysis in aqueous solutions compared to NHS esters.[9][10][11][12][13] This enhanced stability allows for longer reaction times and potentially higher conjugation yields, as less of the reagent is lost to hydrolysis.[1] While NHS esters have a half-life measured in hours at or below pH 7, this drops to minutes at pH 8.[10] The optimal pH for NHS ester reactions is typically between 8.3-8.5, a range where their hydrolysis is also accelerated.[14] PFP esters, while also reactive at this pH range, exhibit a lower rate of hydrolysis under alkaline conditions.[1]

FeaturePFP EsterNHS EsterReferences
Aqueous Stability More stable, less prone to hydrolysisLess stable, susceptible to rapid hydrolysis, especially at higher pH[1][9][10][11][12]
Reaction pH Optimal around pH 7.2-8.5Optimal around pH 8.3-8.5[12][14]
Hydrolysis Half-life Longer half-life in aqueous buffersShorter half-life, minutes at pH 8[1][10]
Conjugation Efficiency Potentially higher yields due to reduced reagent loss from hydrolysisRapid hydrolysis can compete with the amine reaction, potentially lowering yields[1]
Hydrophobicity Somewhat more hydrophobicLess hydrophobic[10]

Performance Comparison: BCN vs. Other Cyclooctynes for SPAAC

The BCN group is central to the bioorthogonal reaction of this linker. While highly effective, it is important to consider other cyclooctynes, such as dibenzocyclooctyne (DBCO), for SPAAC reactions. The choice between these strained alkynes often depends on the specific azide (B81097) being used and the desired reaction kinetics.

Endo-BCN is recognized for its high reactivity and hydrophilicity, making it well-suited for reactions in biological media.[1][3] Some studies have shown that the reaction of BCN with certain aromatic azides can be significantly faster than with DBCO.[4] For instance, the introduction of electron-withdrawing substituents on an aryl azide can further accelerate its reaction with BCN.[4]

Featureendo-BCNDBCO (ADIBO)References
Reactivity Highly reactive, comparable to other cyclooctynes. Reactivity can be influenced by the azide structure.Generally high reactivity in SPAAC reactions.[2][4]
Hydrophilicity High hydrophilicity, well-suited for aqueous environments.Generally more hydrophobic than BCN.[1]
Size Smaller than DBCO.Larger and more sterically hindering.
Reaction Kinetics Can exhibit faster kinetics with certain azides compared to DBCO.Reaction rates are azide-dependent.[4]

The Role of the PEG Spacer

The PEG2 spacer in this compound plays a crucial role in the overall performance of the linker. Polyethylene glycol spacers are widely used in bioconjugation to enhance the solubility and stability of the resulting conjugates, as well as to reduce steric hindrance.[5][6][7][8] The length of the PEG chain is a critical parameter that can be optimized for specific applications.[8] Shorter PEG chains, like the PEG2 in the title compound, are suitable for creating more compact conjugates, while longer PEG chains (e.g., PEG4, PEG8) can provide greater solubility and a longer circulation half-life in vivo.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol outlines the steps for conjugating this compound to a protein via its primary amines.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5-8.0)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.

  • Quenching: (Optional) Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using an appropriate buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the biological activity of the protein is retained.

Protocol 2: SPAAC Reaction with an Azide-Modified Biomolecule

This protocol describes the "click" reaction between the BCN-modified protein (from Protocol 1) and an azide-containing molecule.

Materials:

  • BCN-modified protein

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the BCN-modified protein and the azide-containing molecule in the reaction buffer.

  • SPAAC Reaction: Mix the BCN-modified protein and the azide-containing molecule in a 1:1 to 1:5 molar ratio (BCN:azide).

  • Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. The reaction can also be performed at 4°C for longer incubation times.

  • Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as SEC or dialysis.

  • Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Visualizing the Workflow and Mechanisms

experimental_workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with primary amines) Modified_Protein BCN-Modified Protein Protein->Modified_Protein PFP ester reaction (pH 7.5-8.0) Linker This compound Linker->Modified_Protein Modified_Protein_ref BCN-Modified Protein Azide_Molecule Azide-Modified Molecule Final_Conjugate Final Biomolecule Conjugate Azide_Molecule->Final_Conjugate Modified_Protein_ref->Final_Conjugate SPAAC Reaction (Click Chemistry)

Caption: A typical two-step bioconjugation workflow using this compound.

reaction_mechanisms cluster_amine_reaction Amine-PFP Ester Reaction cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) PFP_ester PFP Ester Amide_bond Stable Amide Bond PFP_ester->Amide_bond Amine Primary Amine (e.g., Lysine) Amine->Amide_bond BCN endo-BCN (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole Azide Azide Azide->Triazole

Caption: The orthogonal reaction mechanisms of this compound.

References

A Comparative Guide to Bioorthogonal Handles: The Role of endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of bioconjugation, the choice of a chemical linker is critical to the success of applications ranging from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs) and PROTACs. The endo-BCN-PEG2-PFP ester is a heterobifunctional linker that combines two key functionalities: an amine-reactive pentafluorophenyl (PFP) ester for attachment to biomolecules and a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry.[1][2]

This guide provides an objective comparison of the performance of the constituent parts of this compound against other common bioorthogonal handles and conjugation technologies, supported by experimental data.

Part 1: The Amine-Reactive Handle: PFP Ester vs. NHS Ester

The PFP ester is a highly reactive electrophilic group designed for efficient conjugation to primary and secondary amines, such as those on the lysine (B10760008) residues of proteins.[1] Its primary alternative is the N-hydroxysuccinimide (NHS) ester. While both form stable amide bonds, their performance differs significantly, particularly in aqueous environments.

PFP esters are notably less susceptible to spontaneous hydrolysis than NHS esters, especially as the pH increases.[3][4] This enhanced stability allows for longer reaction times and potentially higher conjugation yields, as less of the active ester is lost to reaction with water.[1] At a pH of 8, an NHS ester's half-life can be measured in minutes, whereas a PFP ester remains more stable.[3] This makes PFP esters a superior choice for reactions requiring slightly basic conditions to ensure the deprotonation of amine groups for efficient reactivity.

dot

LinkerChoice Start What is your primary goal? Q_Target Are you conjugating to a protein amine? Start->Q_Target Q_Speed Is maximum reaction speed critical (e.g., in vivo)? Q_Stability Is stability in reducing environments a priority? Q_Speed->Q_Stability No Use_TCO_Tz Use Tetrazine-TCO System Q_Speed->Use_TCO_Tz Yes Use_BCN Use BCN-based linker (e.g., endo-BCN-PEG2-PFP) Q_Stability->Use_BCN Yes Use_DBCO Consider DBCO-based linker Q_Stability->Use_DBCO No Q_Target->Q_Speed Yes Use_PFP Use PFP/NHS Ester Q_Target->Use_PFP No Click Rxn Needed

References

Assessing the stability of the amide bond formed by PFP ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Bioconjugation

For scientists working at the frontier of drug development, peptide synthesis, and bioconjugation, the formation of a stable amide bond is a critical step that underpins the efficacy and reliability of their work. The choice of coupling chemistry directly impacts reaction efficiency, yield, and the ultimate stability of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in both reactivity and stability.

This guide provides an objective comparison of amide bond formation using PFP esters against other common methods, supported by experimental data and detailed protocols to inform your selection of the most robust and efficient reagents for your research needs.

The PFP Ester Advantage: Enhanced Stability and Reactivity

Pentafluorophenyl (PFP) esters are highly reactive "active esters" used to couple carboxylic acids with primary and secondary amines, forming stable amide bonds.[1][2] Their superior performance is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the carbonyl carbon more electrophilic and the pentafluorophenolate a significantly better leaving group, accelerating the desired reaction with amines (aminolysis).[1]

The key advantages of PFP esters, particularly over the widely used NHS esters, are their increased stability towards premature hydrolysis and their higher reactivity towards amines.[1][3][4] This combination is especially crucial in the aqueous environments typically used for modifying sensitive biomolecules, leading to more efficient and reproducible conjugations.[1]

Quantitative Comparison of Active Ester Stability

The primary challenge in aqueous conjugation chemistry is the competition between the desired aminolysis and the undesired hydrolysis of the active ester. Premature hydrolysis not only consumes the reagent but also complicates purification. PFP esters exhibit a markedly lower rate of spontaneous hydrolysis compared to NHS esters.[1]

A comparative study highlighted the superior stability of PFP esters in an aqueous environment. When analyzing the stability of various active esters derived from cyclohexane (B81311) carboxylic acid in a solution of aqueous acetonitrile, the PFP ester proved to be approximately six times more stable than the corresponding NHS ester.[5]

Active Ester PrecursorSolvent SystemRelative Stability / Half-life (t½)Reference
PFP Ester 4:1 CD₃CN / D₂O~6-fold more stable than NHS ester [5]
NHS Ester 4:1 CD₃CN / D₂ODecomposed more rapidly than PFP ester[5]
Anhydride 4:1 CD₃CN / D₂Ot½ ≈ 140 hours[5]
Acyl Chloride 4:1 CD₃CN / D₂OFully decomposed within 15 minutes[5]
NHS Ester (Porphyrin) pH 8.0 Aqueous Buffert½ ≈ 190 - 210 minutes[6][7]
NHS Ester (Porphyrin) pH 8.5 Aqueous Buffert½ ≈ 130 - 180 minutes[6][7]
NHS Ester (Porphyrin) pH 9.0 Aqueous Buffert½ ≈ 110 - 125 minutes[6][7]

Table 1: Comparative stability of PFP ester and other active esters in aqueous solutions. The data underscores the enhanced resistance of PFP esters to hydrolysis, a critical factor for efficient bioconjugation.

The pH of the reaction medium significantly influences the rate of hydrolysis for all active esters. While PFP esters are more stable overall, their rate of hydrolysis also increases with higher pH.[8] For NHS esters, the half-life in an aqueous solution at pH 8.0 can be measured in minutes, necessitating a larger excess of the reagent to achieve efficient conjugation.[3] The optimal pH for PFP ester reactions with primary amines is generally between 7.2 and 8.5.[2]

PFP_Advantage cluster_PFP PFP Ester Reaction cluster_Hydrolysis Competing Reaction PFP PFP Active Ester Amide_PFP Stable Amide Bond PFP->Amide_PFP Aminolysis (Desired Reaction) Hydrolyzed Hydrolyzed Acid (Inactive) PFP->Hydrolyzed Hydrolysis (Side Reaction) Advantage PFP Advantage: - Higher resistance to hydrolysis - Faster aminolysis kinetics - Higher reaction efficiency PFP->Advantage Amine Primary/Secondary Amine (R-NH2) Amine->Amide_PFP Water Water (H2O) Water->Hydrolyzed

PFP Ester Reaction Advantages

Comparison with Other Amide Bond Formation Methods

N-Hydroxysuccinimide (NHS) Esters

As discussed, NHS esters are a common but less stable alternative to PFP esters. Their high susceptibility to hydrolysis in aqueous solutions is a significant drawback, often leading to lower yields and the need for a greater excess of the reagent.[1]

Carbodiimides (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that facilitate amide bond formation by activating carboxylic acids. This activation forms a highly reactive O-acylisourea intermediate.[9]

However, this intermediate is unstable in water and can undergo intramolecular rearrangement to form an unreactive N-acylurea, which can complicate purification.[9] To improve stability and efficiency, carbodiimide (B86325) reactions are often performed with additives like NHS to convert the O-acylisourea into a more stable, amine-reactive NHS ester intermediate.[9] This two-step, one-pot process adds complexity compared to the direct use of a pre-activated, stable PFP ester.

FeaturePFP EsterNHS EsterCarbodiimide (e.g., EDC)
Reaction Principle Direct reaction of a stable, pre-activated ester with an amine.Direct reaction of a pre-activated ester with an amine.In-situ activation of a carboxylic acid to a reactive O-acylisourea intermediate.
Reagent Stability High resistance to hydrolysis.[1][5]Moderate to low resistance to hydrolysis, especially at pH > 7.[3][6]O-acylisourea intermediate is highly unstable in water.[9]
Reaction Efficiency High, due to greater stability and reactivity.Moderate, often requires excess reagent to compensate for hydrolysis.Can be high, but often requires additives (e.g., NHS) to prevent side reactions.
Byproducts Pentafluorophenol (hydrophobic, easily removed).N-hydroxysuccinimide (water-soluble).Urea derivative (solubility varies, can be difficult to remove).
Optimal pH 7.2 - 8.5[2]7.0 - 8.54.5 - 6.0 for activation; amine reaction pH varies.

Table 2: A head-to-head comparison of PFP esters with NHS esters and carbodiimides for amide bond formation.

Experimental Protocols for Stability Assessment

While the final amide bond is exceptionally stable regardless of its formation method, assessing the stability of the resulting conjugate is crucial, especially for therapeutic applications. Stability is typically evaluated by subjecting the conjugate to chemical or enzymatic challenges and monitoring its integrity over time.

Stability_Workflow cluster_prep Sample Preparation cluster_challenge Challenge Conditions cluster_analysis Analysis start Amide-Linked Conjugate incubate Incubate under Challenge Conditions start->incubate plasma Plasma (Human, Mouse, etc.) incubate->plasma enzyme Proteolytic Enzyme (e.g., Cathepsin B, Papain) incubate->enzyme buffer pH / Temperature Stress Buffers incubate->buffer quench Quench Reaction & Collect Time Points plasma->quench enzyme->quench buffer->quench lcms LC-MS / HPLC Analysis quench->lcms sds SDS-PAGE / Western Blot quench->sds data Determine Half-Life (t½) & Degradation Products lcms->data sds->data

Workflow for Amide Conjugate Stability Assay
Protocol 1: Enzymatic Stability Assay using LC-MS

This protocol assesses the susceptibility of an amide linker in a bioconjugate to cleavage by a specific protease.

Materials:

  • Amide-linked bioconjugate (e.g., Antibody-Drug Conjugate).

  • Proteolytic enzyme (e.g., Cathepsin B, Papain).[10][11][12]

  • Assay Buffer (enzyme-specific, e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT for Cathepsin B).[10]

  • Quenching Solution (e.g., Acetonitrile or 1% Trifluoroacetic Acid with an internal standard).[10]

  • Incubator set to 37°C.

  • LC-MS system for analysis.[13]

Procedure:

  • Reaction Setup:

    • Prepare a solution of the bioconjugate in the assay buffer at a known concentration (e.g., 50-100 µg/mL).

    • Activate the enzyme according to the manufacturer's protocol.

    • Initiate the degradation reaction by adding the activated enzyme to the bioconjugate solution (a typical enzyme:substrate ratio is 1:100 w/w).[10]

  • Time Course Analysis:

    • Incubate the reaction mixture at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a tube containing the cold quenching solution.

  • LC-MS Analysis:

    • Analyze the samples using a suitable reverse-phase LC-MS method.

    • Monitor the disappearance of the parent conjugate and the appearance of cleavage products (e.g., the free payload or a fragment).

    • Quantify the peak areas for the parent conjugate at each time point.

  • Data Interpretation:

    • Plot the percentage of intact conjugate remaining versus time.

    • Calculate the degradation half-life (t½) of the amide linkage under the tested conditions.

Protocol 2: Plasma Stability Assay

This protocol evaluates the stability of the conjugate in a more physiologically relevant matrix, accounting for a broader range of enzymes.

Materials:

  • Amide-linked bioconjugate.

  • Frozen plasma from relevant species (e.g., human, mouse, rat).

  • Anticoagulant (if starting with whole blood).

  • Incubator with gentle rotation at 37°C.

  • Sample preparation reagents (e.g., for protein precipitation).

  • LC-MS or other appropriate analytical system (e.g., ELISA, SDS-PAGE).

Procedure:

  • Incubation:

    • Thaw the plasma at 37°C.

    • Spike the bioconjugate into the plasma to a final, known concentration (e.g., 100 µg/mL) and mix gently.[10]

    • Incubate the samples at 37°C with gentle rotation.[10]

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.

    • Immediately stop the reaction by adding the aliquot to a tube with quenching/precipitation solution (e.g., cold acetonitrile) and/or store at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Process the samples to remove plasma proteins (e.g., protein precipitation or solid-phase extraction).

    • Analyze the supernatant or processed sample using a validated analytical method (e.g., LC-MS) to quantify the amount of intact conjugate remaining.

  • Data Interpretation:

    • Calculate the percentage of intact conjugate remaining at each time point and determine the stability profile and half-life in plasma.

Conclusion

The evidence strongly supports the superiority of pentafluorophenyl esters over other active esters, particularly NHS esters, for amine-reactive conjugation reactions. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility. While the resulting amide bond is inherently stable, the path to its formation is fraught with competing side reactions. By resisting premature degradation, PFP esters provide a more reliable and efficient route to creating stable, well-defined bioconjugates. For researchers seeking to optimize their bioconjugation and peptide synthesis protocols, PFP esters represent a robust and high-performing choice, offering significant benefits that can accelerate discovery and development.

References

A Head-to-Head Comparison: Endo-BCN-PEG2-PFP Ester for High-Efficiency Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and efficient methods for biomolecule labeling, the choice of crosslinker is paramount. This guide provides a quantitative analysis of endo-BCN-PEG2-PFP ester, comparing its performance against common alternatives in the field of bioconjugation. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection process for your specific research needs.

The this compound is a heterobifunctional linker designed for two-step sequential bioconjugation. It incorporates a pentafluorophenyl (PFP) ester for amine-reactive labeling and a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This combination offers distinct advantages in terms of stability and efficiency.

Quantitative Performance Analysis

To objectively assess the labeling efficiency of this compound, we compare its key reactive components—the PFP ester and the endo-BCN group—against their commonly used counterparts, the N-hydroxysuccinimide (NHS) ester and the dibenzocyclooctyne (DBCO) group, respectively.

Amine-Reactive Labeling: PFP Ester vs. NHS Ester

The efficiency of the initial labeling step onto primary amines (e.g., lysine (B10760008) residues on proteins) is critically dependent on the stability of the active ester in aqueous buffers. PFP esters exhibit greater hydrolytic stability compared to the more conventional NHS esters, leading to higher labeling yields.[1][2] This increased stability allows for longer reaction times with less loss of the reagent to hydrolysis, a significant advantage in complex biological mixtures.[1]

ParameterPFP EsterNHS EsterRationale
Hydrolytic Stability HigherLowerThe electron-withdrawing fluorine atoms on the phenyl ring of the PFP ester make it less susceptible to hydrolysis in aqueous solutions compared to the NHS ester.[1]
Optimal pH for Conjugation 7.0 - 9.07.0 - 9.0While both react in a similar pH range, the higher stability of PFP esters provides a wider practical window for efficient conjugation.
Half-life in Aqueous Buffer (pH 8) HoursMinutesThe significantly longer half-life of PFP esters at physiological pH reduces the competing hydrolysis reaction, allowing for more efficient conjugation to the target amine.[1]
Copper-Free Click Chemistry: endo-BCN vs. DBCO

The second step in the bioconjugation process involves the bioorthogonal SPAAC reaction between the strained alkyne (endo-BCN) and an azide-functionalized molecule. The reaction kinetics of this step are crucial for achieving high yields, especially at low biomolecule concentrations. While DBCO is widely recognized for its rapid reaction rates, endo-BCN offers a favorable kinetic profile and other beneficial properties.[3]

Parameterendo-BCNDBCORationale
Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) *~0.06 - 0.1~0.6 - 1.0DBCO exhibits faster reaction kinetics due to greater ring strain.[3]
Lipophilicity LowerHigherThe smaller, less aromatic structure of BCN results in lower lipophilicity, which can be advantageous in maintaining the solubility of the final bioconjugate.
Size SmallerLargerThe more compact structure of BCN can be beneficial in applications where steric hindrance is a concern.

*Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.[3]

Experimental Protocols

Detailed methodologies are provided below for a two-step labeling procedure using this compound and a comparative one-step procedure with a DBCO-PEG-NHS ester.

Two-Step Protein Labeling with this compound

Step 1: Amine Labeling with this compound

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[2]

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against the appropriate buffer. The resulting BCN-functionalized protein is now ready for the click reaction.[4]

Step 2: SPAAC Reaction with an Azide-Modified Molecule

  • Reaction Setup: Combine the purified BCN-functionalized protein with a 1.5- to 3-fold molar excess of the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5] Longer incubation times can improve efficiency.

  • Analysis and Purification: The progress of the conjugation can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein. The final conjugate can be purified by size-exclusion chromatography to remove any remaining unreacted azide molecule.

Comparative One-Step Protein Labeling with DBCO-PEG-NHS Ester
  • Protein Preparation: Prepare the protein solution as described for the this compound protocol.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved DBCO-PEG-NHS ester to the protein solution.

  • Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the DBCO-labeled protein using a desalting column or dialysis.

Quantification of Labeling Efficiency: Degree of Labeling (DOL)

The degree of labeling, or the average number of linker molecules per protein, can be determined using UV-Vis spectrophotometry.[6][7][8][9]

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the specific wavelength for the attached molecule (if it has a chromophore).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max_of_label × Correction_Factor)] / ε_protein

    • A₂₈₀ = Absorbance at 280 nm

    • A_max_of_label_ = Absorbance of the label at its maximum wavelength

    • Correction_Factor = A₂₈₀ of the free label / A_max_ of the free label

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Calculate Degree of Labeling (DOL): DOL = (A_max_of_label_ × ε_protein) / [Protein Concentration (M) × ε_label]

    • ε_label = Molar extinction coefficient of the label at its maximum wavelength

Visualizing Workflows and Mechanisms

To further elucidate the application of these bioconjugation strategies, the following diagrams illustrate key experimental workflows and biological signaling pathways.

G cluster_amine_labeling Step 1: Amine Labeling cluster_spaac Step 2: SPAAC Reaction protein Protein with Primary Amines (e.g., Lysine) reaction1 Amine-Reactive Conjugation (pH 7.4, RT) protein->reaction1 reagent This compound reagent->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 bcn_protein BCN-Functionalized Protein reaction2 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) bcn_protein->reaction2 purification1->bcn_protein azide_molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) azide_molecule->reaction2 purification2 Purification (SEC) reaction2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: Experimental workflow for two-step bioconjugation.

PROTAC_Mechanism cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (e.g., synthesized using this compound) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_poi Polyubiquitinated POI ubiquitination->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: PROTAC mechanism of action.

ADC_Mechanism cluster_adc Antibody-Drug Conjugate (ADC) Mechanism of Action adc Antibody-Drug Conjugate (ADC) (e.g., prepared with this compound) cancer_cell Cancer Cell with Target Antigen adc->cancer_cell Circulation binding Binding to Antigen cancer_cell->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release cytotoxicity Cytotoxic Effect (e.g., DNA damage, apoptosis) payload_release->cytotoxicity cell_death Cancer Cell Death cytotoxicity->cell_death

Caption: ADC mechanism of action.

References

The Impact of PEG Spacer Length on BCN Linker Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant in the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, bicyclo[6.1.0]nonyne (BCN) linkers utilizing polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their role in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal conjugation method. The length of the PEG spacer is not a trivial consideration; it profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic index of the resulting conjugate. This guide provides an objective comparison of the performance of different length PEG spacers in BCN linkers, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison of BCN-PEGn Linkers

The inclusion of PEG spacers in ADC linkers offers several advantages, including increased hydrophilicity, which can mitigate the aggregation of hydrophobic drug payloads, and improved pharmacokinetics.[1][2][] The length of the PEG chain is a key parameter that can be adjusted to optimize these properties.[1] Longer PEG chains generally lead to a greater hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life of the ADC.[1][4] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[1] The optimal PEG length often represents a balance between these competing factors and is dependent on the specific antibody, payload, and target.[5]

Linker MoietyKey Performance MetricPEG2PEG4PEG6PEG8PEG12PEG24
Hydrophilicity logD-1.95[6]N/AN/AN/A-2.22[6]N/A
Serum Stability Half-life (T½) in serum246 ± 4 min[6]N/A584 ± 20 min[6]N/AReverses trend[6]N/A
In Vitro Potency IC50 (nM)Similar to longer PEGs[6]N/AN/AN/ASignificantly different[6]N/A
Pharmacokinetics Clearance RateHigh for < PEG8[7]High for < PEG8[7]High for < PEG8[7]Optimal (slower)[1][7]No significant advantage over PEG8[1]No significant advantage over PEG8[1]
In Vivo Efficacy Tumor-to-Kidney Ratio (4h)N/A7.8[6]9.7[6]N/AN/AN/A
Tolerability Mouse Model (50 mg/kg)Not tolerated for < PEG8[7]Not tolerated for < PEG8[7]Not tolerated for < PEG8[7]Tolerated[7]Tolerated[7]Tolerated[7]

*Note: The IC50 values were found to be similar across different PEG lengths, with the exception of the PEG12 analog which showed a significant difference in one study.[6]

Key Insights from Experimental Data

  • Hydrophilicity and Stability: Increasing the PEG spacer length generally enhances the hydrophilicity of the molecule, as indicated by lower logD values.[6] Serum stability also tends to increase with PEG length up to a certain point (e.g., PEG6), after which the trend may reverse.[6]

  • Pharmacokinetics and Tolerability: A critical finding is that a minimum PEG length appears necessary for optimal pharmacokinetic profiles and tolerability. Studies on PEGylated glucuronide-MMAE linkers have shown that a PEG8 side chain is the minimum length required to achieve slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this regard.[1][7] Conjugates with PEGs smaller than PEG8 were cleared more rapidly and were not well-tolerated in mice at high doses.[7]

  • In Vivo Efficacy: In a study comparing radiolabeled bombesin (B8815690) antagonists, linkers with PEG4 and PEG6 spacers demonstrated high tumor uptake and excellent tumor-to-kidney ratios, suggesting an optimal range for this particular application.[6]

  • In Vitro Potency: The impact of PEG length on in vitro cytotoxicity can vary. While some studies report a decrease in potency with very long PEG chains, others have found similar IC50 values across a range of shorter PEG lengths.[1][6] This highlights the importance of empirical testing for each specific ADC construct.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

BCN_PEG_Linker_Structure cluster_Antibody Antibody cluster_Linker BCN-PEGn Linker cluster_Payload Payload Antibody Antibody BCN BCN Moiety Antibody->BCN Conjugation Site (e.g., Azide-modified) PEG PEGn Spacer (n = 2, 4, 6, 8, 12, 24) BCN->PEG Cleavable_Site Cleavable Site (Optional) PEG->Cleavable_Site Payload Cytotoxic Drug Cleavable_Site->Payload

Caption: General structure of an Antibody-Drug Conjugate with a BCN-PEGn linker.

Experimental_Workflow cluster_Synthesis Synthesis & Conjugation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation start Synthesize BCN-PEGn-Payload (n = 2, 4, 6, 8, 12, 24) conjugate Conjugate to Azide-modified Antibody start->conjugate purify Purify ADC conjugate->purify characterize Characterize DAR purify->characterize hydrophilicity Assess Hydrophilicity (logD) characterize->hydrophilicity stability Determine Serum Stability characterize->stability cytotoxicity Measure In Vitro Cytotoxicity (IC50) characterize->cytotoxicity pk Pharmacokinetic Studies characterize->pk tolerability Assess Tolerability pk->tolerability efficacy Evaluate In Vivo Efficacy pk->efficacy

Caption: Experimental workflow for comparing different length PEG spacers in BCN linkers.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for comparing the performance of different length PEG linkers. Specific details may need to be optimized for the particular ADC being studied.

Synthesis and Conjugation of BCN-PEGn-Linker ADCs

This protocol outlines the general steps for synthesizing the linker-payload and conjugating it to an antibody.

  • Materials:

    • BCN-PEGn-NHS ester (or other activated ester) with varying n (e.g., 2, 4, 6, 8, 12, 24)

    • Amine-containing cytotoxic payload

    • Azide-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • Anhydrous DMF or DMSO

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Linker-Payload Synthesis: React the BCN-PEGn-NHS ester with the amine-containing payload in an anhydrous solvent like DMF or DMSO with a non-nucleophilic base (e.g., DIEA). The reaction is typically carried out at room temperature for several hours.

    • Purification of Linker-Payload: Purify the resulting BCN-PEGn-Payload construct using reverse-phase HPLC.

    • Antibody Conjugation (SPAAC): Add the purified BCN-PEGn-Payload to the azide-functionalized antibody at a specific molar excess. The reaction is typically incubated at room temperature or 37°C for 12-24 hours.

    • ADC Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).

    • Characterization: Determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Determination of Hydrophilicity (logD)

This protocol describes a method to assess the hydrophilicity of the conjugates.

  • Materials:

    • ADC constructs with different PEG linker lengths

    • 1-octanol

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a solution of the ADC in PBS.

    • Add an equal volume of 1-octanol.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the aqueous and organic phases.

    • Carefully collect both the aqueous and organic phases.

    • Quantify the concentration of the ADC in each phase using a suitable method (e.g., ELISA or a fluorescence-based assay if the payload is fluorescent).

    • Calculate the partition coefficient (D) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

    • The logD is the base-10 logarithm of the partition coefficient.

In Vitro Serum Stability Assay

This protocol outlines a method to evaluate the stability of the ADC in serum.

  • Materials:

    • ADC constructs

    • Human or mouse serum

    • Incubator at 37°C

    • Analytical method to quantify intact ADC (e.g., ELISA, HIC-HPLC)

  • Procedure:

    • Incubate the ADC constructs in serum at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the serum-ADC mixture.

    • Stop the degradation process, for example, by adding a protease inhibitor cocktail or by snap-freezing the samples.

    • Quantify the amount of intact ADC remaining at each time point using an appropriate analytical method.

    • Plot the percentage of intact ADC versus time and calculate the half-life (T½) of the ADC in serum.

In Vitro Cytotoxicity Assay

This protocol describes how to measure the potency of the ADCs against target cells.

  • Materials:

    • Target cancer cell line (antigen-positive)

    • Control cell line (antigen-negative)

    • Complete cell culture medium

    • 96-well plates

    • ADC constructs

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC constructs.

    • Incubate the plates for a period of 72 to 120 hours.

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The length of the PEG spacer in a BCN linker is a critical design feature that significantly impacts the performance of an ADC. While longer PEG chains can improve hydrophilicity and extend circulation half-life, a balance must be struck to maintain potent in vitro and in vivo activity. Experimental evidence suggests that there is often an optimal range for the PEG spacer length, which needs to be determined empirically for each specific ADC. The protocols and data presented in this guide provide a framework for researchers to systematically evaluate and select the most appropriate BCN-PEGn linker to maximize the therapeutic potential of their antibody-drug conjugates.

References

Navigating Bioconjugation: A Comparative Guide to Alternatives for endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation strategies. The heterobifunctional crosslinker, endo-BCN-PEG2-PFP ester, has gained prominence for its role in creating precisely engineered biomolecules, such as antibody-drug conjugates (ADCs) and targeted imaging agents. Its design incorporates three key elements: an amine-reactive pentafluorophenyl (PFP) ester, a bioorthogonal bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

This guide provides an objective comparison of this compound with its alternatives, supported by experimental data to inform the selection of the most suitable crosslinker for specific research needs. We will dissect the performance of each functional component—the amine-reactive ester, the strained alkyne, and the PEG spacer—to offer a comprehensive overview of the available chemical tools.

Understanding the Components of this compound

To appreciate the alternatives, it is crucial to understand the function of each part of the parent molecule.

  • Pentafluorophenyl (PFP) Ester: This is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[1] PFP esters are known for their enhanced stability in aqueous solutions compared to their more common counterparts, N-hydroxysuccinimide (NHS) esters.[2][3]

  • endo-Bicyclo[6.1.0]nonyne (endo-BCN): As a strained alkyne, BCN is a key player in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal, copper-free click chemistry.[4] It reacts selectively with azide-functionalized molecules to form a stable triazole linkage under physiological conditions.[5]

  • PEG2 Spacer: The two-unit polyethylene glycol linker provides a hydrophilic spacer between the two reactive ends. PEG linkers are known to improve the solubility and reduce the immunogenicity of the resulting bioconjugate.[6]

The logical workflow for using a heterobifunctional crosslinker like this compound is a sequential, two-step process that minimizes the formation of unwanted homodimers.

A Amine-containing Biomolecule (e.g., Antibody) C BCN-labeled Biomolecule A->C Step 1: Amine Reaction (PFP ester + -NH2) B This compound E Final Bioconjugate C->E Step 2: SPAAC (BCN + -N3) D Azide-functionalized Molecule (e.g., Drug, Fluorophore)

Caption: Sequential conjugation workflow using a heterobifunctional crosslinker.

I. Alternatives to the PFP Ester Moiety

The primary role of the PFP ester is to react with amines. The most common alternative is the N-hydroxysuccinimide (NHS) ester .

Performance Comparison: PFP vs. NHS Esters

The key differentiator between PFP and NHS esters is their stability towards hydrolysis in aqueous buffers. PFP esters are significantly less susceptible to hydrolysis, which can be a competing reaction that reduces conjugation efficiency.[7]

FeaturePFP EsterNHS Ester
Reactivity with Amines HighHigh
Hydrolytic Stability HigherLower
Optimal Reaction pH 7.5 - 8.57.2 - 8.5
Byproduct PentafluorophenolN-hydroxysuccinimide

Data Summary: Hydrolysis Rates

While direct side-by-side kinetic data for the hydrolysis of PFP and NHS esters under identical conditions is sparse in the literature, it is widely reported that NHS esters have a half-life of minutes at a pH of 8, whereas PFP esters are more stable.[2] This increased stability of PFP esters allows for longer reaction times and can lead to higher conjugation yields.[7]

Experimental Protocol: Amine Modification of an Antibody

This protocol outlines a general procedure for labeling an antibody with an amine-reactive crosslinker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • Amine-reactive crosslinker (PFP or NHS ester version).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Prepare a 10 mM stock solution of the amine-reactive crosslinker in anhydrous DMSO or DMF.

  • Add a 5-20 molar excess of the crosslinker to the antibody solution.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove excess, unreacted crosslinker using a desalting column.

  • Characterize the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

II. Alternatives to the BCN Moiety

The BCN group facilitates the copper-free click reaction. Several other strained alkynes are available, with dibenzocyclooctyne (DBCO) being the most prevalent alternative.

Performance Comparison: BCN vs. DBCO

The choice between BCN and DBCO often comes down to a trade-off between reaction kinetics, stability, and physicochemical properties.[5]

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
Stability More stable in the presence of thiols (e.g., GSH)Less stable in the presence of thiols (e.g., GSH)
Lipophilicity LowerHigher
Size SmallerLarger

Data Summary: Reaction Kinetics of SPAAC

DBCO derivatives generally exhibit faster reaction kinetics with azides compared to BCN due to greater ring strain.[8] The second-order rate constants (k₂) are a measure of this reactivity.

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
BCNBenzyl Azide~0.06 - 0.1
DBCOBenzyl Azide~0.6 - 1.0

Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature. Data compiled from multiple sources and may not be directly comparable.[8]

The relationship between the structure of the cyclooctyne and its reactivity is a key consideration in selecting a crosslinker.

cluster_0 Strained Alkyne Properties cluster_1 Physicochemical Properties A High Ring Strain C High Reactivity (e.g., DBCO) A->C leads to B Low Ring Strain D Lower Reactivity (e.g., BCN) B->D leads to E Bulky, Aromatic (DBCO) G Increased Lipophilicity E->G results in F Compact, Aliphatic (BCN) H Lower Lipophilicity F->H results in

Caption: Relationship between cyclooctyne structure and properties.

Experimental Protocol: SPAAC Conjugation

This protocol describes the "click" reaction between a BCN/DBCO-labeled biomolecule and an azide-functionalized partner.

Materials:

  • BCN or DBCO-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized molecule.

  • Purification system (e.g., SEC, HIC).

Procedure:

  • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Add a 1.5-5 molar excess of the azide-functionalized molecule to the BCN/DBCO-labeled biomolecule.

  • Incubate the reaction at room temperature for 1-12 hours or at 4°C for 12-24 hours. Reaction times will be shorter for DBCO than for BCN.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).

  • Purify the final conjugate to remove unreacted components.

III. Variations in the PEG Spacer

The length of the PEG spacer can be adjusted to fine-tune the properties of the final conjugate. Alternatives to the PEG2 spacer in the parent molecule include PEG4, PEG8, PEG12 , and longer chains.

Impact of PEG Linker Length

The length of the PEG chain can influence several key parameters of a bioconjugate.[9][10]

PropertyEffect of Increasing PEG Length
Solubility Generally increases
Hydrodynamic Radius Increases
In vivo Circulation Half-life Generally increases
Steric Hindrance May increase, potentially impacting binding affinity
Immunogenicity Generally decreases

The choice of PEG linker length is a balance between improving pharmacokinetic properties and maintaining the biological activity of the conjugated molecule.[11]

IV. Alternative Crosslinker Chemistries

Beyond direct analogues of this compound, a diverse range of heterobifunctional crosslinkers with different reactive groups are available.

Thiol-Reactive Alternatives

Instead of targeting amines, it is often advantageous to target sulfhydryl groups on cysteine residues, as they are less abundant on protein surfaces, allowing for more site-specific conjugation.[12] Common thiol-reactive groups include maleimides and haloacetyls .

  • NHS-PEG-Maleimide: This is a classic heterobifunctional crosslinker that reacts with amines via its NHS ester and with thiols via its maleimide (B117702) group.[13]

  • BCN-PEG-Maleimide: This crosslinker combines copper-free click chemistry with thiol reactivity.

Cleavable Linkers

The this compound forms a stable, non-cleavable linkage. In some applications, particularly in drug delivery, it is desirable to have a cleavable linker that releases its payload under specific conditions.[14]

  • Disulfide Linkers: These can be cleaved in the reducing environment inside cells.

  • Hydrazone Linkers: These are acid-labile and can be cleaved in the acidic environment of endosomes and lysosomes.

  • Peptide Linkers: These can be designed to be cleaved by specific proteases that are overexpressed in tumor cells.[14]

Conclusion

The selection of a crosslinking reagent is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product. While this compound is a powerful and versatile tool, its alternatives offer a range of properties that may be better suited for particular experimental designs.

  • For applications requiring enhanced stability in aqueous media, PFP esters are superior to NHS esters.

  • When rapid reaction kinetics are paramount for the click chemistry step, DBCO is generally the preferred strained alkyne over BCN. However, BCN offers advantages in terms of smaller size, lower lipophilicity, and greater stability in the presence of thiols.[5]

  • The length of the PEG spacer can be tailored to optimize the pharmacokinetic and biophysical properties of the conjugate.

  • Thiol-reactive and cleavable linkers provide alternative strategies for bioconjugation that can offer greater site-specificity and controlled release of payloads, respectively.

By understanding the performance characteristics of these various crosslinking reagents, researchers can make informed choices to advance their work in drug development, diagnostics, and fundamental biological research.

References

A Comparative Guide to the Reaction Kinetics of BCN with Azide-Tagged Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate bioorthogonal reaction is a critical decision that profoundly influences the efficiency and success of their endeavors. Among the most widely adopted "click chemistry" reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free ligation that has revolutionized the labeling of biomolecules in complex biological systems. This guide provides an objective comparison of the reaction kinetics of a key player in this field, bicyclo[6.1.0]nonyne (BCN), with its commonly used alternatives, dibenzocyclooctyne (DBCO) and dibenzoannulated cyclooctyne (B158145) (DIBO). The comparative analysis is supported by experimental data to empower informed decisions in the selection of the optimal cyclooctyne for specific research applications.

Quantitative Comparison of Reaction Kinetics

The reactivity of cyclooctynes in SPAAC reactions is quantified by their second-order rate constants (k), which provide a direct measure of how rapidly the reaction proceeds. A higher rate constant is often desirable, particularly for applications involving low concentrations of reactants or requiring rapid conjugation. The following table summarizes the second-order rate constants for the reaction of BCN, DBCO, and DIBO with various azide-tagged molecules.

CyclooctyneAzide (B81097) ReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Solvent System
BCN Benzyl (B1604629) azide~0.06 - 0.1Acetonitrile:Water
Phenyl azide~0.2Acetonitrile:Water (3:1)[1]
2-Azidoethanol0.024Not specified[2]
2-Azidopropanol0.012Not specified[2]
2-Azido-2-methylpropanol0.012Not specified[2]
Electron-deficient aryl azidesup to 2.9Not specified[3]
DBCO Benzyl azide~0.6 - 1.0Acetonitrile:Water
Phenyl azide0.033Acetonitrile:Water (3:1)[1]
DIBO Benzyl azide~0.3 - 0.7Not specified

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.

From the data, it is evident that DBCO and DIBO generally exhibit faster reaction kinetics with benzyl azide compared to BCN.[4] However, an interesting reversal of reactivity is observed with aromatic azides, where BCN can react significantly faster than DBCO.[1] This highlights the importance of considering the electronic properties of the azide partner when selecting a cyclooctyne. Furthermore, studies have shown that the reactivity of BCN with electron-deficient aryl azides can be dramatically enhanced, reaching rate constants comparable to or even exceeding those of DBCO with aliphatic azides.[3]

Experimental Protocols

Accurate determination of reaction kinetics is paramount for comparing the efficiency of different bioorthogonal reactions. The two most common methods for measuring the second-order rate constants of SPAAC reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

Determination of Reaction Kinetics using ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Materials:

  • Cyclooctyne of interest (BCN, DBCO, or DIBO)

  • Azide-tagged molecule

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, CD₃OD)

  • Internal standard (e.g., dimethyl sulfone, mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent at known concentrations.

    • In an NMR tube, combine the stock solutions of the azide and the internal standard.

    • Initiate the reaction by adding the stock solution of the cyclooctyne to the NMR tube. The final concentrations should be in the millimolar range, and one reactant should be in a slight excess (e.g., 1.2 to 2 equivalents).

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time between acquisitions should be chosen based on the expected reaction rate.

  • Data Analysis:

    • Integrate a well-resolved signal corresponding to a proton on the starting cyclooctyne or azide and a signal from the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.

    • The second-order rate constant (k) can be determined by plotting the reciprocal of the reactant concentration versus time. The slope of the resulting linear fit will be equal to the rate constant.

Determination of Reaction Kinetics using UV-Vis Spectroscopy

This method is particularly useful for cyclooctynes that possess a distinct chromophore, such as DBCO, which has a characteristic absorbance around 309 nm.

Materials:

  • Cyclooctyne with a UV-active chromophore (e.g., DBCO)

  • Azide-tagged molecule

  • Appropriate solvent (e.g., acetonitrile, methanol, PBS)

  • Quartz cuvettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the cyclooctyne and the azide in the chosen solvent at known concentrations.

    • The reaction is typically run under pseudo-first-order conditions, with the azide in large excess (e.g., 10-fold or greater) over the cyclooctyne.

  • UV-Vis Data Acquisition:

    • In a quartz cuvette, place the solution of the azide at the desired concentration and allow it to equilibrate to the target temperature in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the cyclooctyne stock solution to the cuvette and mix quickly.

    • Immediately begin monitoring the decrease in absorbance at the λmax of the cyclooctyne (e.g., ~309 nm for DBCO) over time.

  • Data Analysis:

    • The data will follow a first-order decay. The pseudo-first-order rate constant (k') can be obtained by fitting the absorbance versus time data to a single exponential decay function.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the azide in excess: k = k' / [Azide].

Visualizing the Experimental Workflow

To provide a clearer understanding of the process for determining reaction kinetics, the following diagram illustrates the general experimental workflow.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis prep_cyclo Prepare Cyclooctyne Stock Solution mix Mix Reactants prep_cyclo->mix prep_azide Prepare Azide Stock Solution prep_azide->mix monitor Monitor Reaction Progress (NMR or UV-Vis) mix->monitor collect_data Collect Time-Course Data monitor->collect_data plot_data Plot Kinetic Data collect_data->plot_data calc_rate Calculate Second-Order Rate Constant (k) plot_data->calc_rate

Caption: Experimental workflow for determining SPAAC reaction kinetics.

Conclusion

The choice between BCN and its alternatives, DBCO and DIBO, is not straightforward and depends heavily on the specific requirements of the experiment. While DBCO and DIBO offer faster kinetics with aliphatic azides, making them suitable for applications where speed is paramount, BCN demonstrates unique reactivity profiles. Its enhanced reaction rates with electron-deficient aryl azides open up possibilities for orthogonal ligation strategies. Furthermore, the smaller size and increased hydrophilicity of BCN can be advantageous in certain biological contexts. By understanding the kinetic nuances and having access to reliable experimental protocols, researchers can make an informed decision to select the most appropriate cyclooctyne for their bioconjugation needs, ultimately leading to more efficient and successful outcomes in their research and development efforts.

References

Evaluating the Biocompatibility of endo-BCN-PEG2-PFP Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a linker for bioconjugation is critical to the efficacy and safety of therapeutic molecules. The endo-BCN-PEG2-PFP ester is a heterobifunctional linker designed for copper-free click chemistry and amine modification, offering a versatile tool for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3][4] A thorough evaluation of the biocompatibility of conjugates formed using this linker is paramount for their clinical translation. This guide provides a comparative analysis of the expected biocompatibility of this compound conjugates, supported by experimental data from related systems, and detailed protocols for key evaluation assays.

Executive Summary of Biocompatibility Profile

While direct experimental data on the biocompatibility of conjugates specifically synthesized with this compound is limited in publicly available literature, an evaluation can be extrapolated from the well-documented biocompatibility of its constituent parts: the bicyclo[6.1.0]nonyne (BCN) moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the resulting conjugate structure.

Key Biocompatibility Considerations:

  • Cytotoxicity: The linker itself is expected to have low intrinsic cytotoxicity. The overall cytotoxicity of the conjugate will be primarily determined by the attached payload (e.g., a cytotoxic drug in an ADC).

  • Immunogenicity: The PEG component is the main contributor to the immunogenic potential. While PEG is generally considered biocompatible, a subset of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance and potential hypersensitivity reactions. The BCN moiety is considered to be minimally immunogenic.

  • Hemocompatibility: PEGylated surfaces are known to reduce protein adsorption and cell adhesion, which is expected to result in good hemocompatibility, with low risks of hemolysis and thrombosis.

Comparative Analysis of Biocompatibility Parameters

To provide a comprehensive overview, this section compares the expected biocompatibility of this compound conjugates with relevant alternatives.

Table 1: In Vitro Cytotoxicity
Conjugate/ComponentCell Line(s)AssayKey FindingsReference(s)
Expected: this compound Conjugate Various Cancer Cell LinesMTT/CellTiter-GloCytotoxicity will be payload-dependent. The linker itself is not expected to be cytotoxic.Inferred from[5][6]
PEG-Camptothecin ConjugateGliosarcomaCell Viability AssayPEGylation increased the maximum achievable drug concentration and enhanced distribution.[5]
PEG-Doxorubicin ConjugateMurine Melanoma (B16F10)MTT AssayConjugate was 10-20 fold less toxic than free doxorubicin, indicating payload release is necessary for activity.[6]
Affibody-PEG-MMAE ConjugateHER2-positive cancer cellsCell Viability AssayLonger PEG chains (10 kDa vs. 4 kDa) slightly reduced in vitro cytotoxicity but improved in vivo efficacy.[7]
Polysarcosine-Interferon ConjugateDaudi cellsCell Viability AssayPolysarcosine conjugate was slightly more potent in inhibiting tumor cell proliferation than the PEGylated counterpart.[8]
Table 2: Immunogenicity
Conjugate/ComponentModelAssayKey FindingsReference(s)
Expected: this compound Conjugate Human PBMCsCytokine Release Assay (ELISA)Low potential for cytokine release, but risk of anti-PEG antibody response exists.Inferred from[9][10]
PEGylated ProteinsHumanAnti-PEG Antibody ELISAPre-existing anti-PEG antibodies are found in a significant portion of the healthy population.[10]
Polysarcosine-Interferon ConjugateMouseAnti-Interferon Antibody ELISAElicited considerably less anti-interferon antibodies in mice compared to the PEGylated conjugate.[8][11]
PEGylated NanoparticlesHuman SerumComplement Activation AssayPEGylation mitigates but does not abolish complement activation.[12]
Table 3: In Vivo Toxicity & Biodistribution
Conjugate/ComponentAnimal ModelKey FindingsReference(s)
Expected: this compound Conjugate Mouse/RatBiodistribution will be influenced by the targeting moiety and PEG spacer. Low off-target toxicity is expected.Inferred from[13][14][15]
PEGylated NanoparticlesRatPrimarily accumulated in the liver and spleen with a long circulation time. No significant toxicity observed at therapeutic doses.[14][16]
PEGylated GrapheneMouseMainly accumulated in the liver and spleen and was gradually cleared. No appreciable toxicity was observed at the tested dose over 3 months.[17]
PEG-Coated Boron NitrideMouseAccumulated in the liver, lung, and spleen. Pathological changes were observed in these organs and the heart, indicating potential toxicity.[13]
Polysarcosine-Interferon ConjugateMouseShowed comparable circulation half-life to PEG-conjugate and accumulated more in tumor sites.[8]

Visualizing Key Concepts and Workflows

To further clarify the processes involved in creating and evaluating these conjugates, the following diagrams illustrate the conjugation reaction, a key signaling pathway related to immunogenicity, and a typical experimental workflow.

G This compound Conjugation Workflow pfp_ester This compound amine_biomolecule Biomolecule with Primary Amine (e.g., Protein, Drug) pfp_ester->amine_biomolecule Amide Bond Formation bcn_conjugate BCN-PEG2-Biomolecule 1 azide_biomolecule Azide-Modified Biomolecule 2 bcn_conjugate->azide_biomolecule Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) final_conjugate Final Bioconjugate azide_biomolecule->final_conjugate G Complement Activation Pathway by PEGylated Surfaces peg_surface PEGylated Conjugate Surface complement_proteins Complement Proteins (e.g., C1q, MBL) peg_surface->complement_proteins Binding c3_convertase C3 Convertase Assembly complement_proteins->c3_convertase c3b C3b Opsonization c3_convertase->c3b mac Membrane Attack Complex (MAC) Formation c3_convertase->mac phagocytosis Phagocytosis by Immune Cells c3b->phagocytosis cell_lysis Cell Lysis mac->cell_lysis G Experimental Workflow for Biocompatibility Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Studies start Test Article: This compound Conjugate cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity immunogenicity Immunogenicity Assay (e.g., Cytokine Release) start->immunogenicity hemocompatibility Hemocompatibility Assays (Hemolysis, Complement Activation) start->hemocompatibility pk_pd Pharmacokinetics & Pharmacodynamics start->pk_pd data_analysis Data Analysis & Biocompatibility Assessment cytotoxicity->data_analysis immunogenicity->data_analysis hemocompatibility->data_analysis biodistribution Biodistribution pk_pd->biodistribution toxicity Acute & Chronic Toxicity biodistribution->toxicity toxicity->data_analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of endo-BCN-PEG2-PFP ester, a critical reagent in bioconjugation and drug development. Adherence to these protocols is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult with your EHS department for local regulations.

I. Understanding the Compound and Associated Hazards

This compound is a heterobifunctional linker used in "click chemistry" and bioconjugation. It contains three key components:

  • endo-Bicyclononyne (BCN): A strained alkyne that reacts with azides in strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Polyethylene Glycol (PEG): A hydrophilic spacer that improves solubility. PEG compounds are generally considered to be of low toxicity and are biodegradable.[1][2]

  • Pentafluorophenyl (PFP) Ester: An active ester that reacts with primary amines to form stable amide bonds. PFP esters are generally less susceptible to hydrolysis than other active esters like NHS esters.[3][4][5][6]

While a supplier's Material Safety Data Sheet (MSDS) may indicate "no particular hazard associated with this compound," it is crucial to treat all laboratory chemicals with caution. The primary considerations for disposal are the reactivity of the PFP ester and the potential for the compound to be mixed with other hazardous materials.

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

PPE ItemSpecification
Eye Protection Safety glasses with side shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

Handling Precautions:

  • Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.

III. Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on whether it is in its pure, unused form or is part of a waste solution from an experiment.

  • Containerization:

    • Place the original vial or a securely sealed container of the unused or expired compound into a larger, compatible, and clearly labeled hazardous waste container.

    • Use a container made of a material compatible with the chemical. Plastic is generally preferred.[7]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid abbreviations.[8]

    • Indicate the approximate quantity of the waste.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

    • Ensure the container is kept closed except when adding waste.

    • Segregate the container from incompatible waste streams, particularly strong acids, bases, and oxidizing agents.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Experimental waste solutions containing this compound must be treated as hazardous waste due to potential contamination with other reagents.

  • Quenching (Optional but Recommended):

    • If the waste solution contains unreacted PFP ester, it is good practice to quench its reactivity to prevent unintended reactions in the waste container.

    • To the waste solution, add a solution containing a primary amine, such as Tris or glycine (B1666218) buffer, at a pH between 7.2 and 8.5.[4]

    • Allow the mixture to stand for at least one hour at room temperature to ensure the complete hydrolysis and quenching of the PFP ester.

  • Containerization:

    • Collect the quenched (or unquenched) waste solution in a compatible hazardous waste container.

    • Do not mix this waste with other waste streams unless you have confirmed their compatibility. As a general rule, segregate halogenated and non-halogenated solvent wastes.

  • Labeling:

    • Label the container as "Hazardous Waste."

    • List all chemical constituents of the waste solution, including solvents and any other reagents present. For example: "Waste containing this compound, Dimethylformamide (DMF), and Tris buffer."

    • Indicate the approximate concentration or percentage of each component.

    • Include the date of accumulation.

  • Storage and Disposal:

    • Store the container in your lab's designated SAA, ensuring it is sealed and segregated from incompatible materials.

    • Arrange for pickup and disposal through your institution's EHS department.

Visual Guidance

Logical Flow for Disposal Decision-Making

G Figure 1: Disposal Workflow for this compound start Start: Disposal of This compound waste_type Is the material unused/expired or a waste solution? start->waste_type unused Unused/Expired Solid waste_type->unused Unused solution Waste Solution waste_type->solution Solution containerize Collect in a compatible, labeled hazardous waste container unused->containerize quench Quench unreacted PFP ester (optional but recommended) solution->quench quench->containerize label Label with 'Hazardous Waste' and full chemical names of all components containerize->label store Store in designated Satellite Accumulation Area (SAA) label->store dispose Arrange for disposal via institutional EHS store->dispose

Caption: Disposal Workflow for this compound

Summary of Disposal Parameters
ParameterUnused/Expired SolidWaste Solution
Pre-treatment NoneQuenching with a primary amine buffer (e.g., Tris) is recommended.
Container Compatible, sealed hazardous waste container.Compatible, sealed liquid hazardous waste container.
Labeling "Hazardous Waste," "this compound""Hazardous Waste," and list all chemical components with approximate concentrations.
Storage Designated Satellite Accumulation Area (SAA), segregated from incompatibles.Designated Satellite Accumulation Area (SAA), segregated from incompatibles.
Final Disposal Through institutional Environmental Health and Safety (EHS) department.Through institutional Environmental Health and Safety (EHS) department.

Disclaimer: This information is provided for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for the specific policies and procedures of your institution. Always prioritize your local EHS guidelines and consult with your EHS department for any questions or concerns.

References

Safeguarding Your Research: A Comprehensive Guide to Handling endo-BCN-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety protocols and operational procedures for the handling and disposal of endo-BCN-PEG2-PFP ester. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this reactive chemical compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

A thorough risk assessment should always precede the handling of any chemical. For this compound, a PFP ester that reacts with primary and secondary amines, the following personal protective equipment is mandatory to minimize exposure and ensure safety.[1][2]

Body PartRequired PPESpecifications and Remarks
Eyes & Face Chemical safety goggles and a full-face shieldMust be worn together to provide comprehensive protection against splashes and aerosols. Standard safety glasses are insufficient.[1]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Double-gloving is highly recommended to provide an additional layer of protection. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be changed immediately.
Body Chemical-resistant laboratory coatThe lab coat should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Full-face respirator with an appropriate cartridgeA NIOSH-approved respirator equipped with a cartridge suitable for organic vapors should be used, especially in cases of inadequate ventilation.[1] Proper fit-testing of the respirator is mandatory.
Feet Closed-toe, chemical-resistant shoesFootwear must completely cover the feet to protect against spills.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan is crucial for minimizing risks associated with handling this compound.

1. Preparation and Pre-Handling Checks:

  • Ventilation: All handling of this compound must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[1]

  • Safety Equipment: Verify that a safety shower and an emergency eyewash station are easily accessible and have been recently tested.[1][3]

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.[1]

  • Assemble PPE: Don all the required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the fume hood is clear of any unnecessary items. All necessary equipment and reagents should be placed within easy reach to prevent reaching outside the hood's sash.

2. Handling the Chemical:

  • Transportation: When moving the chemical, always use a secondary container to mitigate the risk of spills from a primary container breach.

  • Dispensing: Open the container with caution. Dispense the required amount slowly and carefully to prevent splashing.

3. Post-Handling and Cleanup:

  • Decontamination: After use, wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Container Sealing: Tightly seal the this compound container.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container in accordance with institutional and local regulations.

Disposal Plan: Managing Chemical Waste

All waste materials contaminated with this compound must be treated as hazardous waste. This includes used gloves, disposable lab coats, and any absorbent materials used for spill cleanup. Collect these materials in a clearly labeled, sealed container for hazardous waste disposal. Follow your institution's specific guidelines for chemical waste management.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_transport Transport in Secondary Container prep_workspace->handle_transport handle_dispense Dispense Carefully handle_transport->handle_dispense post_decontaminate Decontaminate Workspace handle_dispense->post_decontaminate post_seal Seal Container post_decontaminate->post_seal disp_collect Collect Contaminated Waste post_seal->disp_collect disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose

A diagram illustrating the safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG2-PFP ester
Reactant of Route 2
Reactant of Route 2
endo-BCN-PEG2-PFP ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.